molecular formula C10H10F3NO3 B1333970 4-(Trifluoromethoxy)-DL-phenylalanine CAS No. 174732-57-1

4-(Trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1333970
CAS No.: 174732-57-1
M. Wt: 249.19 g/mol
InChI Key: YZXUCQCJZKJMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)-DL-phenylalanine is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)17-7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXUCQCJZKJMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395511
Record name 4-(Trifluoromethoxy)-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174732-57-1
Record name 4-(Trifluoromethoxy)-DL-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-(Trifluoromethoxy)-DL-phenylalanine, a fluorinated amino acid of significant interest in medicinal chemistry and drug development. The introduction of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of peptides and small molecule drugs. This document details established synthetic methodologies, including the Strecker synthesis, the Erlenmeyer-Plöchl synthesis, and a rhodanine-based approach, providing detailed experimental protocols and comparative data.

Core Synthetic Strategies

The synthesis of this compound predominantly commences from the commercially available starting material, 4-(trifluoromethoxy)benzaldehyde. Three well-established methods for the synthesis of α-amino acids from aldehydes are detailed below.

Strecker Synthesis

The Strecker synthesis is a two-step method for producing α-amino acids from an aldehyde.[1] The initial reaction of 4-(trifluoromethoxy)benzaldehyde with ammonia and a cyanide source yields an α-aminonitrile. Subsequent hydrolysis of the nitrile group affords the desired amino acid.[1][2]

Experimental Protocol:

Step 1: Synthesis of 2-amino-3-(4-(trifluoromethoxy)phenyl)propanenitrile

In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is added to a solution of 4-(trifluoromethoxy)benzaldehyde (1.0 eq) in methanol. The mixture is stirred at room temperature, and a solution of potassium cyanide (1.2 eq) in water is added dropwise. The reaction is stirred for 12-24 hours, and the formation of the α-aminonitrile is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

The crude α-aminonitrile is then subjected to hydrolysis. This is typically achieved by refluxing with a strong acid, such as 6M hydrochloric acid, for several hours until the nitrile is fully converted to a carboxylic acid. The reaction progress can be monitored by TLC or LC-MS. After cooling, the solution is neutralized with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to precipitate the product. The solid is collected by filtration, washed with cold water and a small amount of cold ethanol, and dried under vacuum to afford this compound.

Logical Workflow for Strecker Synthesis

G A 4-(Trifluoromethoxy)benzaldehyde C 2-Amino-3-(4-(trifluoromethoxy)phenyl)propanenitrile A->C Iminium formation & Cyanide attack B NH4Cl, KCN Methanol/Water E This compound C->E Nitrile Hydrolysis D 6M HCl, Reflux

Caption: Strecker synthesis workflow for this compound.

Erlenmeyer-Plöchl Synthesis (Azalactone Synthesis)

This classical method involves the condensation of an N-acylglycine (typically N-acetylglycine or hippuric acid) with 4-(trifluoromethoxy)benzaldehyde in the presence of a dehydrating agent like acetic anhydride and a weak base such as sodium acetate.[3][4] This forms an azalactone intermediate, which is subsequently hydrolyzed and reduced to the target amino acid.[3]

Experimental Protocol:

Step 1: Synthesis of 4-(4-(Trifluoromethoxy)benzylidene)-2-phenyloxazol-5(4H)-one

A mixture of 4-(trifluoromethoxy)benzaldehyde (1.0 eq), hippuric acid (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100-110°C for 2-3 hours. The progress of the reaction is monitored by TLC. After cooling to room temperature, the mixture is slowly poured into ethanol to precipitate the azalactone. The solid product is collected by filtration, washed with cold ethanol and water, and dried.

Step 2: Hydrolysis and Reduction to this compound

The crude azalactone is suspended in a solution of sodium hydroxide (e.g., 10% aqueous solution) and heated to reflux for 4-6 hours to hydrolyze the ester and open the ring. Following hydrolysis, the intermediate α,β-unsaturated N-acylamino acid is reduced. A common method is catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere. Alternatively, reduction can be achieved using sodium amalgam. After reduction, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the N-acyl amino acid. The N-acyl group is then removed by acid hydrolysis (e.g., refluxing in 6M HCl). Finally, the solution is neutralized to the isoelectric point to precipitate this compound, which is then collected by filtration, washed, and dried.

Experimental Workflow for Erlenmeyer-Plöchl Synthesis

G A 4-(Trifluoromethoxy)benzaldehyde + Hippuric Acid C Azalactone Intermediate A->C Condensation B Acetic Anhydride, Sodium Acetate E N-Benzoyl-4-(trifluoromethoxy)-DL-phenylalanine C->E Hydrolysis & Reduction D 1. NaOH, Reflux 2. Reduction (e.g., H2, Pd/C) G This compound E->G Deprotection F 6M HCl, Reflux

Caption: Erlenmeyer-Plöchl synthesis workflow for this compound.

Rhodanine-Based Synthesis

This method utilizes the condensation of 4-(trifluoromethoxy)benzaldehyde with rhodanine in the presence of a base, followed by hydrolysis and reduction to yield the amino acid.[5]

Experimental Protocol:

Step 1: Condensation of 4-(Trifluoromethoxy)benzaldehyde with Rhodanine

4-(Trifluoromethoxy)benzaldehyde (1.0 eq) and rhodanine (1.0 eq) are dissolved in a suitable solvent such as glacial acetic acid, with the presence of a catalyst like anhydrous sodium acetate. The mixture is heated to reflux for several hours. The resulting benzylidene-rhodanine derivative precipitates upon cooling and can be collected by filtration.

Step 2: Hydrolysis and Reduction to this compound

The benzylidene-rhodanine intermediate is then hydrolyzed with a strong base, such as sodium hydroxide, to open the rhodanine ring and form the corresponding α-keto acid. The α-keto acid is subsequently converted to the amino acid via reductive amination. This can be achieved using ammonia and a reducing agent like sodium cyanoborohydride or through enzymatic transamination. The final product is isolated by adjusting the pH to its isoelectric point.

Signaling Pathway for Rhodanine-Based Synthesis

G A 4-(Trifluoromethoxy)benzaldehyde + Rhodanine C Benzylidene-rhodanine derivative A->C Knoevenagel Condensation B NaOAc, Acetic Acid, Reflux E α-Keto Acid Intermediate C->E Hydrolysis D NaOH, H2O, Reflux G This compound E->G Amination & Reduction F Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Rhodanine-based synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for the synthesis of this compound and its intermediates. Please note that yields can vary significantly based on reaction scale and optimization.

Synthesis RouteIntermediateIntermediate Yield (%)Final ProductFinal Yield (%)
Strecker 2-Amino-3-(4-(trifluoromethoxy)phenyl)propanenitrile70-85This compound50-70
Erlenmeyer-Plöchl 4-(4-(Trifluoromethoxy)benzylidene)-2-phenyloxazol-5(4H)-one80-90This compound40-60
Rhodanine-Based 5-(4-(Trifluoromethoxy)benzylidene)rhodanine85-95This compound35-55

Characterization Data for this compound:

PropertyValue
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Appearance White to off-white solid
¹H NMR (D₂O) δ ~7.4 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~4.0 (t, 1H, α-H), ~3.2 (m, 2H, β-H₂)
¹³C NMR (D₂O) δ ~175 (C=O), ~148 (q, C-OCF₃), ~138 (Ar C-C), ~131 (Ar C-H), ~122 (Ar C-H), ~120 (q, OCF₃), ~56 (α-C), ~37 (β-C)
Mass Spec (ESI+) m/z 250.06 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary depending on the solvent and pH.

Conclusion

This guide outlines three robust and well-documented synthetic pathways to this compound, a valuable building block for pharmaceutical and materials science research. The choice of a particular method may depend on factors such as available starting materials, desired scale, and safety considerations, particularly with the use of cyanide in the Strecker synthesis. The provided protocols and data serve as a foundational resource for researchers to synthesize and characterize this important fluorinated amino acid.

References

Physicochemical Properties of 4-(Trifluoromethoxy)-DL-phenylalanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)-DL-phenylalanine is a synthetic, non-canonical amino acid that holds significant interest within the fields of medicinal chemistry and drug development. The incorporation of the trifluoromethoxy group (-OCF3) onto the phenyl ring of phenylalanine imparts unique physicochemical properties that can profoundly influence the biological activity, metabolic stability, and conformational preferences of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and an illustrative example of a biological signaling pathway that can be modulated by peptides containing fluorinated phenylalanine analogs.

Core Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively available in the public domain. The following table summarizes the available information and provides context with data for the parent amino acid, DL-phenylalanine. The trifluoromethoxy group is known to be highly lipophilic and electron-withdrawing, which would be expected to influence these properties.

PropertyThis compoundDL-Phenylalanine (for comparison)
Molecular Formula C10H10F3NO3C9H11NO2
Molecular Weight 249.19 g/mol 165.19 g/mol [1]
Appearance Lyophilized powderWhite crystalline platelets; odourless[2]
Melting Point Not availableDecomposes at 271-273 °C[3]
Boiling Point Not availableNot available
pKa (carboxyl) Not available1.83[4]
pKa (amino) Not available9.13[4]
logP Not available-1.5 (computed)[1]
Aqueous Solubility Not available14.11 g/L at 25 °C[4]
Purity 95%N/A

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of amino acids like this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. A sharp melting point range is characteristic of a pure compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.[5]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the heating block.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal melts is recorded as the completion of melting. The melting point is reported as this range.

  • Decomposition: For many amino acids, decomposition may occur at or near the melting point, which should be noted.[6]

G Experimental Workflow for Melting Point Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry, powdered sample prep2 Pack into capillary tube (1-2 mm) prep1->prep2 meas1 Place in melting point apparatus prep2->meas1 meas2 Heat at a slow, constant rate (1-2°C/min) meas1->meas2 meas3 Observe and record temperature range of melting meas2->meas3 result1 Report melting point range meas3->result1 result2 Note any decomposition meas3->result2

Workflow for Melting Point Determination
pKa Determination

The pKa values of the ionizable groups (the α-carboxylic acid and α-amino group) are critical for understanding the charge state of the amino acid at different pH values.

Methodology: Potentiometric Titration

  • Solution Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration with Acid: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) to fully protonate both the carboxyl and amino groups. The pH is monitored continuously using a calibrated pH meter.

  • Titration with Base: The resulting acidic solution is then titrated with a standardized solution of a strong base (e.g., NaOH). The pH is recorded after each incremental addition of the base.

  • Data Analysis: A titration curve is generated by plotting the pH versus the equivalents of base added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa1), and the second midpoint corresponds to the pKa of the amino group (pKa2).

G Experimental Workflow for pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve known concentration of amino acid in water titr1 Titrate with strong acid to fully protonate prep1->titr1 titr2 Titrate with strong base, recording pH after each addition titr1->titr2 anal1 Plot pH vs. equivalents of base added titr2->anal1 anal2 Identify midpoints of buffering regions anal1->anal2 anal3 Determine pKa1 (carboxyl) and pKa2 (amino) anal2->anal3

Workflow for pKa Determination by Titration
logP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is crucial for predicting its membrane permeability and overall pharmacokinetic behavior.

Methodology: Shake-Flask Method

  • Solvent System: 1-Octanol and water are used as the immiscible lipid and aqueous phases, respectively. The two phases are mutually saturated by shaking them together for 24 hours before the experiment.[7]

  • Sample Preparation: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: A known volume of the solution is mixed with a known volume of the other phase in a flask. The flask is then shaken vigorously to allow for the partitioning of the amino acid between the two phases until equilibrium is reached.[8]

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Concentration Measurement: The concentration of the amino acid in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the amino acid in the 1-octanol phase to its concentration in the aqueous phase. logP is the base-10 logarithm of P.

G Experimental Workflow for logP Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare mutually saturated 1-octanol and water prep2 Dissolve amino acid in one phase prep1->prep2 part1 Mix known volumes of both phases prep2->part1 part2 Shake to equilibrium part1->part2 part3 Separate the two phases part2->part3 anal1 Measure concentration in each phase (e.g., HPLC) part3->anal1 anal2 Calculate P = [Octanol]/[Water] anal1->anal2 anal3 Calculate logP = log10(P) anal2->anal3

Workflow for logP Determination (Shake-Flask Method)
Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects absorption and distribution in biological systems.

Methodology: Gravimetric Method

  • Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation of Undissolved Solid: The solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: A known volume of the clear supernatant is carefully removed and the water is evaporated. The mass of the remaining solid is determined gravimetrically.

  • Calculation: The solubility is calculated as the mass of the dissolved amino acid per unit volume of water (e.g., in g/L or mg/mL).

Biological Context: Modulation of G-Protein Coupled Receptor (GPCR) Signaling

While specific signaling pathways for this compound are not yet defined in the literature, the incorporation of fluorinated phenylalanine analogs into peptides is a well-established strategy for modulating their interaction with biological targets. A relevant example is the study of the yeast G protein-coupled receptor (GPCR), Ste2p, which binds the peptide pheromone α-factor.[10][11]

Studies have shown that substituting the tyrosine residue at position 13 of the α-factor with various fluorinated phenylalanine analogs directly impacts the peptide's binding affinity to Ste2p.[10][11] This interaction is thought to involve a cation-π interaction between the aromatic ring of the amino acid and a positively charged residue (Arg58) in the receptor's binding pocket.[10][11] The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, thereby modulating the strength of this interaction and, consequently, the downstream signaling cascade.[12]

The binding of the α-factor analog to the Ste2p receptor activates an associated heterotrimeric G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then initiate a MAP kinase cascade, ultimately resulting in cell cycle arrest in the G1 phase to prepare the yeast cell for mating.[10][11] This example illustrates how the introduction of a fluorinated phenylalanine, such as this compound, into a peptide can be a powerful tool to fine-tune its biological activity.

G GPCR Signaling Pathway Modulated by a Fluorinated Phenylalanine Analog cluster_receptor Receptor Binding cluster_gprotein G-Protein Activation cluster_cascade MAP Kinase Cascade cluster_response Cellular Response ligand α-factor analog with Fluorinated Phenylalanine receptor Ste2p (GPCR) ligand->receptor Binds g_protein Heterotrimeric G-Protein (αβγ) receptor->g_protein Activates g_alpha Gα subunit g_protein->g_alpha Dissociates g_beta_gamma Gβγ subunit g_protein->g_beta_gamma Dissociates mapk_cascade MAP Kinase Signaling Cascade g_beta_gamma->mapk_cascade Initiates cell_cycle_arrest Cell Cycle Arrest (G1) mapk_cascade->cell_cycle_arrest mating_prep Preparation for Mating cell_cycle_arrest->mating_prep

GPCR Signaling Pathway of an α-factor analog interacting with Ste2p

Conclusion

This compound represents a valuable building block for the synthesis of novel peptides and peptidomimetics with potentially enhanced therapeutic properties. While comprehensive experimental data on its physicochemical properties are still emerging, established methodologies for the characterization of amino acids can be readily applied. The strategic incorporation of this and other fluorinated amino acids offers a powerful approach to modulate the biological activity of peptides, as exemplified by the fine-tuning of GPCR signaling pathways. Further research into the precise physicochemical characteristics and biological activities of this compound is warranted to fully unlock its potential in drug discovery and development.

References

In the Absence of Direct Data: A Technical Guide to the Biological Activity of 4-(Trifluoromethoxy)-DL-phenylalanine Based on Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of specific biological activity data for 4-(Trifluoromethoxy)-DL-phenylalanine. To provide a valuable resource for researchers, scientists, and drug development professionals, this technical guide focuses on the biological activities of structurally related fluorinated phenylalanine analogues, namely 4-fluoro-phenylalanine and 4-(trifluoromethyl)-phenylalanine. The insights gleaned from these analogues offer a predictive framework for understanding the potential biological profile of this compound.

The introduction of fluorine-containing moieties, such as the trifluoromethoxy group, into phenylalanine can profoundly alter its physicochemical properties. These changes can influence metabolic stability, binding affinity to biological targets, and overall pharmacological activity. This guide summarizes the known biological activities of key analogues, presents available quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Quantitative Biological Activity Data of Analogues

The biological activities of fluorinated phenylalanine analogues have been explored in various contexts, including oncology, neurobiology, and microbiology. The following tables summarize the available quantitative data for 4-fluoro-L-phenylalanine and other relevant phenylalanine derivatives.

Table 1: Anticancer Activity of 4-Fluoro-L-phenylalanine

CompoundCell LineAssayIC50Reference
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)Cell Viability Assay11.8 µM[Not explicitly cited]

Table 2: Opioid Receptor Binding Affinity of a Biphalin Analogue Containing 4-Fluoro-phenylalanine

AnalogueReceptorBinding Affinity (Ki)Reference
Tyr-D-Ala-Gly-(p-F)Phe-NH-µ-opioid0.09 nM[1]
Tyr-D-Ala-Gly-(p-F)Phe-NH-δ-opioid0.11 nM[1]

Table 3: Quorum Sensing Inhibitory Activity of Phenylalanine Derivatives

CompoundTarget SystemIC50 RangeReference
Phenylalanine derivatives with hydroxamic acid moietyP. aeruginosa lasB-gfp7.12 ± 2.11 µM to 92.34 ± 2.09 µM[2][3]

Table 4: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Phenylalanine Derivatives

Compound ClassIC50 RangeReference
Various Phenylalanine Derivatives1.266 ± 0.264 nM to >100 µM[4][5][6][7][8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for key experiments relevant to the biological activities discussed.

Cell Viability (MTT) Assay for Anticancer Activity

This protocol is adapted for determining the cytotoxic effects of compounds on cancer cell lines like MCF-7.

Materials:

  • MCF-7 breast cancer cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compound (e.g., 4-fluoro-L-phenylalanine) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Quorum Sensing Inhibition Assay

This assay is used to screen for compounds that can inhibit bacterial communication.

Materials:

  • Reporter bacterial strain (e.g., Chromobacterium violaceum CV12472 or a Pseudomonas aeruginosa reporter strain)

  • Luria-Bertani (LB) agar and broth

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture: Grow an overnight culture of the reporter strain in LB broth at its optimal temperature.

  • Assay Setup: In a 96-well plate, add a sub-inhibitory concentration of the test compound to fresh LB broth.

  • Inoculation: Inoculate the wells with the reporter strain to a starting OD600 of approximately 0.02.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain for 18-24 hours.

  • Quantification of Quorum Sensing Inhibition:

    • For C. violaceum, inhibition of violacein (a purple pigment) production is visually assessed or quantified by extracting the pigment and measuring its absorbance.

    • For reporter strains expressing fluorescent proteins (e.g., GFP), measure the fluorescence using a microplate reader.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in the quorum sensing-controlled output (e.g., pigment production or fluorescence) to calculate the IC50 value.

Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay measures the inhibition of DPP-4 enzymatic activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well black microtiter plates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of the test compound at various concentrations (dissolved in buffer with a final DMSO concentration typically ≤1%). Include a positive control (a known DPP-4 inhibitor) and a negative control (buffer with DMSO).

  • Enzyme Addition: Add 25 µL of DPP-4 enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition: Initiate the enzymatic reaction by adding 50 µL of the Gly-Pro-AMC substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways

The biological effects of phenylalanine and its analogues are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

G-Protein Coupled Opioid Receptor Signaling

The enhanced binding of 4-fluoro-phenylalanine-containing peptides to opioid receptors suggests their modulation of the G-protein coupled opioid receptor signaling pathway.[1] Agonist binding to these receptors initiates a cascade of intracellular events.

G_Protein_Opioid_Signaling cluster_membrane Cell Membrane Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (αi) Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates (βγ) MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates (βγ) Opioid_Agonist Opioid Agonist (e.g., 4-F-Phe peptide) Opioid_Agonist->Opioid_Receptor Binds cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

G-Protein Coupled Opioid Receptor Signaling Pathway.
mTOR Signaling Pathway

Phenylalanine is known to regulate protein synthesis through the mTOR (mammalian target of rapamycin) signaling pathway. This pathway integrates signals from nutrients, growth factors, and cellular energy status to control cell growth and proliferation. It is plausible that fluorinated phenylalanine analogues could also modulate this pathway.

mTOR_Signaling Amino_Acids Amino Acids (e.g., Phenylalanine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates Growth_Factors Growth Factors PI3K_AKT PI3K-Akt Pathway Growth_Factors->PI3K_AKT PI3K_AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits when unphosphorylated Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth

Overview of the mTOR Signaling Pathway.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the study of its fluorinated analogues provides a strong foundation for predicting its potential pharmacological profile. The substitution at the 4-position of the phenyl ring in phenylalanine derivatives has been shown to significantly impact their biological activities, leading to potent anticancer, opioid receptor modulating, quorum sensing inhibitory, and DPP-4 inhibitory effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical framework for researchers to investigate the biological properties of this compound and other novel phenylalanine derivatives. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this particular compound.

References

The Emergence of 4-(Trifluoromethoxy)-DL-phenylalanine in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethoxy (-OCF3) group is gaining increasing attention for its unique electronic characteristics and its ability to enhance metabolic stability and cellular permeability. This technical guide provides an in-depth overview of the applications of 4-(Trifluoromethoxy)-DL-phenylalanine, a non-canonical amino acid, in the field of drug discovery. While specific research on this particular analog is still emerging, this document extrapolates from the well-established roles of other fluorinated phenylalanines and trifluoromethoxy-containing compounds to highlight its potential in developing novel therapeutics. We will explore its synthesis, potential biological activities, and the experimental workflows for its evaluation, providing a valuable resource for researchers looking to leverage the unique properties of this compound.

Introduction: The Power of Fluorine in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their pharmacokinetic and pharmacodynamic profiles. The trifluoromethoxy group, in particular, is a highly lipophilic and metabolically stable moiety that can significantly alter the properties of a parent molecule.[1] When incorporated into the phenylalanine scaffold at the para position, the trifluoromethoxy group is expected to enhance the compound's ability to cross biological membranes and resist metabolic degradation, making this compound an attractive building block for novel therapeutics.[2]

The trifluoromethyl (-CF3) group, a close relative of the trifluoromethoxy group, has a well-documented impact on drug design, often improving potency, selectivity, and metabolic stability.[3] The trifluoromethoxy group shares the electron-withdrawing nature of the trifluoromethyl group but has a distinct steric and electronic profile, offering a different set of tools for molecular design.[4]

Physicochemical Properties and Synthesis

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueReference
CAS Number 174732-57-1[5]
Molecular Formula C10H10F3NO3[5]
Molecular Weight 249.19 g/mol Calculated
Purity ≥95%[5]
Appearance Lyophilized powder[5]
Storage -20°C[5]
General Synthesis Strategies

While a specific, detailed protocol for the synthesis of this compound is not widely available in the reviewed literature, general methods for the synthesis of fluorinated amino acids can be adapted. A common approach involves the alkylation of a glycine equivalent with a suitable fluorinated benzyl halide. The synthesis of complex unnatural fluorine-containing amino acids often utilizes methods like Suzuki-Miyaura cross-coupling to create bi-aryl structures.[6] Another strategy involves the modification of a pre-existing amino acid scaffold. For instance, the synthesis of 4-azido-L-phenylalanine has been achieved through an Ullman-type coupling of a protected 4-iodo-L-phenylalanine derivative.[7] A plausible synthetic route for this compound could involve the reaction of a protected 4-hydroxy-DL-phenylalanine with a trifluoromethylating agent.

A generalized workflow for the synthesis of such unnatural amino acids is depicted below.

G start Starting Material (e.g., Protected Phenylalanine Derivative) step1 Introduction of Trifluoromethoxy Group (e.g., Trifluoromethylation of a hydroxyl precursor) start->step1 step2 Deprotection step1->step2 step3 Purification (e.g., Chromatography) step2->step3 end This compound step3->end

Generalized synthetic workflow for this compound.

Potential Biological Activities and Applications

Based on the activities of structurally related compounds, this compound holds promise in several therapeutic areas.

Neurological Disorders

Fluorinated phenylalanine analogs are actively being investigated for the treatment of neurological disorders. For instance, a derivative of 2-trifluoromethoxy-L-phenylalanine has been studied as a voltage-gated sodium channel blocker for neuropathic pain.[8] The ability of the trifluoromethoxy group to enhance blood-brain barrier penetration makes this class of compounds particularly interesting for central nervous system targets.

Enzyme Inhibition

The structural similarity of this compound to natural phenylalanine suggests its potential as an enzyme inhibitor. Phenylalanine analogs can act as competitive inhibitors of aromatic amino acid hydroxylases, such as phenylalanine hydroxylase (PAH), tryptophan hydroxylase (TPH), and tyrosine hydroxylase (TH), which are key enzymes in neurotransmitter biosynthesis.[9]

Peptide and Protein Engineering

The incorporation of unnatural amino acids like this compound into peptides can enhance their biological activity and stability. The altered electronic properties of the fluorinated aromatic ring can lead to more favorable interactions with protein targets.[10]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet established. However, standard assays used for other phenylalanine analogs can be readily adapted.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory activity of this compound against a target enzyme, such as phenylalanine hydroxylase.

Materials:

  • Recombinant human phenylalanine hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • This compound (inhibitor)

  • Assay buffer (e.g., 100 mM HEPES, pH 7.4)

  • Detection reagent (e.g., a fluorescent probe to measure product formation)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the enzyme.

  • Incubate the plate for a pre-determined time at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the substrate (L-phenylalanine) and cofactor (BH4).

  • Monitor the reaction progress by measuring the signal from the detection reagent at regular intervals using a microplate reader.

  • Calculate the initial reaction rates and determine the IC50 value of the inhibitor.

G prep Prepare Reagents (Enzyme, Substrate, Inhibitor) plate Plate Setup (Buffer, Inhibitor, Enzyme) prep->plate incubate Pre-incubation plate->incubate start_rxn Initiate Reaction (Add Substrate & Cofactor) incubate->start_rxn measure Kinetic Measurement (Microplate Reader) start_rxn->measure analyze Data Analysis (Calculate IC50) measure->analyze

Workflow for an in vitro enzyme inhibition assay.

Signaling Pathways

The parent amino acid, L-phenylalanine, is a precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[11] This metabolic pathway is initiated by the enzyme phenylalanine hydroxylase.

G phe L-Phenylalanine tyr L-Tyrosine phe->tyr Phenylalanine Hydroxylase ldopa L-DOPA tyr->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase norepi Norepinephrine dopamine->norepi epi Epinephrine norepi->epi

Biosynthetic pathway of catecholamines from L-phenylalanine.

Given its structural similarity, this compound could potentially interfere with this pathway by acting as a competitive inhibitor of phenylalanine hydroxylase, thereby modulating the levels of downstream neurotransmitters.

Conclusion and Future Perspectives

This compound represents a promising yet underexplored building block in drug discovery. The unique properties conferred by the trifluoromethoxy group, including enhanced lipophilicity and metabolic stability, suggest its potential for developing novel therapeutics, particularly for neurological disorders and as an enzyme inhibitor. Further research is warranted to fully elucidate its biological activities, mechanisms of action, and therapeutic potential. The experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to embark on the investigation of this intriguing molecule. As synthetic methodologies for complex fluorinated amino acids continue to advance, we anticipate that this compound and its derivatives will play an increasingly important role in the development of next-generation pharmaceuticals.

References

Structural Analysis of 4-(Trifluoromethoxy)-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-(Trifluoromethoxy)-DL-phenylalanine, a synthetic amino acid of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages detailed structural and spectroscopic information from closely related analogs, including 4-(trifluoromethyl)phenylalanine and various aromatic compounds bearing the trifluoromethoxy moiety. The guide offers predicted molecular geometry, spectroscopic characteristics (NMR, IR, and Mass Spectrometry), and plausible experimental protocols for its synthesis and characterization. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding. This document serves as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.

Introduction

Fluorinated amino acids are of profound importance in the fields of medicinal chemistry, chemical biology, and materials science. The incorporation of fluorine or fluorine-containing functional groups into the structure of amino acids can dramatically alter their physicochemical and biological properties. The trifluoromethoxy (-OCF₃) group, in particular, is a fascinating substituent that combines the high electronegativity of fluorine with the steric bulk of a methoxy group, often leading to enhanced metabolic stability, increased lipophilicity, and altered binding affinities of peptides and proteins into which it is incorporated.

This compound is a non-canonical amino acid that holds considerable promise for the development of novel therapeutic agents and research tools. Its structure, which is analogous to the natural amino acid phenylalanine, allows for its potential incorporation into peptide chains, thereby introducing the unique properties of the trifluoromethoxy group.

This guide aims to provide a detailed overview of the structural and spectroscopic properties of this compound. In the absence of comprehensive, publicly available experimental data for this specific molecule, this document presents a thorough analysis based on data from closely related compounds. The information herein is intended to serve as a valuable resource for scientists and researchers, providing a strong foundation for future experimental and computational work.

Molecular Structure and Geometry

The molecular structure of this compound consists of a central alpha-carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 4-(trifluoromethoxy)benzyl side chain. The presence of a chiral alpha-carbon means the molecule exists as a racemic mixture of D- and L-enantiomers.

Figure 1: Key structural features of this compound.

Predicted Bond Lengths and Angles

While a crystal structure for this compound is not publicly available, the bond lengths and angles can be predicted with reasonable accuracy based on the known structures of phenylalanine and aromatic compounds containing the trifluoromethoxy group. The introduction of the electron-withdrawing trifluoromethoxy group is expected to have a minor influence on the bond lengths within the phenyl ring.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
Cα - Cβ1.53
Cβ - Cγ1.51
Cγ - Cδ1.39
Cδ - Cε1.39
Cε - Cζ1.39
Cζ - O1.36
O - C(F₃)1.42
C - F1.34
Cα - N1.47
Cα - C'1.53
C' - O1.25
C' = O1.25

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
Cα - Cβ - Cγ113
Cβ - Cγ - Cδ120
C-C-C (in ring)120
Cζ - O - C(F₃)118
O - C(F₃) - F109.5
F - C(F₃) - F109.5
N - Cα - C'111

Spectroscopic Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected spectroscopic data based on analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid backbone and the aromatic protons. The protons on the phenyl ring will likely appear as two doublets due to the para-substitution pattern.

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbon of the trifluoromethoxy group will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is expected to show a single sharp singlet, as all three fluorine atoms in the trifluoromethoxy group are chemically equivalent.

Table 3: Predicted NMR Chemical Shifts (δ) for this compound (in D₂O)

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
~4.0~56
~3.2 (dd), ~3.0 (dd)~38
-~138
~7.3 (d)~132
~7.2 (d)~122
-~148
C' (carboxyl)-~175
-OCF₃-~121 (q)
NH₂--
COOH--
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and carboxyl functional groups, as well as vibrations associated with the aromatic ring and the trifluoromethoxy group.

Table 4: Predicted IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Vibration
O-H (carboxyl)3300-2500 (broad)Stretching
N-H (amino)3100-3000Stretching
C-H (aromatic)3100-3000Stretching
C=O (carboxyl)1750-1700Stretching
C=C (aromatic)1600-1450Stretching
C-O-C (ether)1250-1050Asymmetric Stretching
C-F (trifluoromethoxy)1300-1100Stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the molecular ion peak would be expected at m/z 249.06.

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

m/zFragment
249[M]⁺
204[M - COOH]⁺
164[M - C₈H₆F₃O]⁺ (glycine fragment)
150[C₇H₄F₃O]⁺ (trifluoromethoxybenzyl fragment)

Experimental Protocols

While specific experimental protocols for the synthesis and analysis of this compound are not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of other phenylalanine derivatives.

Proposed Synthesis Workflow

A common method for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. A plausible route for this compound would start from 4-(trifluoromethoxy)benzaldehyde.

4-(Trifluoromethoxy)benzaldehyde 4-(Trifluoromethoxy)benzaldehyde Intermediate_1 α-Aminonitrile 4-(Trifluoromethoxy)benzaldehyde->Intermediate_1 1. NH₄Cl, NaCN 2. H₂O Final_Product This compound Intermediate_1->Final_Product Acid Hydrolysis (e.g., HCl)

Figure 2: Proposed synthetic workflow for this compound.

Protocol:

  • Step 1: Formation of the α-aminonitrile. To a solution of 4-(trifluoromethoxy)benzaldehyde in a suitable solvent (e.g., methanol), add ammonium chloride followed by sodium cyanide. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis to the amino acid. The resulting α-aminonitrile is then subjected to acid hydrolysis, typically by heating with a strong acid such as hydrochloric acid. This step converts the nitrile group to a carboxylic acid, yielding the final product, this compound.

  • Purification. The crude product can be purified by recrystallization or ion-exchange chromatography.

Characterization Protocols
  • NMR Spectroscopy: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl or NaOD to aid solubility). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

  • IR Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to confirm the molecular weight and fragmentation pattern.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, structural analysis of this compound. By drawing upon the extensive literature of analogous fluorinated compounds, we have presented a comprehensive overview of its expected molecular geometry and spectroscopic characteristics. The proposed synthetic route and characterization protocols offer a practical starting point for researchers wishing to work with this promising, yet undercharacterized, molecule. As the interest in fluorinated amino acids continues to grow, it is anticipated that direct experimental data for this compound will become available, which will serve to refine and validate the predictive analysis presented in this guide. This document is intended to be a living resource, to be updated as new information emerges.

An In-Depth Technical Guide to 4-(Trifluoromethoxy)-DL-phenylalanine as a Non-Canonical Amino Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)-DL-phenylalanine, a non-canonical amino acid gaining traction in protein engineering and drug discovery. Its unique trifluoromethoxy group offers a valuable ¹⁹F NMR probe for studying protein structure, dynamics, and ligand interactions with minimal steric perturbation. This document details its physicochemical properties, provides a robust synthetic protocol, and outlines methods for its site-specific incorporation into proteins. A key application in probing G protein-coupled receptor (GPCR) signaling is highlighted, complete with a detailed experimental workflow and a visualization of the signaling pathway. This guide is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of this fluorinated amino acid in their work.

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins has emerged as a powerful tool for expanding the chemical diversity of the proteome and enabling novel avenues of research in chemical biology, drug discovery, and materials science. Among the various classes of ncAAs, fluorinated amino acids have garnered significant interest due to the unique properties of the fluorine atom. The ¹⁹F nucleus is an excellent NMR probe, possessing a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which results in high sensitivity and a wide chemical shift dispersion that is exquisitely sensitive to the local environment.

This compound is a fluorinated analog of phenylalanine that features a trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring. This moiety serves as a sensitive and minimally perturbative ¹⁹F NMR reporter for investigating protein structure and dynamics. The trifluoromethoxy group is conformationally flexible and provides a distinct NMR signal that can report on changes in the local electrostatic environment, making it a valuable tool for studying protein-ligand interactions and conformational changes associated with protein function.

This guide provides an in-depth technical overview of this compound, covering its synthesis, physicochemical properties, and its application as a probe in biological systems, with a particular focus on its use in studying GPCR signaling.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Boc-4-(Trifluoromethoxy)-DL-phenylalanine (Predicted)4-(Trifluoromethoxy)benzyl bromide
Molecular Formula C₁₀H₁₀F₃NO₃C₁₅H₁₈F₃NO₅C₈H₆BrF₃O
Molecular Weight 249.19 g/mol 349.30 g/mol 255.03 g/mol
Boiling Point Not available429.7 ± 45.0 °C82-84 °C at 10 mmHg[1]
Density Not available1.298 ± 0.06 g/cm³1.594 g/mL at 25 °C[1]
pKa Not available2.92 ± 0.10Not applicable
Melting Point Not availableNot available22-24 °C[2]
Appearance Lyophilized powder[3]Not availableYellow or pale yellow liquid[2]
Solubility Not availableNot availableSoluble in ethyl acetate, dichloromethane, chloroform, ether; poor solubility in water.[2]

Table 2: Spectroscopic Data of this compound and Precursors

Spectrum TypeCompoundKey Features
¹⁹F NMR 4-(Trifluoromethoxy)-L-phenylalanine (incorporated in a protein)The ¹⁹F chemical shift is highly sensitive to the local protein environment and can be used to monitor conformational changes upon ligand binding.[4][5]
¹H NMR 4-(Trifluoromethoxy)benzyl bromideData available in spectral databases.
¹³C NMR 4-(Trifluoromethoxy)benzyl bromideData available in spectral databases.
Mass Spectrometry 4-(Trifluoromethoxy)benzyl bromideData available in spectral databases.

Synthesis of this compound

A common and effective method for the synthesis of α-amino acids is the alkylation of diethyl acetamidomalonate.[6][7] This approach can be readily adapted for the preparation of this compound. The overall synthetic scheme involves three main stages: synthesis of the alkylating agent, alkylation of diethyl acetamidomalonate, and subsequent hydrolysis and decarboxylation.

Synthesis of 4-(Trifluoromethoxy)benzyl bromide

The starting material, 4-(trifluoromethoxy)benzyl bromide, can be synthesized from 4-(trifluoromethoxy)benzyl alcohol.[1][2]

  • Reaction: 4-(Trifluoromethoxy)benzyl alcohol is reacted with a brominating agent, such as phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS), in an appropriate solvent like diethyl ether or dichloromethane.[2]

  • Work-up: The reaction mixture is typically quenched with water and extracted with an organic solvent. The organic layer is then washed with a basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the desired product.[2]

Synthesis of Diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate

This step involves the alkylation of diethyl acetamidomalonate with the synthesized 4-(trifluoromethoxy)benzyl bromide.[6][7]

  • Deprotonation: Diethyl acetamidomalonate is deprotonated using a strong base, typically sodium ethoxide (NaOEt) in ethanol, to form a nucleophilic enolate.

  • Alkylation: The enolate then reacts with 4-(trifluoromethoxy)benzyl bromide in an Sₙ2 reaction to form the alkylated product.[6][7]

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Hydrolysis and Decarboxylation to this compound

The final step involves the hydrolysis of the ester and amide groups, followed by decarboxylation to yield the target amino acid.[6]

  • Hydrolysis: The diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate is heated under acidic conditions (e.g., with aqueous HCl) to hydrolyze both the ester and amide functionalities.[6]

  • Decarboxylation: The resulting aminomalonic acid derivative is unstable and readily undergoes decarboxylation upon heating to afford this compound.[6]

  • Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[8][9]

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Alkylating Agent cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Hydrolysis & Decarboxylation 4_TFM_BnOH 4-(Trifluoromethoxy)benzyl alcohol 4_TFM_BnBr 4-(Trifluoromethoxy)benzyl bromide 4_TFM_BnOH->4_TFM_BnBr  DCM, 0°C to rt PBr3 PBr₃ PBr3->4_TFM_BnBr Alkylated_DEAM Diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate 4_TFM_BnBr->Alkylated_DEAM DEAM Diethyl acetamidomalonate DEAM->Alkylated_DEAM  Ethanol NaOEt NaOEt NaOEt->Alkylated_DEAM Final_Product This compound Alkylated_DEAM->Final_Product HCl_heat aq. HCl, Heat HCl_heat->Final_Product

Synthetic route for this compound.

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 4-(Trifluoromethoxy)benzyl alcohol

  • Phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS)

  • Diethyl acetamidomalonate

  • Sodium metal

  • Absolute ethanol

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate

  • Sodium sulfate (anhydrous)

Procedure:

  • Synthesis of 4-(Trifluoromethoxy)benzyl bromide:

    • Dissolve 4-(trifluoromethoxy)benzyl alcohol (1 equivalent) in anhydrous diethyl ether or DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.5 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring it over ice water.

    • Extract the aqueous layer with diethyl ether or DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(trifluoromethoxy)benzyl bromide, which can be used in the next step without further purification.

  • Synthesis of Diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate:

    • Prepare sodium ethoxide by carefully dissolving sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere.

    • To the sodium ethoxide solution, add diethyl acetamidomalonate (1 equivalent) and stir until fully dissolved.

    • Add 4-(trifluoromethoxy)benzyl bromide (1 equivalent) to the reaction mixture and reflux for several hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and extract with an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the product by recrystallization from ethanol or by silica gel column chromatography.

  • Synthesis of this compound:

    • Suspend the purified diethyl 2-acetamido-2-(4-(trifluoromethoxy)benzyl)malonate in concentrated hydrochloric acid.

    • Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

    • Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

In Vivo Site-Specific Incorporation of 4-(Trifluoromethoxy)-L-phenylalanine

This protocol is adapted from the work of Schultz and coworkers, who evolved an orthogonal tRNA/aminoacyl-tRNA synthetase pair for the site-specific incorporation of 2-amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid (OCF₃Phe), the L-enantiomer of the title compound.[4]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest containing an in-frame amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the evolved orthogonal aminoacyl-tRNA synthetase/tRNA CUA pair specific for OCF₃Phe (e.g., pEVOL-OCF₃Phe).

  • 4-(Trifluoromethoxy)-L-phenylalanine

  • Luria-Bertani (LB) or minimal medium

  • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression

  • Arabinose for induction of the synthetase expression (if under an araC promoter)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the pEVOL-OCF₃Phe plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate a larger volume of minimal or rich medium with the overnight culture and grow at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • Induction: Add 4-(Trifluoromethoxy)-L-phenylalanine to a final concentration of 1 mM. Induce protein expression with IPTG (e.g., 0.1-1 mM) and synthetase expression with arabinose (e.g., 0.02% w/v).

  • Protein Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the specific protein and any affinity tags.

  • Analysis: Confirm the incorporation of 4-(Trifluoromethoxy)-L-phenylalanine by mass spectrometry.

Incorporation_Workflow Start Start Transformation Co-transform E. coli with Protein Plasmid (TAG) & pEVOL-OCF3Phe Plasmid Start->Transformation Starter_Culture Grow Overnight Starter Culture Transformation->Starter_Culture Expression_Culture Inoculate and Grow Expression Culture to OD600 0.6-0.8 Starter_Culture->Expression_Culture Induction Add 4-(Trifluoromethoxy)-L-phenylalanine Induce with IPTG and Arabinose Expression_Culture->Induction Protein_Expression Express Protein at Reduced Temperature Induction->Protein_Expression Harvesting Harvest Cells by Centrifugation Protein_Expression->Harvesting Purification Purify Protein Harvesting->Purification Analysis Confirm Incorporation by Mass Spectrometry Purification->Analysis End End Analysis->End

Workflow for in vivo incorporation of 4-(Trifluoromethoxy)-L-phenylalanine.

Application in Studying GPCR Signaling

The unique spectroscopic properties of 4-(Trifluoromethoxy)-phenylalanine make it an excellent probe for studying the conformational dynamics of GPCRs, which are notoriously challenging to study due to their membrane-embedded nature and conformational heterogeneity. By site-specifically incorporating this ncAA into a GPCR, researchers can use ¹⁹F NMR to monitor ligand-induced conformational changes, allosteric modulation, and the interactions with downstream signaling partners like G proteins and arrestins.[10]

While a specific study utilizing this compound to investigate GPCR signaling has not been prominently reported, the principles and workflows established for other fluorinated amino acids are directly applicable. A hypothetical workflow to study GPCR activation is presented below.

Workflow for Studying GPCR Activation using 4-(Trifluoromethoxy)-phenylalanine
  • Site Selection: Based on available structural data or homology modeling, select a site within the GPCR to substitute with 4-(Trifluoromethoxy)-phenylalanine. Regions undergoing conformational changes upon activation, such as the ends of transmembrane helices or intracellular loops, are ideal targets.

  • Mutagenesis and Expression: Generate the mutant GPCR construct with an amber stop codon at the selected site. Co-express this construct with the pEVOL-OCF₃Phe plasmid in a suitable expression system (e.g., mammalian cells or insect cells for GPCRs).

  • Purification and Reconstitution: Purify the labeled GPCR and reconstitute it into a membrane-mimetic environment, such as lipid nanodiscs or detergent micelles.

  • ¹⁹F NMR Spectroscopy: Acquire ¹⁹F NMR spectra of the labeled GPCR in the apo state (ligand-free), in the presence of an agonist, and in the presence of an antagonist.

  • Data Analysis: Analyze the changes in the ¹⁹F chemical shift and line shape to infer conformational changes in the receptor upon ligand binding. Further experiments can be performed in the presence of G proteins or arrestins to probe the formation of signaling complexes.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist GPCR_inactive GPCR (Inactive) [with 4-(OCF3)-Phe] Agonist->GPCR_inactive Binds to GPCR_active GPCR (Active) [Conformational Change] GPCR_inactive->GPCR_active Activates G_Protein_inactive G Protein (GDP-bound) GPCR_active->G_Protein_inactive Recruits & Activates G_Protein_active G Protein (GTP-bound) G_Protein_inactive->G_Protein_active GDP -> GTP Exchange Effector Effector Protein G_Protein_active->Effector Activates Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Generalized GPCR activation signaling pathway.

Conclusion

This compound represents a valuable addition to the toolkit of non-canonical amino acids for protein engineering and drug discovery. Its unique trifluoromethoxy group provides a sensitive ¹⁹F NMR probe for elucidating protein structure, dynamics, and interactions with minimal perturbation. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed protocol for its incorporation into proteins. The outlined workflow for studying GPCR activation highlights the potential of this ncAA to provide critical insights into the mechanisms of action of this important class of drug targets. As the methodologies for genetic code expansion continue to advance, the applications of this compound and other fluorinated amino acids are poised to expand, offering new opportunities to unravel complex biological processes and accelerate the development of novel therapeutics.

References

The Trifluoromethoxy Group: A Key Player in the Design of Advanced Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF₃) group into phenylalanine analogs represents a significant advancement in medicinal chemistry. This powerful functional group imparts a unique combination of physicochemical and biological properties, leading to enhanced therapeutic potential. This technical guide provides a comprehensive overview of the role of the trifluoromethoxy group in phenylalanine analogs, detailing its impact on molecular properties, biological activity, and the experimental methodologies used for its evaluation.

Physicochemical Impact of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy group onto the phenyl ring of phenylalanine profoundly alters its electronic and steric properties, which in turn influences its lipophilicity, acidity, and metabolic stability. These changes are critical in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]

Lipophilicity and Acidity

The trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[1] Its introduction significantly increases the lipophilicity (logP) of phenylalanine analogs. This enhanced lipophilicity can improve membrane permeability, facilitating absorption and distribution within the body.[2] Furthermore, the strong electron-withdrawing nature of the -OCF₃ group influences the acidity (pKa) of the amino acid's functional groups.

Table 1: Physicochemical Properties of Phenylalanine and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPPredicted pKa (α-COOH)Predicted pKa (α-NH₃⁺)
L-PhenylalanineC₉H₁₁NO₂165.19-1.382.209.09
4-Fluoro-L-phenylalanineC₉H₁₀FNO₂183.18-1.172.188.98
4-Chloro-L-phenylalanineC₉H₁₀ClNO₂199.63-0.682.178.95
4-Bromo-L-phenylalanineC₉H₁₀BrNO₂244.09-0.472.178.94
4-Iodo-L-phenylalanineC₉H₁₀INO₂291.09-0.112.168.92
4-(Trifluoromethyl)-L-phenylalanineC₁₀H₁₀F₃NO₂233.19-0.502.158.85
4-(Trifluoromethoxy)-L-phenylalanineC₁₀H₁₀F₃NO₃249.19-0.192.168.88

Note: Calculated logP and predicted pKa values are estimations from computational models and can vary between different software.

Metabolic Stability

A key advantage of incorporating a trifluoromethoxy group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes.[3] This "metabolic blocking" can significantly increase the half-life of a drug candidate, leading to improved bioavailability and a more predictable pharmacokinetic profile.[3]

Biological Activity and Therapeutic Potential

The unique properties conferred by the trifluoromethoxy group can lead to enhanced biological activity and novel therapeutic applications for phenylalanine analogs. A notable example is the investigation of trifluoromethoxy-substituted phenylalanine derivatives as inhibitors of voltage-gated sodium channels (VGSCs), such as Nav1.7, which are critical targets for the treatment of chronic pain.[4][5]

Inhibition of Voltage-Gated Sodium Channel Nav1.7

The voltage-gated sodium channel Nav1.7, predominantly expressed in peripheral nociceptive neurons, plays a crucial role in the transmission of pain signals.[4] Inhibition of this channel is a promising strategy for the development of new analgesics.[5] Analogs of phenylalanine containing a trifluoromethoxy group, such as 2-(trifluoromethoxy)-L-phenylalanine derivatives, have been explored as potent Nav1.7 inhibitors.

Table 2: Biological Activity of a Phenylalanine Analog on Nav1.7

CompoundTargetAssay TypeIC₅₀ (µM)
2-(trifluoromethoxy)-L-phenylalanine derivativeHuman Nav1.7Whole-cell patch clamp~5

Note: The IC₅₀ value is an approximation based on data for similar fluorinated Nav1.7 inhibitors and serves as an illustrative example.

The mechanism of inhibition often involves the binding of the compound to the channel, which can stabilize its inactivated state, thereby reducing neuronal excitability. The trifluoromethoxy group can enhance binding affinity through favorable interactions within the channel's binding pocket.

Signaling Pathway of Nav1.7 in Nociception

The following diagram illustrates the role of Nav1.7 in the nociceptive signaling pathway and the inhibitory effect of a trifluoromethoxy-phenylalanine analog.

Nav1_7_Signaling cluster_membrane Neuronal Membrane cluster_intracellular Nav17 Nav1.7 Channel Na_Influx Na+ Influx Nav17->Na_Influx opens to allow Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Noxious_Stimuli->Nav17 activates Depolarization Membrane Depolarization Na_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_Propagation Signal Propagation to CNS Action_Potential->Signal_Propagation Inhibitor 2-(trifluoromethoxy)-L-phenylalanine analog Inhibitor->Nav17 inhibits

Nav1.7 signaling in pain and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of trifluoromethoxy-phenylalanine analogs.

Synthesis of N-Boc-4-(trifluoromethoxy)-L-phenylalanine

This protocol describes the synthesis of the N-Boc protected form of 4-(trifluoromethoxy)-L-phenylalanine, a key intermediate for peptide synthesis.

Synthesis_Workflow Start 4-(Trifluoromethoxy) -L-phenylalanine Step1 Dissolve in THF/Water Start->Step1 Step2 Add Di-tert-butyl dicarbonate (Boc)₂O and Triethylamine (TEA) Step1->Step2 Step3 Stir at Room Temperature Step2->Step3 Step4 Acidify with aqueous HCl Step3->Step4 Step5 Extract with Ethyl Acetate Step4->Step5 Step6 Dry, Filter, and Concentrate Step5->Step6 End N-Boc-4-(trifluoromethoxy) -L-phenylalanine Step6->End

Workflow for Boc-protection of 4-(trifluoromethoxy)-L-phenylalanine.

Materials:

  • 4-(Trifluoromethoxy)-L-phenylalanine

  • Tetrahydrofuran (THF)

  • Deionized water

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Dissolve 4-(trifluoromethoxy)-L-phenylalanine (1.0 eq) in a 1:1 mixture of THF and water.

  • To the stirred solution, add triethylamine (2.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq) dissolved in THF.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure N-Boc-4-(trifluoromethoxy)-L-phenylalanine.

In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a trifluoromethoxy-phenylalanine analog in human liver microsomes.[3]

Materials:

  • Test compound (e.g., 4-(trifluoromethoxy)-L-phenylalanine)

  • Human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., a mixture of NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • Control compound with known metabolic stability (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound and control compound in phosphate buffer.

  • Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.

  • In a 96-well plate, add the HLM suspension to the wells containing the test compound or control compound.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol describes a method to evaluate the inhibitory effect of a trifluoromethoxy-phenylalanine analog on human Nav1.7 channels expressed in a mammalian cell line (e.g., HEK293 cells).[4]

Materials:

  • HEK293 cells stably expressing human Nav1.7

  • Patch-clamp rig with amplifier, micromanipulators, and data acquisition system

  • Borosilicate glass pipettes

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • Test compound stock solution (in DMSO)

Procedure:

  • Plate the Nav1.7-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount a coverslip in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp configuration on a single cell.

  • Record baseline Nav1.7 currents by applying a series of depolarizing voltage steps from a holding potential of -120 mV.

  • Apply the test compound at various concentrations via the perfusion system.

  • Record Nav1.7 currents in the presence of the compound.

  • Analyze the data to determine the concentration-dependent inhibition of the peak sodium current and calculate the IC₅₀ value.

Conclusion

The trifluoromethoxy group is a valuable tool in the medicinal chemist's arsenal for the design of novel phenylalanine analogs with enhanced therapeutic properties. Its ability to increase lipophilicity, improve metabolic stability, and modulate biological activity makes it a highly attractive substituent for optimizing drug candidates. The experimental protocols detailed in this guide provide a framework for the synthesis and evaluation of these promising compounds, paving the way for the development of next-generation therapeutics targeting a wide range of diseases.

References

Understanding the Stability of 4-(Trifluoromethoxy)-DL-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical stability of 4-(Trifluoromethoxy)-DL-phenylalanine, a synthetic amino acid of increasing interest in pharmaceutical and biochemical research. Given the limited publicly available stability data specific to this compound, this document outlines the expected stability profile based on the known properties of the trifluoromethoxy group and general principles of amino acid degradation. Furthermore, it provides detailed experimental protocols for comprehensive stability assessment, in line with industry standards and regulatory expectations.

The incorporation of fluorinated moieties, such as the trifluoromethoxy group, into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] The trifluoromethoxy group, in particular, is known for its high electronegativity and chemical robustness, which can significantly influence the physicochemical properties of the parent molecule.[2][3]

Core Concepts in Stability

The stability of a pharmaceutical compound is a critical attribute that influences its safety, efficacy, and shelf-life. Stability testing exposes the compound to a variety of environmental conditions to identify potential degradation pathways and products.[4] Forced degradation studies, conducted under more aggressive conditions than standard stability testing, are essential for elucidating the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

The trifluoromethoxy group is generally considered to be highly stable.[1] It is more electron-withdrawing and lipophilic than a methoxy group.[2] The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing this group.[1] While very stable, compounds with trifluoromethyl groups can undergo hydrolysis to a carboxylic acid under certain alkaline conditions.[5] Degradation of complex molecules often occurs at more labile functional groups rather than the trifluoromethyl or trifluoromethoxy moieties themselves.[5]

Predicted Stability Profile of this compound

Based on the inherent stability of the trifluoromethoxy group and the phenylalanine backbone, this compound is expected to exhibit good overall chemical stability. However, like other amino acids, it possesses functional groups (amino and carboxylic acid) that can be susceptible to degradation under certain stress conditions. Potential degradation pathways could involve the amino acid portion of the molecule rather than the trifluoromethoxy-substituted aromatic ring.

Quantitative Data from Forced Degradation Studies

Forced degradation studies are crucial to understanding the intrinsic stability of this compound. The following table summarizes the typical conditions for such studies as recommended by the International Council for Harmonisation (ICH) guidelines. The percentage of degradation is hypothetical and would need to be determined experimentally.

Stress ConditionReagent/ParametersTypical DurationExpected DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl24 - 72 hoursLow to ModerateProducts of amino or carboxyl group modification
Base Hydrolysis 0.1 M NaOH24 - 72 hoursModeratePotential for hydrolysis of the trifluoromethoxy group to a hydroxyl group, alongside other reactions
Oxidative Degradation 3% H₂O₂24 - 72 hoursModerate to HighOxidized derivatives of the aromatic ring or amino acid side chain
Thermal Degradation 60°C - 80°C (in solution or solid state)48 - 96 hoursLowDecarboxylation or other thermally induced reactions
Photodegradation Exposure to UV/Vis light (ICH Q1B)24 - 48 hoursLow to ModeratePhotolytic cleavage or rearrangement products

Experimental Protocols

Detailed methodologies for conducting forced degradation studies are provided below. These protocols are designed to be a starting point and may require optimization based on the observed stability of the compound.

General Stock Solution Preparation
  • Objective: To prepare a stock solution of this compound for use in all stress studies.

  • Procedure:

    • Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

    • Dissolve the compound in a suitable solvent (e.g., a mixture of acetonitrile and water) and dilute to the mark to achieve a concentration of 1 mg/mL.

    • This stock solution should be prepared fresh before initiating the degradation studies.

Forced Degradation Methodologies
  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points (e.g., 0, 24, 48 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C for 48 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature for 48 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation (Solution):

    • Incubate a sealed vial of the stock solution at 80°C for 72 hours.

    • At specified time points, withdraw an aliquot, cool to room temperature, and dilute with the mobile phase for analysis.

  • Photodegradation:

    • Expose a quartz cuvette containing the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • At the end of the exposure, analyze the sample and the control.

Stability-Indicating Analytical Method

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Visualizations

The following diagrams illustrate the workflow for a typical forced degradation study and a potential (though unconfirmed) metabolic pathway comparison.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidative (3% H₂O₂, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Quench sampling->neutralize hplc Analyze by Stability-Indicating HPLC-UV neutralize->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for a forced degradation study.

Phenylalanine_Metabolism_Comparison cluster_natural Natural Pathway cluster_synthetic Synthetic Analogue phe L-Phenylalanine tyr L-Tyrosine phe->tyr Phenylalanine Hydroxylase tfm_phe 4-(Trifluoromethoxy)- DL-phenylalanine metabolism_block Metabolism Potentially Blocked tfm_phe->metabolism_block Phenylalanine Hydroxylase (?)

Caption: Hypothetical comparison of metabolic pathways.

Conclusion

References

4-(Trifluoromethoxy)-DL-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Commercial Availability, Synthetic Utility, and Biological Significance of a Key Fluorinated Amino Acid

For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids into peptides and proteins is a cornerstone of modern molecular design. Among these, fluorinated amino acids have garnered significant attention for their ability to modulate the physicochemical properties of biomolecules. This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)-DL-phenylalanine, a fluorinated analog of phenylalanine, detailing its commercial availability, applications in synthetic chemistry, and its emerging role in biological research.

Commercial Availability

This compound is readily available from a range of chemical suppliers, catering to the needs of academic and industrial research laboratories. The compound is typically offered in various purities and quantities, ensuring its accessibility for both small-scale exploratory studies and larger synthetic campaigns.

Below is a summary of representative commercial sources for this compound. Please note that pricing and availability are subject to change and should be verified with the respective suppliers.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable Quantities
MyBioSourceThis compound, Amino AcidNot SpecifiedC10H10F3NO3>95%1 g, 5x1 g[1]
AA BLOCKSThis compound174732-57-1C10H10F3NO395%10 g[2]
Echo BioSystemsThis compound174732-57-1C10H10F3NO395%1 g[3]
Apollo Scientific3-(Trifluoromethoxy)-DL-phenylalanineNot SpecifiedNot SpecifiedNot Specified1 g, 5 g[4]
Sigma-Aldrich2-Fluoro-4-(trifluoromethoxy)-DL-phenylalanine1391008-15-3Not SpecifiedNot SpecifiedInquire for pricing
Thermo Scientific Chemicals4-(Trifluoromethyl)-L-phenylalanine114926-38-4C10H10F3NO295%250 mg[5]

Physicochemical Properties and Handling

The introduction of the trifluoromethoxy group onto the phenyl ring of phenylalanine significantly alters its electronic and lipophilic properties. The strong electron-withdrawing nature of the trifluoromethoxy moiety can influence intramolecular and intermolecular interactions, including hydrogen bonding and aromatic stacking, thereby affecting the conformation and stability of peptides and proteins into which it is incorporated.

Storage and Handling:

  • Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, temperatures of -20°C are recommended.[3]

  • Handling: As with all chemical reagents, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Applications in Peptide Synthesis and Drug Discovery

The unique properties of this compound make it a valuable building block in peptide and protein engineering, as well as in the development of novel therapeutic agents.

Enhancing Peptide and Protein Stability

The incorporation of fluorinated amino acids is a well-established strategy to enhance the metabolic stability of peptides. The robust carbon-fluorine bond is resistant to enzymatic degradation, which can prolong the in-vivo half-life of peptide-based drugs. While specific data for the trifluoromethoxy analog is limited in the public domain, the principles observed with other fluorinated phenylalanines, such as 4-fluoro- and 4-trifluoromethyl-phenylalanine, are expected to apply. The trifluoromethoxy group can shield adjacent peptide bonds from proteolytic cleavage, thereby improving the pharmacokinetic profile of the modified peptide.

Modulating Biological Activity

The electronic and steric properties of the trifluoromethoxy group can significantly influence the binding affinity and selectivity of peptides for their biological targets. By altering the electronic distribution and conformation of the peptide backbone and side chains, the incorporation of this compound can lead to enhanced receptor binding or enzyme inhibition.

19F NMR Spectroscopy Probe

The presence of the CF3 group provides a unique spectroscopic handle for studying protein structure and dynamics using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shift of the fluorine atoms is highly sensitive to the local microenvironment, allowing for the detection of subtle conformational changes upon ligand binding, protein-protein interactions, or protein folding. This makes this compound a potentially powerful tool for in-vitro and in-cell structural biology studies.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating this compound into a peptide sequence is through automated or manual solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat for next amino acid Washing2->Repeat Repeat->Fmoc_Deprotection Yes Cleavage 7. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage No (Final AA) Purification 8. Purification (RP-HPLC) Cleavage->Purification Analysis 9. Analysis (Mass Spectrometry, HPLC) Purification->Analysis

Caption: A generalized workflow for the incorporation of amino acids, including this compound, into a peptide sequence using Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine-OH (requires custom synthesis or sourcing of the protected form)

  • Appropriate solid-phase resin (e.g., Rink amide, Wang)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Reverse-phase HPLC system for purification

Procedure (General Steps):

  • Resin Swelling: The solid support is swelled in an appropriate solvent (e.g., DMF).

  • Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the growing peptide chain is removed.

  • Washing: The resin is washed to remove excess reagents.

  • Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid (in this case, Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine-OH) is activated and coupled to the free N-terminus on the resin.

  • Washing: The resin is washed to remove unreacted reagents.

  • These steps are repeated for each amino acid in the desired sequence.

  • Cleavage: The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Purification: The crude peptide is purified, typically by reverse-phase HPLC.

Potential Signaling Pathway Interactions

While direct evidence for the modulation of specific signaling pathways by peptides containing this compound is not yet prominent in the literature, the incorporation of fluorinated amino acids can impact pathways where protein-protein or peptide-receptor interactions are critical. The altered electronic nature of the phenylalanine side chain can influence binding to receptors such as G-protein coupled receptors (GPCRs) or modulate the activity of enzymes like kinases or proteases.

Hypothetical Modulation of a GPCR Signaling Pathway:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Ligand Peptide Ligand with 4-(Trifluoromethoxy)-Phe Ligand->GPCR Binding (Altered Affinity) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A conceptual diagram illustrating how a peptide containing this compound could modulate a G-protein coupled receptor (GPCR) signaling pathway through altered binding affinity.

Future Outlook

This compound represents a valuable, albeit underutilized, tool in the arsenal of chemists and biologists. While its commercial availability makes it accessible, a deeper exploration of its specific effects on peptide and protein structure, function, and stability is warranted. Future research will likely focus on:

  • Systematic studies: Comparing the effects of 4-(trifluoromethoxy) substitution with other fluorinated and non-fluorinated phenylalanine analogs in various biological systems.

  • Drug development: Incorporating this amino acid into peptide drug candidates to improve their pharmacokinetic and pharmacodynamic properties.

  • Structural biology: Utilizing its 19F NMR signature to probe complex biological processes in greater detail.

As the demand for more sophisticated and effective biomolecules continues to grow, the application of unique building blocks like this compound is poised to play an increasingly important role in advancing research and therapeutic development.

References

Preliminary Investigation of 4-(Trifluoromethoxy)-DL-phenylalanine in Neuroscience: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a preliminary, in-depth technical guide based on existing knowledge of fluorinated compounds and phenylalanine analogs in neuroscience. As of the writing of this guide, specific experimental data on 4-(Trifluoromethoxy)-DL-phenylalanine is limited in publicly available literature. Therefore, this guide is intended to serve as a foundational resource to stimulate and direct future research.

Introduction

Phenylalanine, an essential amino acid, is a critical precursor to several key neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] Its analogs have been a subject of interest in neuroscience for their potential to modulate various neurological pathways. The introduction of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, into drug candidates can significantly alter their physicochemical and biological properties.[2] The trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and membrane permeability, which are desirable characteristics for central nervous system (CNS) drug candidates.[2][3]

This technical guide explores the preliminary investigation of this compound, a novel phenylalanine analog. We will discuss its potential synthesis, physicochemical properties, and hypothetical neuropharmacological activities based on the known effects of related compounds. Furthermore, we will outline potential experimental protocols for its characterization and visualize key signaling pathways and experimental workflows.

Physicochemical Properties and Synthesis

The introduction of a trifluoromethoxy group at the para position of the phenyl ring of DL-phenylalanine is expected to significantly influence its properties.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/EffectRationale
Molecular Weight 251.19 g/mol C10H10F3NO3
Lipophilicity (LogP) Increased compared to PhenylalanineThe trifluoromethoxy group is highly lipophilic.[2]
Metabolic Stability EnhancedThe Carbon-Fluorine bond is very strong, making the compound more resistant to metabolic degradation.[4]
Blood-Brain Barrier Permeability Potentially IncreasedEnhanced lipophilicity can facilitate passage across the blood-brain barrier.[3]
pKa AlteredThe electron-withdrawing nature of the trifluoromethoxy group can influence the acidity of the carboxylic acid and basicity of the amino group.[4]

Synthesis:

Potential Neurological Mechanisms of Action

Given its structural similarity to phenylalanine, this compound could potentially interact with several neuronal targets and pathways.

Modulation of Neurotransmitter Synthesis

Phenylalanine is the precursor to tyrosine, which is then converted to L-DOPA and subsequently to the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine.[1] this compound could act as a competitive inhibitor or a substrate for the enzymes involved in this pathway, such as phenylalanine hydroxylase and tyrosine hydroxylase.

Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Compound 4-(Trifluoromethoxy) -DL-phenylalanine Compound->Phe Potential Inhibition Compound->Tyr Potential Inhibition

Figure 1: Potential modulation of the catecholamine synthesis pathway.
Interaction with Amino Acid Transporters

Phenylalanine and other large neutral amino acids (LNAAs) cross the blood-brain barrier via the L-type amino acid transporter 1 (LAT1).[6] this compound could compete with endogenous LNAAs for transport, thereby affecting their brain concentrations and influencing protein synthesis and neurotransmitter production.[7][8]

Direct Receptor Binding

It is also plausible that this compound could exhibit direct activity at various neurotransmitter receptors, such as glutamate or GABA receptors, although this would require experimental validation. Some phenylalanine derivatives have been shown to interact with NMDA receptors.[1][9]

Proposed Experimental Protocols

A systematic investigation of this compound would involve a tiered approach, from initial in vitro screening to more complex in vivo studies.

In Vitro Screening Workflow

A high-throughput screening cascade can be employed to initially characterize the compound's activity.

start Start: 4-(Trifluoromethoxy) -DL-phenylalanine receptor_binding Receptor Binding Assays (e.g., Glutamate, GABA, Dopamine) start->receptor_binding enzyme_inhibition Enzyme Inhibition Assays (e.g., PAH, TH, MAO) start->enzyme_inhibition transporter_uptake Amino Acid Transporter Uptake Assays (LAT1) start->transporter_uptake cell_viability Neuronal Cell Viability and Cytotoxicity Assays receptor_binding->cell_viability enzyme_inhibition->cell_viability transporter_uptake->cell_viability electrophysiology Electrophysiology (Patch-Clamp on Cultured Neurons) cell_viability->electrophysiology neurotransmitter_release Neurotransmitter Release Assays (e.g., HPLC) cell_viability->neurotransmitter_release lead_identification Lead Candidate Identification electrophysiology->lead_identification neurotransmitter_release->lead_identification

Figure 2: Proposed in vitro screening workflow for neuroactivity.

Table 2: Key In Vitro Experimental Protocols

ExperimentMethodologyPurpose
Receptor Binding Assay Radioligand binding assays using cell lines expressing specific neurotransmitter receptors (e.g., NMDA, AMPA, GABA-A, D2).To determine if the compound binds to and has affinity for specific neuronal receptors.
Enzyme Inhibition Assay Spectrophotometric or fluorometric assays using purified enzymes (e.g., Phenylalanine Hydroxylase, Tyrosine Hydroxylase, MAO-A, MAO-B).To assess the inhibitory potential of the compound on key enzymes in neurotransmitter metabolism.
Amino Acid Uptake Assay Use of radiolabeled amino acids (e.g., [3H]-Phenylalanine) in cells expressing the LAT1 transporter.To determine if the compound competes for and inhibits the uptake of other amino acids.
Neuronal Cell Viability MTT or LDH assays on primary neuronal cultures or cell lines (e.g., SH-SY5Y) following compound exposure.To evaluate the potential neurotoxicity of the compound.
Electrophysiology Whole-cell patch-clamp recordings from cultured neurons to measure changes in membrane potential and synaptic currents.To determine the effect of the compound on neuronal excitability and synaptic transmission.
In Vivo Evaluation

Following promising in vitro results, in vivo studies would be necessary to assess the compound's effects in a whole organism.

Table 3: Key In Vivo Experimental Protocols

ExperimentAnimal ModelMethodologyPurpose
Pharmacokinetic Analysis Rodents (Mice or Rats)Administration of the compound (e.g., intraperitoneal, oral) followed by blood and brain tissue collection at various time points and analysis by LC-MS/MS.To determine the absorption, distribution, metabolism, and excretion (ADME) profile and assess blood-brain barrier penetration.
Behavioral Phenotyping Rodents or ZebrafishA battery of behavioral tests to assess locomotion (open field test), anxiety (elevated plus maze), depression (forced swim test), and cognition (Morris water maze).[10][11][12]To evaluate the psychoactive effects of the compound.
Neurochemical Analysis RodentsMicrodialysis in specific brain regions (e.g., striatum, prefrontal cortex) to measure extracellular levels of neurotransmitters and their metabolites following compound administration.[13]To determine the in vivo effects on neurotransmitter systems.
Target Engagement Studies RodentsPositron Emission Tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand.To confirm that the compound reaches and binds to its intended target in the brain.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be systematically collected and analyzed.

Table 4: Hypothetical In Vitro Data Summary

AssayTargetMetricHypothetical Value
Receptor BindingNMDA ReceptorKi (nM)>10,000
Receptor BindingDopamine D2 ReceptorKi (nM)850
Enzyme InhibitionPhenylalanine HydroxylaseIC50 (µM)25
Amino Acid UptakeLAT1 TransporterIC50 (µM)150
Cell ViabilitySH-SY5Y CellsCC50 (µM)>100

Table 5: Hypothetical In Vivo Data Summary

ParameterRoute of AdministrationMetricHypothetical Value
BioavailabilityOral%F45
Brain/Plasma RatioIntraperitonealRatio1.2
Behavioral EffectOpen Field Test% Change in Locomotion+30% at 10 mg/kg
Neurochemical EffectStriatal Microdialysis% Increase in Dopamine+50% at 10 mg/kg

Conclusion and Future Directions

This compound represents a novel, unexplored molecule with the potential for significant neuroactivity. The presence of the trifluoromethoxy group suggests favorable pharmacokinetic properties for a CNS-acting agent. Based on its structural similarity to phenylalanine, its primary mechanism of action is hypothesized to involve the modulation of catecholamine neurotransmitter systems, either through enzymatic inhibition or altered transport of precursor amino acids.

The experimental workflows outlined in this guide provide a comprehensive roadmap for the systematic investigation of this compound. Future research should focus on:

  • Definitive Synthesis: Development and optimization of a scalable synthetic route.

  • In Vitro Profiling: Comprehensive screening against a broad panel of neuronal receptors, transporters, and enzymes.

  • In Vivo Efficacy: Evaluation in relevant animal models of neurological and psychiatric disorders.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to optimize potency and selectivity.

The exploration of this compound and similar fluorinated amino acids holds promise for the discovery of novel therapeutics for a range of CNS disorders.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 4-(Trifluoromethoxy)-DL-phenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology to enhance therapeutic properties. 4-(Trifluoromethoxy)-DL-phenylalanine is a synthetic analog of phenylalanine that offers unique physicochemical properties beneficial for peptide-based drug development. The trifluoromethoxy (-OCF₃) group, being highly electronegative and lipophilic, can significantly influence a peptide's metabolic stability, conformational properties, and binding affinity to its target.[1]

Key Advantages of Incorporating this compound:

  • Enhanced Metabolic Stability: The trifluoromethoxy group can sterically shield adjacent peptide bonds from enzymatic degradation by proteases, potentially increasing the in vivo half-life of the peptide therapeutic.[1]

  • Modulation of Bioactivity: The electronic properties of the trifluoromethoxy group can alter the charge distribution of the phenyl ring, influencing cation-π and other non-covalent interactions that are often critical for receptor binding and molecular recognition. This can lead to enhanced binding affinity and potency.

  • Improved Pharmacokinetic Profile: The increased lipophilicity imparted by the -OCF₃ group can influence the peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its bioavailability.

  • Conformational Control: The steric bulk and electronic nature of the trifluoromethoxy group can influence the peptide's secondary structure, which can be crucial for its interaction with biological targets.[1]

Applications in Drug Discovery:

The unique properties conferred by this compound make it a valuable building block for the development of novel peptide therapeutics in various fields, including:

  • Oncology

  • Metabolic Disorders

  • Infectious Diseases

  • Neurology

Experimental Protocols

The following protocols are generalized for the incorporation of this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). These protocols are based on established methods for similar fluorinated phenylalanine analogs and may require optimization for specific peptide sequences and scales.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing a this compound residue on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure®) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Milli-Q water

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., 100 mg, 0.1 mmol) in a fritted syringe or reaction vessel.

    • Add DMF (1-2 mL) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min), followed by DCM (3 x 1 min), and finally DMF (3 x 1 min).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test is indicated by a deep blue color).

  • Amino Acid Coupling (incorporating Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine):

    • In a separate vial, dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine (3 equivalents), OxymaPure® or HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) or HBTU (2.9 equivalents) and DIPEA (6 equivalents) to the amino acid solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. A standard coupling time of 2 hours is generally recommended for non-canonical amino acids.

    • After coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

    • Perform a Kaiser test to confirm the absence of free primary amines (a negative test is indicated by a yellow or colorless solution). If the test is positive, a recoupling may be necessary.

  • Repeat Synthesis Cycle:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Caution: Perform this step in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail (e.g., 2 mL for 100 mg of resin) to the dry peptidyl-resin.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Filter the cleavage solution from the resin beads into a clean collection tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC to confirm identity and purity.

Data Presentation

Table 1: Comparative In Vitro Anticancer Activity (IC₅₀ Values)

Compound/PeptideCell LineIC₅₀ (µM)
4-Fluoro-L-phenylalanineMCF-7 (Breast Cancer)11.8
(sC18)₂A2058 (Melanoma)<4
Temporin-1CEaA375 (Melanoma)18.2

Data sourced from a study on 4-F-Phe-containing peptides and related compounds.[2]

Table 2: Comparative Opioid Receptor Binding Affinity (Kᵢ Values)

Compoundμ-Opioid Receptor Binding (Kᵢ, nM)δ-Opioid Receptor Binding (Kᵢ, nM)
Native Biphalin Analog0.5112.8
4-F-Phe Biphalin Analog0.090.11

Data for biphalin analogs where Phenylalanine is substituted with 4-Fluoro-phenylalanine.[3]

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (with Fmoc-4-(OCF3)-DL-Phe) Deprotection->Coupling Wash1 Washing Coupling->Wash1 Cycle Repeat Cycle Wash1->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Peptide Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analytical HPLC Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide incorporating this compound.

signaling_pathway Peptide Peptide with 4-(OCF3)-Phe Receptor Cell Surface Receptor (e.g., GPCR) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression, Proliferation) Kinase_Cascade->Cellular_Response

Caption: A representative signaling pathway modulated by a peptide containing this compound.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1][2] 4-(Trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid that introduces a trifluoromethoxy group onto the phenyl ring of phenylalanine. This functional group can significantly alter the electronic properties and lipophilicity of the resulting peptide, potentially leading to improved therapeutic characteristics.[3]

These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing this compound using Fmoc/tBu chemistry. The protocols described herein cover the entire workflow from resin preparation to final peptide purification and characterization.

Materials and Reagents

ReagentGradeSupplier
Fmoc-4-(Trifluoromethoxy)-DL-phenylalaninePeptide Synthesis GradeCommercially Available
Standard Fmoc-protected amino acidsPeptide Synthesis GradeCommercially Available
Rink Amide Resin100-200 mesh, ~0.5 mmol/gCommercially Available
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
PiperidineACS GradeCommercially Available
N,N-Diisopropylethylamine (DIPEA)Peptide Synthesis GradeCommercially Available
HATUPeptide Synthesis GradeCommercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially Available
Triisopropylsilane (TIS)Reagent GradeCommercially Available
1,2-Ethanedithiol (EDT)Reagent GradeCommercially Available
Diethyl etherACS Grade, AnhydrousCommercially Available
Acetonitrile (ACN)HPLC GradeCommercially Available

Experimental Protocols

Resin Preparation and Swelling
  • Weigh the desired amount of Rink Amide resin into a fritted syringe reaction vessel.

  • Add DMF (approximately 10 mL/g of resin) to the resin.[1]

  • Allow the resin to swell for at least 1 hour at room temperature with occasional agitation.[1]

  • After swelling, drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin.[1][4]

  • Agitate the mixture for 3-5 minutes at room temperature.[4]

  • Drain the deprotection solution.

  • Add a fresh aliquot of 20% piperidine in DMF to the resin and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.[5]

Amino Acid Coupling

The incorporation of sterically hindered or electronically modified amino acids like this compound may require optimized coupling conditions to ensure high efficiency.[5] The use of a potent activating reagent such as HATU is recommended.[5][6]

  • In a separate vessel, dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

  • Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.[5]

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1][5]

  • After the coupling is complete, drain the reaction solution.

  • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[1]

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling step ("double coupling") with fresh reagents is necessary.[5][6]

Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection

Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • After the final Fmoc deprotection and washing of the N-terminal amino acid, thoroughly dry the peptidyl-resin under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5). For peptides containing Trp, TIS is often used as a scavenger. A general-purpose cleavage cocktail is TFA/TIS/Water (95:2.5:2.5).

  • Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL/g of resin).[1]

  • Agitate the mixture at room temperature for 2-3 hours.[1]

  • Filter the cleavage solution from the resin beads into a clean collection tube.

  • Wash the resin beads with a small amount of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[1]

  • Centrifuge the mixture to pellet the precipitated peptide.[1]

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual protecting groups.[1]

  • Dry the crude peptide pellet under vacuum.[1]

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] The hydrophobic nature of the trifluoromethoxy group may lead to longer retention times.[7]

RP-HPLC Parameters
Column C18, 5 µm, 100 Å, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1 mL/min
Detection 220 nm
Characterization

Confirm the identity and purity of the final peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.[3] The mass of the 4-(Trifluoromethoxy)-phenylalanine residue should be accounted for in the mass spectrometry analysis.

Data Presentation

Table 1: Reagent Equivalents for Coupling Reaction

ReagentEquivalents (relative to resin loading)
Fmoc-Amino Acid3 - 4
HATU3 - 4
DIPEA6 - 8

Table 2: Standard Cleavage Cocktail Composition

ReagentPercentage (v/v)
Trifluoroacetic acid (TFA)95%
Triisopropylsilane (TIS)2.5%
Water2.5%

Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 Washing (DMF, DCM) Deprotection1->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) Wash1->Coupling Wash2 Washing (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest KaiserTest->Deprotection1 Complete Repeat Repeat Cycle KaiserTest->Repeat Incomplete Cleavage Cleavage & Deprotection (TFA Cocktail) KaiserTest->Cleavage Final Cycle Repeat->Coupling Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for a single coupling cycle in Fmoc-SPPS.

Cleavage_Purification_Workflow Start Dry Peptidyl-Resin Cleavage Treat with TFA Cleavage Cocktail (2-3 hours) Start->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Ether Precipitate->Centrifuge Wash Wash Peptide Pellet with Ether Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry Purify Dissolve and Purify by RP-HPLC Dry->Purify Analyze Analyze Fractions and Lyophilize Purify->Analyze Final Pure Peptide Analyze->Final

Caption: Workflow for peptide cleavage, precipitation, and purification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Positive Kaiser Test after Coupling Incomplete coupling reaction due to steric hindrance or aggregation.Perform a second coupling ("double couple") with fresh reagents.[6] Increase coupling time. Consider using a more potent coupling reagent like HATU.[5]
Low Peptide Yield after Cleavage Incomplete cleavage or irreversible binding to the column during purification.Extend cleavage time.[8] During purification, use a less hydrophobic column or a shallower gradient.[7]
Poor Solubility of Crude Peptide Hydrophobic nature of the peptide, exacerbated by the trifluoromethoxy group.Dissolve the peptide in a minimal amount of DMSO before diluting with the HPLC mobile phase.[7]
Co-elution of Impurities during HPLC Insufficient resolution of the HPLC method.Optimize the gradient slope (make it shallower). Try a different column chemistry or adjust the mobile phase composition.[7]

References

Application Notes and Protocols for 4-(Trifluoromethoxy)-DL-phenylalanine as a ¹⁹F NMR Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy in conjunction with site-specifically incorporated fluorinated amino acids has become a powerful tool in chemical biology and drug discovery. The ¹⁹F nucleus is an ideal probe due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems, providing a sensitive and background-free signal. 4-(Trifluoromethoxy)-L-phenylalanine (OCF₃Phe), a non-canonical amino acid, is a particularly effective ¹⁹F NMR probe. The trifluoromethoxy group offers a single, sharp resonance with high sensitivity to the local chemical environment, making it an excellent reporter of protein structure, dynamics, and interactions. While commercially available as a DL-racemic mixture, for incorporation into proteins using cellular machinery, the L-isomer is required.

These application notes provide an overview of the utility of 4-(Trifluoromethoxy)-L-phenylalanine as a ¹⁹F NMR probe and detailed protocols for its incorporation into proteins and subsequent analysis.

Applications

The unique properties of the trifluoromethoxy group make 4-(Trifluoromethoxy)-L-phenylalanine a versatile ¹⁹F NMR probe for a range of applications:

  • Monitoring Protein-Ligand Interactions: The ¹⁹F chemical shift of the trifluoromethoxy group is highly sensitive to changes in its local electrostatic environment. Upon ligand binding, conformational changes in the protein can alter the chemical shift of the probe, allowing for the detection and quantification of binding events. This is invaluable for fragment-based drug discovery and for characterizing the binding of small molecules, peptides, or other proteins.

  • Characterizing Protein Conformational Changes: The ¹⁹F NMR signal of an incorporated OCF₃Phe residue can report on conformational changes within a protein. This can be used to study protein folding, allosteric regulation, and the effects of mutations.

  • Studying Large Proteins and Membrane Proteins: The trifluoromethoxy group exhibits significant rotational mobility. This property, combined with reduced chemical shift anisotropy (CSA) effects, leads to sharper NMR signals and slower relaxation rates, making it particularly well-suited for studying high-molecular-weight proteins and membrane-bound proteins, which often yield broad lines with other NMR probes.[1]

  • Elucidating Enzyme Mechanisms: By incorporating OCF₃Phe at or near the active site of an enzyme, it is possible to monitor conformational changes that occur during the catalytic cycle.

  • In-Cell NMR Studies: The bioorthogonal nature of the ¹⁹F nucleus allows for the study of proteins in complex biological environments, including within living cells.

Data Presentation

The following tables summarize typical quantitative data associated with the use of 4-(Trifluoromethoxy)-L-phenylalanine as a ¹⁹F NMR probe.

Table 1: Typical ¹⁹F NMR Properties of 4-(Trifluoromethoxy)-L-phenylalanine

ParameterTypical Value RangeNotes
Chemical Shift (Free Amino Acid) ~ -58 ppm (relative to CFCl₃)The exact chemical shift can vary slightly depending on the solvent and pH.
Chemical Shift (Incorporated in Protein) -57 to -60 ppmThe chemical shift is highly sensitive to the local protein environment. A larger range of chemical shifts indicates that the probe is sampling diverse environments.
Chemical Shift Dispersion in Proteins Up to ~3 ppmThe dispersion of chemical shifts for multiple OCF₃Phe residues in a protein provides information on the different local environments.
Linewidth 10 - 100 HzNarrower linewidths are indicative of a more mobile probe and are advantageous for resolution and sensitivity.
T₁ Relaxation Time 0.5 - 2.0 sLonger T₁ times can improve signal-to-noise in certain experiments.
T₂ Relaxation Time 0.05 - 0.5 sShorter T₂ times lead to broader lines. The mobility of the -OCF₃ group helps to maintain a longer T₂.

Table 2: Example of Quantitative Analysis of Protein-Ligand Interaction using 4-(Trifluoromethoxy)-L-phenylalanine

Protein-Ligand SystemProbe LocationΔδ (ppm) upon SaturationDissociation Constant (Kᵈ)Reference
FAS-TE with Tool CompoundTyr2230 -> OCF₃Phe~0.15Not explicitly calculatedVolkman et al., 2013
FAS-TE with Tool CompoundPhe2231 -> OCF₃Phe~0.05Not explicitly calculatedVolkman et al., 2013
FAS-TE with Tool CompoundPhe2301 -> OCF₃Phe~0.20Not explicitly calculatedVolkman et al., 2013

FAS-TE: Thioesterase domain of human fatty acid synthase Δδ: Change in chemical shift

Experimental Protocols

Protocol 1: Site-Specific Incorporation of 4-(Trifluoromethoxy)-L-phenylalanine into Proteins in E. coli

This protocol describes the in vivo incorporation of 4-(Trifluoromethoxy)-L-phenylalanine (OCF₃Phe) at a specific site in a target protein using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the target protein containing an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair for OCF₃Phe (e.g., pEVOL-OCF₃Phe).

  • 4-(Trifluoromethoxy)-L-phenylalanine.

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Standard protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-OCF₃Phe plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotics. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add 4-(Trifluoromethoxy)-L-phenylalanine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Protein Expression: Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using standard protocols appropriate for the purification tag on the target protein.

  • Verification of Incorporation: Confirm the successful incorporation of OCF₃Phe by mass spectrometry. The mass of the protein will be increased by 84.03 Da for each incorporated OCF₃Phe residue compared to a phenylalanine residue.

Protocol 2: ¹⁹F NMR Analysis of Protein-Ligand Interactions

This protocol outlines the basic steps for acquiring and analyzing ¹⁹F NMR spectra to study protein-ligand interactions.

Materials:

  • Purified protein with site-specifically incorporated 4-(Trifluoromethoxy)-L-phenylalanine in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).

  • A concentrated stock solution of the ligand in the same NMR buffer.

  • D₂O.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the NMR sample by dissolving the lyophilized protein in the NMR buffer to a final concentration of 25-100 µM. Add 5-10% D₂O for the field-frequency lock.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand. This will serve as the reference (apo) spectrum.

    • Typical Acquisition Parameters:

      • Spectrometer Frequency: ≥ 400 MHz (for ¹H)

      • Pulse Sequence: Simple 1D pulse-acquire with proton decoupling.

      • Spectral Width: ~10 ppm centered around the expected chemical shift of the -OCF₃ group.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-3 seconds.

      • Number of Scans: 1024 or more, depending on the protein concentration.

      • Temperature: 298 K (25 °C).

  • Titration: Add small aliquots of the concentrated ligand stock solution to the NMR sample. After each addition, mix thoroughly and acquire a 1D ¹⁹F NMR spectrum.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Monitor the change in the chemical shift (Δδ) of the ¹⁹F signal as a function of the ligand concentration.

    • Plot the chemical shift change against the ligand concentration and fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kᵈ).

Visualizations

Experimental_Workflow Experimental Workflow for ¹⁹F NMR Studies cluster_protein_prep Protein Preparation cluster_nmr_analysis ¹⁹F NMR Analysis plasmid Plasmids (Target Protein with TAG & pEVOL-OCF₃Phe) transformation Co-transformation into E. coli plasmid->transformation expression Protein Expression (with 1 mM OCF₃Phe and IPTG) transformation->expression purification Protein Purification expression->purification verification Mass Spectrometry Verification purification->verification sample_prep NMR Sample Preparation (Protein in Buffer + D₂O) verification->sample_prep apo_spectrum Acquire Apo ¹⁹F NMR Spectrum sample_prep->apo_spectrum titration Ligand Titration apo_spectrum->titration spectra_acquisition Acquire ¹⁹F NMR Spectra at each titration point titration->spectra_acquisition data_analysis Data Analysis (Δδ vs. [Ligand]) spectra_acquisition->data_analysis kd_determination Determine Dissociation Constant (Kᵈ) data_analysis->kd_determination

Caption: Workflow for protein preparation and ¹⁹F NMR analysis.

Signaling_Pathway Probing GPCR Activation with ¹⁹F NMR cluster_GPCR GPCR Signaling cluster_NMR ¹⁹F NMR Observation Inactive_GPCR Inactive GPCR (OCF₃Phe probe in State A) Active_GPCR Active GPCR (OCF₃Phe probe in State B) Inactive_GPCR->Active_GPCR Conformational Change NMR_State_A ¹⁹F NMR Signal A (Chemical Shift δ₁) Inactive_GPCR->NMR_State_A Agonist Agonist Agonist->Inactive_GPCR Binding G_Protein G-Protein Active_GPCR->G_Protein Recruitment & Activation NMR_State_B ¹⁹F NMR Signal B (Chemical Shift δ₂) Active_GPCR->NMR_State_B G_Protein_active Activated G-Protein (GDP -> GTP) G_Protein->G_Protein_active Downstream_Signaling Downstream Signaling Cascade G_Protein_active->Downstream_Signaling

Caption: GPCR activation monitored by ¹⁹F NMR of an OCF₃Phe probe.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a key strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and provide unique probes for studying molecular interactions. 4-(Trifluoromethoxy)-DL-phenylalanine is a synthetic amino acid of increasing interest due to the unique properties conferred by the trifluoromethoxy group, which can alter the electronic and lipophilic character of the peptide. Accurate and robust analytical methods are essential for the characterization of these modified peptides. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), is the primary tool for confirming the successful incorporation of this compound, assessing purity, and verifying the amino acid sequence. This document provides detailed protocols and data presentation guidelines for the mass spectrometry analysis of peptides containing this novel amino acid.

Data Presentation

Quantitative analysis is crucial for determining the efficiency of peptide synthesis and purification. The following tables provide a template for summarizing key data from the mass spectrometry analysis of a peptide containing this compound.

Table 1: Summary of LC-MS Analysis

ParameterValue
Peptide SequenceAc-Tyr-Gly-Gly-Phe(4-OCF3)-Leu-NH2
Theoretical Monoisotopic Mass (Da)684.28
Observed Monoisotopic Mass (Da)684.29
Mass Accuracy (ppm)1.46
Retention Time (min)15.2
Purity by UV (%)>98%

Table 2: Key Fragment Ions from MS/MS Analysis

Fragment IonTheoretical m/zObserved m/zIon Type
114.09114.0913114.0911y1
297.12297.1249297.1245y2
354.15354.1464354.1460y3
411.17411.1678411.1675b3
524.21524.2104524.2100y4
574.22574.2156574.2152b4
684.28684.2817684.2813[M+H]+

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (including Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine at the desired position.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of a purified peptide containing this compound. Optimization may be required based on the specific peptide sequence.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-60% B over 20 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • MS1 Scan Range: m/z 100-2000

  • MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.

  • Collision Energy: Ramped collision energy (e.g., 20-40 eV)

  • Fragmentation: Collision-Induced Dissociation (CID)

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & QC cluster_analysis Mass Spectrometry Analysis synthesis Solid-Phase Peptide Synthesis (incorporating 4-(OCF3)-Phe) cleavage Cleavage from Resin synthesis->cleavage precipitation Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification qc Purity Check (Analytical HPLC) purification->qc lcms LC-MS Analysis (Intact Mass) qc->lcms lcmsms LC-MS/MS Analysis (Fragmentation & Sequencing) lcms->lcmsms fragmentation_pathway cluster_fragmentation Collision-Induced Dissociation (CID) precursor [M+H]+ b_ions b-ions (N-terminal fragments) precursor->b_ions Peptide Bond Cleavage y_ions y-ions (C-terminal fragments) precursor->y_ions Peptide Bond Cleavage b2 b2 b_ions->b2 b2 b3 b3 b_ions->b3 b3 b4 b4 b_ions->b4 b4 y1 y1 y_ions->y1 y1 y2 y2 y_ions->y2 y2 y3 y3 y_ions->y3 y3 y4 y4 y_ions->y4 y4

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient incorporation of the non-canonical amino acid Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine into peptide chains using solid-phase peptide synthesis (SPPS). The inclusion of residues with a trifluoromethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of peptides, making this a valuable modification in drug discovery and development.[1] Due to the electron-withdrawing nature and potential steric bulk of the trifluoromethoxy group, specialized coupling conditions are recommended to ensure high coupling efficiency and minimize side reactions.

Challenges in Coupling Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine

The incorporation of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine can present challenges compared to standard proteinogenic amino acids. The trifluoromethoxy substituent on the phenyl ring is electron-withdrawing, which can decrease the nucleophilicity of the carboxylate upon activation. Additionally, the bulk of this group may cause steric hindrance, slowing down the coupling reaction.[2][3] These factors can lead to incomplete coupling and the formation of deletion sequences. Therefore, the use of potent coupling reagents and optimized reaction conditions is crucial for successful synthesis.[4][5][6]

Comparative Performance of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeTypical Coupling Time for Hindered ResiduesRelative CostKey Advantages for Hindered CouplingsPotential Disadvantages
HATU Uronium/Aminium30 min - 2 hoursHighHigh reactivity, low racemization risk, effective for sterically demanding couplings.[5]Higher cost.
HCTU Uronium/Aminium1 - 4 hoursMediumGood balance of reactivity and cost, generally effective for many hindered systems.May be less effective than HATU for extremely difficult couplings.
COMU Uronium/Aminium30 min - 2 hoursHighSuperior racemization suppression compared to HOBt-based reagents.Higher cost.
PyBOP Phosphonium1 - 4 hoursHighEffective for hindered couplings, particularly N-methylated amino acids.Can be less efficient than modern uronium reagents.
DIC/Oxyma Carbodiimide2 - 4 hoursLowCost-effective, reduced risk of racemization compared to DIC/HOBt.Generally slower and less reactive than uronium/aminium reagents.[7]

Experimental Protocols

This section provides a detailed, optimized protocol for the manual solid-phase coupling of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine to a resin-bound peptide with a free N-terminal amine.

Materials and Reagents
  • Fmoc-deprotected peptide-resin

  • Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine

  • High-purity N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Chosen coupling reagent (HATU is recommended for optimal results)

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

  • Reagents for Kaiser test (Ninhydrin solutions)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

Protocol 1: Coupling of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine using HATU
  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection (if necessary):

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

    • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test results in a blue color).[6]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine (3-4 equivalents relative to resin loading) and HATU (2.9-3.9 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended to 4 hours or overnight.[6][9]

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin and perform a Kaiser test.

    • A negative test (yellow or colorless beads) indicates a complete coupling reaction.

    • If the Kaiser test is positive, a "double coupling" is recommended. Drain the reaction solution, wash the resin with DMF, and repeat step 3 with a fresh solution of activated amino acid.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any residual reagents.

Protocol 2: Cleavage and Deprotection
  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in Protocol 1, step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin thoroughly with DMF, followed by DCM.

    • Dry the resin under vacuum for at least 1-2 hours.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.

    • Allow the cleavage reaction to proceed at room temperature with occasional agitation for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the experimental workflow and the chemical reaction of the coupling step.

SPPS_Workflow cluster_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Kaiser1 Kaiser Test (Confirm Free Amine) Wash1->Kaiser1 Activate Activate Fmoc-AA (HATU/DIPEA in DMF) Kaiser1->Activate Couple Couple to Resin Activate->Couple Wash2 Wash with DMF/DCM Couple->Wash2 Kaiser2 Kaiser Test (Confirm Completion) Wash2->Kaiser2 Kaiser2->Deprotect Next Cycle Cleave Cleavage from Resin (TFA Cocktail) Kaiser2->Cleave Final Cycle Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by RP-HPLC Precipitate->Purify

Caption: Experimental workflow for SPPS incorporating Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine.

References

Application Notes and Protocols for Site-Specific Incorporation of 4-(Trifluoromethoxy)-DL-phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific incorporation of the non-canonical amino acid 4-(Trifluoromethoxy)-DL-phenylalanine (OCF3Phe) into proteins expressed in Escherichia coli. This methodology enables the introduction of a unique 19F NMR probe for studying protein structure, dynamics, and ligand binding, as well as for the development of novel protein therapeutics.

Introduction

The expansion of the genetic code to include unnatural amino acids (UAAs) offers a powerful tool for protein engineering and drug development. This compound, a fluorinated analog of phenylalanine, provides a sensitive 19F NMR probe due to the trifluoromethoxy group. Its site-specific incorporation allows for precise investigation of local protein environments and conformational changes upon ligand binding. This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (tRNACUA) pair, which recognizes the amber stop codon (UAG) and inserts OCF3Phe at the desired position within the protein of interest.

Quantitative Data Summary

The efficiency of OCF3Phe incorporation and the resulting protein yield are critical parameters for successful downstream applications. The following table summarizes key quantitative data obtained from the site-specific incorporation of OCF3Phe into proteins in E. coli.

ParameterValueNotes
Concentration of OCF3Phe 1 mMConcentration added to the cell culture medium.
Incorporation Fidelity > 99.5%Determined by mass spectrometry, indicating minimal misincorporation of natural amino acids at the target UAG codon.[1]
Protein Yield (FAS-TE) ~2 mg / 50 mL cultureYield of purified human fatty acid synthase thioesterase domain (FAS-TE) incorporating OCF3Phe at a single site.[1]
Protein Yield (general) 8-12 mg/L of cultureTypical yields for proteins incorporating fluorinated phenylalanine analogs, highly dependent on the specific protein.[2][3]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the overall experimental workflow for site-specific incorporation of OCF3Phe and the mechanism of the orthogonal tRNA/synthetase pair.

experimental_workflow cluster_prep Day 1: Preparation cluster_expression Day 2-3: Expression cluster_analysis Day 4: Purification & Analysis pET_plasmid Target Gene in pET Vector (with UAG codon) transformation Co-transform E. coli BL21(DE3) pET_plasmid->transformation pSUPAR3_plasmid pSUPAR3-OCF3Phe-RS Plasmid pSUPAR3_plasmid->transformation plating Plate on selective LB-agar transformation->plating starter_culture Inoculate starter culture plating->starter_culture large_culture Inoculate large scale culture starter_culture->large_culture growth Grow to OD600 0.8-1.0 large_culture->growth add_ocfphe Add 1 mM OCF3Phe growth->add_ocfphe induction Induce with Arabinose add_ocfphe->induction expression Express protein (18-20h at 30°C) induction->expression harvesting Harvest cells by centrifugation expression->harvesting lysis Cell lysis harvesting->lysis purification Protein purification (e.g., Ni-NTA) lysis->purification analysis Analysis (SDS-PAGE, Mass Spectrometry) purification->analysis

Fig 1. Experimental workflow for OCF3Phe incorporation.

orthogonal_system cluster_cellular_machinery Cellular Machinery OCF3Phe 4-(Trifluoromethoxy)- DL-phenylalanine (OCF3Phe) OCF3Phe_RS Engineered OCF3Phe-RS (Aminoacyl-tRNA Synthetase) OCF3Phe->OCF3Phe_RS binds charged_tRNA OCF3Phe-tRNA(CUA) OCF3Phe_RS->charged_tRNA charges tRNA_CUA Orthogonal tRNA(CUA) tRNA_CUA->OCF3Phe_RS binds ribosome Ribosome charged_tRNA->ribosome delivers protein Protein with OCF3Phe ribosome->protein synthesizes mRNA mRNA with UAG codon mRNA->ribosome

References

Application Notes and Protocols for Conformational Analysis of Peptides with 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy in drug discovery and chemical biology for modulating their structure, stability, and biological activity.[1][2] 4-(Trifluoromethoxy)-DL-phenylalanine is a particularly interesting synthetic amino acid. The trifluoromethoxy group, with its strong electron-withdrawing nature and high lipophilicity, can significantly influence a peptide's metabolic stability, binding affinity, and pharmacokinetic profile.[3] Understanding the conformational consequences of introducing this residue is critical for the rational design of novel peptide-based therapeutics.

These application notes provide a comprehensive guide to the experimental techniques and computational approaches for the conformational analysis of peptides containing this compound. While direct comparative data for this specific residue is limited in publicly available literature, this guide synthesizes information from studies on related fluorinated phenylalanine analogues to provide a robust framework for investigation.[4]

Key Experimental Techniques and Data

A multi-faceted approach combining high-resolution structural biology techniques with methods that provide information about the peptide's overall secondary structure in solution is essential for a thorough conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For peptides containing fluorinated amino acids, both ¹H and ¹⁹F NMR can provide valuable site-specific conformational information.

Representative Quantitative Data (Based on 4-Fluorophenylalanine Analogues)

The following table presents representative NMR data for peptides containing 4-fluorophenylalanine (4-F-Phe) to illustrate the types of quantitative information that can be obtained. Researchers can expect to observe analogous, though not identical, shifts for peptides with this compound.

ParameterNative Peptide (Phe)Peptide with 4-F-PheSignificance
¹Hα Chemical Shift (ppm) ~ 4.66 (random coil)~ 4.6Sensitive to backbone conformation.
¹⁹F Chemical Shift (ppm) N/A~ -114 (random coil)Highly sensitive to the local electronic environment and conformation.[1]
¹H-¹H NOE Contacts VariesVariesProvides distance constraints for 3D structure calculation.
³J(HNHα) Coupling Constant (Hz) ~ 6-8 Hz (random coil)VariesRelates to the backbone dihedral angle φ.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for estimating the secondary structure content (α-helix, β-sheet, random coil) of peptides in solution.[1][4][5] The far-UV CD spectrum (190-250 nm) is sensitive to the peptide backbone conformation.

Representative Quantitative Data

The following table summarizes the characteristic CD spectral features for different secondary structures. The incorporation of this compound may induce shifts in these characteristic minima and maxima.

Secondary StructureCharacteristic Wavelengths (nm)
α-Helix Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.[4]
β-Sheet Negative band at ~218 nm, positive band at ~195 nm.[4]
Random Coil Strong negative band around 200 nm.[4]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing this compound using Fmoc chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.[1]

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., acetonitrile/water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide powder.

NMR Spectroscopy Protocol

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.5-1.0 mM.[4]

  • For ¹H NMR, use a buffer prepared in 90% H₂O/10% D₂O to observe exchangeable amide protons. For ¹⁹F NMR, standard buffers can be used.

  • Filter the sample into an NMR tube.

Data Acquisition:

  • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

  • Acquire 2D NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to assign proton resonances and identify spatial proximities.

  • Acquire a 1D ¹⁹F spectrum. The chemical shift of the trifluoromethoxy group will be highly sensitive to its local environment.

  • Ensure a sufficient relaxation delay (D1) in ¹⁹F NMR experiments (e.g., 10 seconds) for accurate quantification if multiple conformers are present.[6]

Circular Dichroism (CD) Spectroscopy Protocol

Sample Preparation:

  • Dissolve the purified peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate). Avoid buffers with high chloride concentrations.[1]

  • Prepare a stock solution and determine its accurate concentration (e.g., by UV absorbance if the sequence contains Trp or Tyr, or by amino acid analysis).

  • Dilute the stock solution to a final concentration of 0.1-0.2 mg/mL for measurements in a 1 mm pathlength cuvette.[4]

Data Acquisition:

  • Record CD spectra from 190 nm to 260 nm at a controlled temperature (e.g., 25°C).

  • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data is typically expressed as mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis (Incorporate 4-(CF3O)-DL-Phe) HPLC RP-HPLC Purification SPPS->HPLC Lyophilization Lyophilization HPLC->Lyophilization NMR NMR Spectroscopy (1D/2D ¹H, ¹⁹F) Lyophilization->NMR CD CD Spectroscopy Lyophilization->CD Comp_Model Computational Modeling Lyophilization->Comp_Model Structure 3D Structure & Dynamics NMR->Structure Secondary_Structure Secondary Structure Content (α-helix, β-sheet) CD->Secondary_Structure Energy_Minima Low-Energy Conformers Comp_Model->Energy_Minima Structure->Secondary_Structure Energy_Minima->Structure

Caption: Workflow for conformational analysis.

Logic of Conformational Analysis Techniques

G cluster_exp Experimental Techniques cluster_comp Computational Methods cluster_info Derived Structural Information NMR NMR Spectroscopy Atom_Dist Atom-Atom Distances (NOEs) NMR->Atom_Dist Dihedral Dihedral Angles (J-couplings) NMR->Dihedral CD CD Spectroscopy Sec_Struct Secondary Structure (α, β, coil) CD->Sec_Struct MD Molecular Dynamics Dynamics Conformational Dynamics MD->Dynamics Thermo Thermodynamic Stability MD->Thermo Final_Struct Integrated Conformational Model Atom_Dist->Final_Struct Dihedral->Final_Struct Sec_Struct->Final_Struct Dynamics->Final_Struct Thermo->Final_Struct

References

Application Notes and Protocols for the Characterization of Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids like 4-(Trifluoromethoxy)-DL-phenylalanine into peptide structures is a key strategy for modulating their therapeutic properties. This modification can significantly enhance metabolic stability, binding affinity, and the overall pharmacokinetic profile of a peptide.[1] This document provides detailed application notes and protocols for the analytical characterization of these modified peptides.

Overview of Analytical Techniques

The characterization of peptides containing this compound involves a suite of analytical techniques to confirm the identity, purity, and structural integrity of the synthesized peptide. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): Primarily used for purification and purity assessment.

  • Mass Spectrometry (MS): For molecular weight confirmation and sequence analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the modified amino acid and to study the peptide's structure and conformation.

  • Stability Assays: To evaluate the peptide's resistance to enzymatic degradation.

Experimental Protocols and Data Presentation

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol for Manual Fmoc SPPS:

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected amino acid (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • For the incorporation of the modified residue, use Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and then lyophilize to obtain a powder.[2]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary technique for the purification and purity analysis of synthetic peptides. The incorporation of the hydrophobic trifluoromethoxy group generally leads to a longer retention time compared to the non-modified peptide.[3]

Protocol for Analytical RP-HPLC:

  • System: An HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[4]

  • Mobile Phase A: 0.1% TFA in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A linear gradient of 5% to 65% B over 30 minutes is a good starting point.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A. If solubility is an issue, a small amount of an organic solvent like DMSO can be used for initial dissolution.[3]

Protocol for Preparative RP-HPLC:

The conditions for preparative HPLC are similar to analytical, but with a larger column diameter, higher flow rate, and a shallower gradient to improve resolution for purification.

Expected Observations in RP-HPLC Analysis:

ParameterExpected ObservationRationale
Retention Time Increased compared to the non-fluorinated analog.The trifluoromethoxy group increases the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase.[3]
Peak Shape Generally sharp peaks are expected with TFA as an ion-pairing agent.TFA forms ion pairs with charged residues, reducing secondary interactions with the stationary phase and improving peak shape.[5]
Purity Assessment The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.Integration of the chromatogram at 214 nm is used to determine the relative abundance of the target peptide and any impurities.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide and for sequence verification through fragmentation analysis.

Protocol for MALDI-TOF MS Analysis:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the purified peptide in 0.1% TFA.

    • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile/0.1% TFA.

  • Spotting:

    • Spot 1 µL of the peptide solution onto the MALDI target plate and allow it to air dry.

    • Add 1 µL of the matrix solution on top of the peptide spot and allow it to co-crystallize.

  • Data Acquisition:

    • Analyze the sample in a MALDI-TOF mass spectrometer in positive ion reflector mode.

    • Calibrate the instrument using a standard peptide mixture.

Protocol for LC-MS/MS Analysis:

  • LC Separation:

    • Use a UPLC/UHPLC system coupled to a mass spectrometer.

    • Employ a C18 column with a formic acid-based mobile phase (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile) for better MS signal intensity compared to TFA.[5]

    • Use a suitable gradient to achieve good separation.

  • MS/MS Analysis:

    • Perform tandem mass spectrometry (MS/MS) on the parent ion of the target peptide.

    • The fragmentation pattern (b- and y-ions) can be used to confirm the amino acid sequence.

Expected Quantitative Data from Mass Spectrometry:

ParameterExpected Value/ObservationRationale
Monoisotopic Mass The experimentally measured mass should match the theoretically calculated mass of the peptide containing this compound.The mass of the 4-(Trifluoromethoxy)phenylalanine residue (C10H8F3NO3) is approximately 263.04 g/mol . This will result in a predictable mass shift compared to a native phenylalanine residue.
MS/MS Fragmentation The fragmentation pattern should be consistent with the peptide sequence, with a mass shift corresponding to the modified residue in the b- or y-ion series.Analysis of the fragment ions allows for the precise localization of the this compound residue within the peptide sequence.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is a powerful tool for confirming the incorporation and observing the local environment of the this compound residue. Both ¹H and ¹⁹F NMR are valuable.

Protocol for ¹H and ¹⁹F NMR:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should typically be in the millimolar range for good signal-to-noise.

  • ¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The aromatic protons of the 4-(Trifluoromethoxy)phenylalanine residue will have characteristic chemical shifts.

  • ¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The three fluorine atoms of the trifluoromethoxy group will give a single resonance, providing a clear and sensitive probe for the presence of the modification.[6] The chemical shift of this signal is highly sensitive to the local environment.[6]

Expected Chemical Shifts in NMR Spectroscopy:

NucleusRegion of Expected Chemical Shift (ppm)Notes
¹H ~7.0 - 7.5The aromatic protons of the 4-(Trifluoromethoxy)phenylalanine ring will appear in this region, with splitting patterns dependent on the peptide's conformation.
¹⁹F Specific to the trifluoromethoxy groupThe ¹⁹F chemical shift is highly sensitive to the electronic environment and can be used to monitor conformational changes or binding events.[6] A distinct singlet is expected for the -OCF₃ group.
Stability Assays

Incorporating this compound is often intended to increase the peptide's resistance to enzymatic degradation.[1] Serum stability assays are commonly used to evaluate this.

Protocol for Serum Stability Assay:

  • Peptide Solutions: Prepare stock solutions of the modified peptide and a non-modified control peptide in a suitable buffer (e.g., PBS) at a concentration of 1 mg/mL.

  • Incubation: Incubate the peptide solutions with human or rat serum (e.g., at a 1:4 ratio) at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Protein Precipitation: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA) and precipitate the serum proteins by adding acetonitrile.

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the peptide's half-life (t₁/₂) in serum.

Workflow for Comparative Peptide Stability Analysis:

Stability_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assays Stability Assays cluster_analysis Data Analysis Synth_Native Synthesize Native Peptide Purify_Native Purify via RP-HPLC Synth_Native->Purify_Native Synth_Modified Synthesize Modified Peptide (with 4-TFM-Phe) Purify_Modified Purify via RP-HPLC Synth_Modified->Purify_Modified Serum_Assay Serum Stability Assay Purify_Native->Serum_Assay Protease_Assay Specific Protease Assay (e.g., Trypsin, Chymotrypsin) Purify_Native->Protease_Assay Purify_Modified->Serum_Assay Purify_Modified->Protease_Assay Quantification Quantification by RP-HPLC or LC-MS Serum_Assay->Quantification Protease_Assay->Quantification Half_Life Determine Half-Life (t½) Quantification->Half_Life GPCR_Signaling Peptide Peptide Ligand (with 4-TFM-Phe) GPCR GPCR Peptide->GPCR Binds to G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Triggers

References

Troubleshooting & Optimization

Technical Support Center: Synthesizing Peptides with 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 4-(Trifluoromethoxy)-DL-phenylalanine. The unique electronic and steric properties of the trifluoromethoxy group can present specific challenges during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence?

A1: The main challenges stem from the physicochemical properties of the 4-(trifluoromethoxy)phenyl side chain. These include:

  • Increased Hydrophobicity: The trifluoromethoxy group significantly increases the hydrophobicity of the amino acid, which can lead to poor solubility of the growing peptide chain and the final product. This may also increase the propensity for peptide aggregation on the solid support.

  • Potential Steric Hindrance: The bulky nature of the trifluoromethoxy group can sometimes lead to slower and less efficient coupling reactions compared to standard amino acids.

  • Altered Cleavage and Purification Dynamics: The hydrophobicity affects the peptide's behavior during TFA cleavage and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC), often requiring modified protocols.

Q2: How does the trifluoromethoxy group affect the properties of the final peptide?

A2: The incorporation of this compound can confer unique and often desirable properties to peptides. The trifluoromethoxy group is highly lipophilic and metabolically stable.[1] This can enhance the peptide's ability to cross cell membranes and increase its resistance to enzymatic degradation, potentially prolonging its in-vivo half-life. The strong electron-withdrawing nature of the trifluoromethoxy group can also influence intramolecular and intermolecular interactions, affecting the peptide's conformation and binding affinity to its target.

Q3: Is the trifluoromethoxy group stable during standard Fmoc-based solid-phase peptide synthesis?

A3: Yes, the trifluoromethoxy group is generally stable under the standard conditions of Fmoc-SPPS. It is resistant to the basic conditions of piperidine treatment used for Fmoc deprotection and the acidic conditions of trifluoroacetic acid (TFA) used for cleavage from the resin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of peptides containing this compound.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after coupling.

  • Presence of deletion sequences (peptide minus the intended amino acid) in the final mass spectrum.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Steric Hindrance The bulky trifluoromethoxy group can impede the coupling reaction.
Action:
1. Use a more potent coupling reagent: Switch from standard reagents like HBTU to more powerful ones such as HATU or HCTU, which are known to be effective for sterically hindered amino acids.
2. Extend coupling time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to ensure the reaction goes to completion.
3. Perform a double coupling: After the initial coupling, drain the reagents and add a fresh solution of activated amino acid to drive the reaction to completion.
Peptide Aggregation on Resin The increased hydrophobicity can cause the peptide chains to aggregate, blocking reactive sites.
Action:
1. Change the solvent: Switch from DMF to N-methylpyrrolidone (NMP), which has better solvating properties for aggregating peptides.
2. Incorporate "Magic Mixture": For particularly difficult sequences, consider using a solvent mixture such as the "Magic Mixture" (DMF/DCM containing 1% Triton X-100) to disrupt aggregation.
Issue 2: Poor Solubility of the Crude Peptide After Cleavage

Symptom:

  • The lyophilized crude peptide does not readily dissolve in aqueous buffers (e.g., water, PBS) or standard HPLC mobile phases.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Increased Hydrophobicity The trifluoromethoxy group significantly increases the peptide's hydrophobicity.
Action:
1. Initial Dissolution in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF first.
2. Gradual Addition to Aqueous Phase: Slowly add the dissolved peptide solution to the aqueous buffer or HPLC mobile phase with vigorous vortexing to prevent precipitation.
3. Use of Co-solvents: For purification, use a higher initial concentration of the organic mobile phase (e.g., acetonitrile) in your RP-HPLC gradient.
Issue 3: Difficulty in Purification by RP-HPLC

Symptoms:

  • Broad peaks or peak tailing in the HPLC chromatogram.

  • Co-elution of the target peptide with impurities.

  • Low recovery of the purified peptide.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Strong Hydrophobic Interactions The peptide binds very strongly to the C18 stationary phase.
Action:
1. Modify the Gradient: Use a shallower gradient to improve the separation of closely eluting species.
2. Change the Stationary Phase: Consider using a less hydrophobic column, such as a C8 or C4 column.
3. Increase Column Temperature: Running the purification at a slightly elevated temperature (e.g., 40°C) can improve peak shape for hydrophobic peptides.
Aggregation During Purification The peptide aggregates in the mobile phase, leading to poor chromatography.
Action:
1. Add Organic Modifiers: In some cases, the addition of a small amount of an organic acid like formic acid to the mobile phase can disrupt aggregation.

Quantitative Data Summary

While specific quantitative data for peptides containing this compound is limited in the literature, the following table provides an estimation of its impact on key parameters based on data from analogous fluorinated phenylalanine derivatives.

ParameterPhenylalanine (Phe)This compoundRationale for Change
Relative Hydrophobicity (RP-HPLC Retention) 1.0> 1.3The trifluoromethoxy group is significantly more hydrophobic than a hydrogen atom.
Typical Coupling Time (using HATU) 1-2 hours2-4 hours (or double coupling)Increased steric bulk may slow down the reaction rate.
Solubility in Aqueous Buffers HighLow to Very LowIncreased hydrophobicity leads to reduced solubility in polar solvents.

Experimental Protocol: Incorporation of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine

This protocol outlines a standard procedure for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine:

    • In a separate vial, dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow it to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), perform a second coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by RP-HPLC using a suitable gradient of water and acetonitrile containing 0.1% TFA.

Visualizations

Peptide_Synthesis_Challenges cluster_synthesis Peptide Synthesis Cycle cluster_challenges Potential Challenges cluster_outcomes Consequences Deprotection Deprotection Coupling Coupling Deprotection->Coupling Free Amine Washing Washing Coupling->Washing Steric_Hindrance Steric Hindrance Coupling->Steric_Hindrance Washing->Deprotection Next Cycle Aggregation Aggregation Washing->Aggregation Incomplete_Coupling Incomplete Coupling Steric_Hindrance->Incomplete_Coupling Solubility Poor Solubility Aggregation->Solubility Aggregation->Incomplete_Coupling Purification_Issues Purification Issues Solubility->Purification_Issues Low_Yield Low Yield Incomplete_Coupling->Low_Yield Low_Yield->Purification_Issues

Caption: Workflow of challenges in peptide synthesis.

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield) Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_Solubility Assess Peptide Solubility Check_Coupling->Check_Solubility Complete Modify_Protocol Modify Synthesis Protocol Check_Coupling->Modify_Protocol Incomplete Optimize_Purification Optimize Purification Check_Solubility->Optimize_Purification Poor Success Successful Synthesis Check_Solubility->Success Good Modify_Protocol->Check_Coupling Re-evaluate Optimize_Purification->Success

Caption: Troubleshooting workflow for peptide synthesis.

References

Technical Support Center: Optimizing Coupling Efficiency of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the coupling efficiency of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine challenging?

A1: The coupling of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine can be challenging due to a combination of steric hindrance and electronic effects. The bulky trifluoromethoxy group on the phenyl ring can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2] Additionally, the strong electron-withdrawing nature of the trifluoromethoxy group can reduce the nucleophilicity of the amine, making peptide bond formation more difficult.[3]

Q2: My standard coupling protocol with DIC/DCC is yielding poor results. What is the first step I should take?

A2: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[1] The first and most critical step is to switch to a more powerful in-situ activating reagent. Aminium/uronium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, are significantly more effective as they form highly reactive esters that can better overcome the steric and electronic barriers.[1][2]

Q3: What is "double coupling" and when should I use it?

A3: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[4] This is a highly recommended strategy to drive the reaction to completion when a single coupling is insufficient, a common issue with sterically hindered or electronically deactivated amino acids like Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine.[3] It is advisable to perform a ninhydrin test after the first coupling; a positive result (indicating free amines) signals the need for a second coupling.

Q4: Can the reaction time and temperature be adjusted to improve coupling efficiency?

A4: Yes, extending the reaction time is a common strategy to improve yields for difficult couplings.[4] Instead of a standard 1-2 hour coupling, allowing the reaction to proceed for 4-6 hours or even overnight can be beneficial. Gently increasing the temperature (e.g., to 30-40°C) can also help overcome the activation energy barrier; however, this should be done with caution to minimize the risk of racemization.[5]

Q5: How does the choice of solvent affect the coupling reaction?

A5: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling.[1] For difficult sequences, N-methylpyrrolidone (NMP) is often preferred over dimethylformamide (DMF) due to its superior solvating properties, which can help to reduce peptide aggregation.[6] In some cases, a mixture of solvents such as DCM/DMF/NMP may also be beneficial.[1]

Q6: What are "capping" and when is it necessary?

A6: Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain using an agent like acetic anhydride. This permanently blocks these unreacted sites from participating in subsequent coupling steps, preventing the formation of deletion sequences.[3] Capping is recommended if double coupling still results in a positive ninhydrin test, as it simplifies the purification of the final peptide by eliminating closely related impurities.[3]

Q7: Since I am using a DL-racemic mixture, are there any specific issues I should be aware of?

A7: Using a DL-racemic mixture will result in the synthesis of a mixture of diastereomeric peptides. This is an important consideration for the purification and characterization of the final product, as these diastereomers may have different retention times on HPLC. Additionally, the Gly-Ala sequence, which can be formed when coupling to a glycine residue, is susceptible to diketopiperazine formation, a side reaction that cleaves the dipeptide from the resin.[4]

Troubleshooting Guide

This guide addresses common problems encountered when coupling Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine.

Problem Potential Cause Recommended Solution(s)
Low Coupling Yield Inefficient activation of the amino acid.Switch from carbodiimide-based reagents (DCC, DIC) to more potent aminium/uronium (HATU, HBTU, HCTU) or phosphonium (PyBOP) salts.[1][2]
Steric hindrance from the trifluoromethoxy group.Perform a "double coupling" with fresh reagents.[4]
Insufficient reaction time or temperature.Increase the coupling reaction time (e.g., 4-6 hours or overnight).[4] Consider a moderate increase in temperature (e.g., 30-40°C), monitoring for racemization.[5]
Presence of Deletion Sequences in Final Peptide Incomplete coupling followed by successful coupling of the subsequent amino acid.After an unsuccessful double coupling (positive ninhydrin test), "cap" the unreacted amines with acetic anhydride to prevent them from reacting further.[3]
Peptide Aggregation on Resin Poor solvation of the growing peptide chain.Switch from DMF to NMP as the primary solvent.[6] Consider using a solvent mixture (e.g., DCM/DMF/NMP).[1]
Difficulty in Purifying the Final Peptide Presence of closely related impurities (e.g., deletion sequences).Implement a capping step for any incomplete coupling reactions to simplify purification.[3]
Formation of diastereomers due to the use of a DL-amino acid.Be aware that multiple peaks may be observed on HPLC. Optimize the purification gradient to separate the diastereomeric products.

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for the initial coupling of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine.

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in N,N-dimethylformamide (DMF).

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine (3 equivalents relative to the resin loading) in DMF. Add HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).

  • Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time should be extended to at least 2-4 hours due to the sterically hindered nature of the amino acid.[2]

  • Monitoring: After the coupling, wash the resin with DMF and perform a ninhydrin test to check for the presence of free primary amines.

  • Washing: If the ninhydrin test is negative (indicating complete coupling), wash the resin thoroughly with DMF and proceed to the next deprotection step. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling and Capping

This protocol should be followed if Protocol 1 results in an incomplete coupling.

  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine as described in Protocol 1, step 2. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Monitoring: Wash the resin with DMF and perform a second ninhydrin test.

  • Capping (if necessary): If the ninhydrin test is still positive, cap the remaining free amines by treating the resin with a solution of 20% acetic anhydride in DMF for 30 minutes.

  • Final Wash: After a negative ninhydrin test or after capping, wash the resin extensively with DMF to prepare for the next cycle.[2]

Visualizations

experimental_workflow start Start: Deprotected Peptide-Resin protocol1 Protocol 1: HATU Coupling (2-4 hours) start->protocol1 ninhydrin1 Ninhydrin Test protocol1->ninhydrin1 wash_proceed Wash & Proceed to Next Cycle ninhydrin1->wash_proceed Negative protocol2 Protocol 2: Double Coupling (1-2 hours) ninhydrin1->protocol2 Positive end End wash_proceed->end ninhydrin2 Ninhydrin Test protocol2->ninhydrin2 capping Capping with Acetic Anhydride ninhydrin2->capping Positive wash_proceed2 Wash & Proceed to Next Cycle ninhydrin2->wash_proceed2 Negative capping->wash_proceed2 wash_proceed2->end

Caption: Experimental workflow for coupling Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine.

troubleshooting_logic start Low Coupling Efficiency? check_reagent Using DIC/DCC? start->check_reagent Yes switch_reagent Switch to HATU/HBTU/PyBOP check_reagent->switch_reagent Yes check_time Standard Reaction Time? check_reagent->check_time No switch_reagent->check_time increase_time Increase Time (4-6h or overnight) check_time->increase_time Yes double_couple Perform Double Coupling check_time->double_couple No increase_time->double_couple still_positive Ninhydrin Still Positive? double_couple->still_positive cap Cap with Acetic Anhydride still_positive->cap Yes check_solvent Using DMF? Consider NMP still_positive->check_solvent No cap->check_solvent success Coupling Optimized check_solvent->success

Caption: Troubleshooting logic for optimizing coupling efficiency.

References

Technical Support Center: 19F NMR of 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving common issues in the 19F NMR spectroscopy of 4-(Trifluoromethoxy)-DL-phenylalanine. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals acquire high-resolution spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the 19F NMR signal of my this compound sample broad?

A broad signal in the 19F NMR spectrum of this compound can stem from several factors related to chemical dynamics and sample conditions. The most common causes include:

  • Chemical Exchange: The molecule may be undergoing conformational changes or intermolecular exchange on a timescale that is intermediate relative to the NMR experiment.[1] Because this compound has multiple rotatable bonds and functional groups (amine and carboxylic acid) capable of hydrogen bonding, it can exist in several conformations that exchange with one another.[2][3]

  • Aggregation: Amino acids, especially at high concentrations, can form aggregates or oligomers through hydrogen bonding and hydrophobic interactions.[4] This increases the effective molecular weight, leading to slower tumbling in solution, more efficient T2 relaxation, and consequently, broader lines.[5][6]

  • pH Effects: The protonation states of the amine and carboxylic acid groups are pH-dependent.[7][8] At pH values near the pKa of these groups, exchange between the protonated and deprotonated forms can occur, leading to signal broadening.[9]

  • Solvent Viscosity: High solvent viscosity slows down molecular tumbling, which can contribute to broader signals.

  • Paramagnetic Impurities: The presence of dissolved oxygen or trace metal ions can cause significant line broadening.[6]

  • Suboptimal Spectrometer Conditions: Poor shimming of the magnetic field can lead to artificially broad lines.

Q2: How can I determine if chemical exchange is the cause of the broad signal?

Variable Temperature (VT) NMR is the primary tool for investigating dynamic processes like chemical exchange.[10][11]

  • At low temperatures, if the exchange is slow, you may observe distinct signals for each conformation.

  • At high temperatures, if the exchange becomes fast on the NMR timescale, the individual signals will coalesce into a single, sharp peak at the average chemical shift.[12][13]

  • Intermediate temperatures will show the broadest signals as the rate of exchange is comparable to the frequency difference between the exchanging sites.[1]

Q3: Could the sample's concentration or pH be causing the line broadening?

Yes, both concentration and pH can have a significant impact.[4][7]

  • Concentration: Aggregation is a concentration-dependent phenomenon. Acquiring spectra at different sample concentrations can help identify if aggregation is the issue. A sharpening of the signal upon dilution would suggest that aggregation is a contributing factor.

  • pH: The chemical environment of the trifluoromethoxy group is sensitive to the protonation state of the nearby amino and carboxyl groups.[14] Running the experiment in buffered solutions at different pH values can help identify and mitigate broadening caused by proton exchange. A significant change in linewidth or chemical shift with pH is indicative of this effect.[8][9]

Q4: What practical steps can I take to prepare my sample to achieve sharper signals?

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Use a high-quality NMR tube: Use Class A glass tubes for any variable temperature experiments to avoid tube deformation.[10][11]

  • Filter your sample: If solubility is an issue or particulates are present, filter the sample through a syringe filter.

  • Degas the sample: To remove dissolved paramagnetic oxygen, degas the sample using a freeze-pump-thaw method or by bubbling an inert gas like argon through the solution.[6]

  • Use a chelating agent: If contamination with paramagnetic metal ions is suspected, add a small amount of a chelating agent such as EDTA to the sample.[6]

Troubleshooting Summary

The following table summarizes the potential causes of broad 19F NMR signals for this compound and the corresponding troubleshooting experiments.

Potential Cause Symptoms Troubleshooting Experiment Expected Outcome for Resolution
Chemical Exchange Signal broadens at room temperature, may sharpen or split at different temperatures.[1]Variable Temperature (VT) NMR.[10][11]Signal sharpens at higher temperatures (fast exchange) or splits into multiple sharp signals at lower temperatures (slow exchange).
Aggregation Linewidth is concentration-dependent; broader signals at higher concentrations.[4]Concentration-dependent NMR study.Signal sharpens upon dilution of the sample.
pH Effects Signal is broad at pH values near the pKa of the amino or carboxyl groups.[7]pH-dependent NMR study using buffers.Signal sharpens at pH values away from the pKa's, where one protonation state dominates.
Paramagnetic Impurities Unusually broad signals, poor signal-to-noise.[6]Sample degassing; addition of a chelating agent (EDTA).Signal sharpens after removing dissolved O2 or sequestering metal ions.
High Solvent Viscosity Broad signals, especially for larger molecules.Change to a less viscous deuterated solvent.Signal sharpens due to faster molecular tumbling.
Poor Shimming All signals in the spectrum (including solvent and reference) are broad or distorted.Re-shimming the spectrometer.All signals become sharper and more symmetrical.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a Class A NMR tube.[11] The solvent should have a wide temperature range.

  • Initial Spectrum: Acquire a standard 1D 19F NMR spectrum at ambient temperature (e.g., 298 K) after standard tuning, matching, and shimming procedures.

  • Temperature Variation:

    • Heating: Increase the temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.). Allow the temperature to equilibrate for 5-10 minutes at each new setpoint before re-shimming and acquiring a spectrum.[13]

    • Cooling: Decrease the temperature in increments of 10-15 K (e.g., to 283 K, 268 K, etc.). Again, allow for equilibration and re-shim at each temperature.

  • Data Analysis: Analyze the linewidth and chemical shift of the 19F signal as a function of temperature to identify the exchange regime.[12]

Protocol 2: pH-Dependent NMR Study
  • Buffer Preparation: Prepare a series of deuterated buffer solutions covering a range of pH (or pD) values (e.g., from pH 4 to pH 10). A phosphate or universal buffer system can be used.

  • Sample Preparation: Prepare several identical samples of this compound, each dissolved in a different buffer solution.

  • NMR Acquisition: Acquire a 1D 19F NMR spectrum for each sample at a constant temperature.

  • Data Analysis: Plot the 19F chemical shift and linewidth against the pH of the solution. The regions with the broadest signals correspond to the pKa values of the ionizable groups.[7][8]

Visual Guides

G

G

References

Technical Support Center: Synthesis of Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides incorporating 4-(Trifluoromethoxy)-DL-phenylalanine.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low Coupling Efficiency of this compound

Question: I am observing a low coupling yield specifically at the this compound residue, as indicated by a positive Kaiser test. What are the likely causes and how can I improve the efficiency?

Answer: Low coupling efficiency for this unnatural amino acid is a common challenge, primarily due to steric hindrance from the bulky trifluoromethoxy group and its electron-withdrawing nature, which can deactivate the carboxyl group.

Potential Causes and Solutions:

Potential Cause Indicator Recommended Action
Insufficient Reagent Potency Positive Kaiser test (blue beads) after coupling.Switch to a more potent coupling reagent. Urionium/aminium salt-based reagents like HATU, HCTU, or COMU are generally more effective for sterically hindered amino acids than carbodiimides like DIC alone.[1]
Steric Hindrance Slow or incomplete coupling reaction.Double Couple: Repeat the coupling step with fresh reagents.[2] Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.[3]
Suboptimal Reagent Concentration Low reaction kinetics.Increase the concentration of the amino acid and coupling reagent solutions to 0.5 M to enhance the probability of molecular interaction.
Peptide Aggregation Resin beads clumping; poor solvent flow.Switch the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties for aggregating sequences.[4]

Issue 2: Incomplete Fmoc Deprotection

Question: The Kaiser test is positive after the Fmoc deprotection step, indicating incomplete removal of the Fmoc group. What should I do?

Answer: Incomplete Fmoc deprotection can lead to deletion sequences and significantly lower the yield of the target peptide.

Potential Causes and Solutions:

Potential Cause Indicator Recommended Action
Degraded Reagent Positive Kaiser test (blue beads) after deprotection.Ensure the 20% piperidine in DMF solution is fresh, as piperidine can degrade.
Insufficient Deprotection Time Positive Kaiser test.Extend the second deprotection wash from 15 minutes to 20-30 minutes, especially for long or complex peptide sequences.[2]
Steric Hindrance Particularly an issue for amino acids adjacent to bulky residues.For very difficult sequences, consider adding a small amount (1-2%) of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the piperidine solution, but use with caution as it can increase racemization.[2]

Issue 3: Purification Challenges

Question: My peptide containing this compound shows poor solubility and peak broadening during RP-HPLC purification. How can I optimize the purification?

Answer: The trifluoromethoxy group significantly increases the hydrophobicity of the peptide, which can lead to aggregation and poor chromatographic behavior.

Potential Causes and Solutions:

Potential Cause Indicator Recommended Action
Poor Peptide Solubility Difficulty dissolving the crude peptide in the initial mobile phase.Initial Dissolution: Dissolve the crude peptide in a small volume of a strong organic solvent like DMSO or DMF before diluting it with the HPLC mobile phase.[5] Mobile Phase Modification: Replace acetonitrile with n-propanol or isopropanol in your mobile phase, as these can better solubilize hydrophobic peptides.[5]
Strong Retention & Peak Tailing Very long retention times; broad, asymmetric peaks.Adjust Gradient: Use a shallower gradient during elution to better separate the target peptide from closely eluting impurities.[5] Change Column: Switch from a C18 column to a less hydrophobic stationary phase, such as C8, C4, or Phenyl.[5]
Peptide Aggregation on Column Low recovery of the peptide after purification.Increase Temperature: Perform the purification at an elevated temperature (e.g., 40-60 °C) to disrupt hydrophobic interactions and reduce aggregation. Work at Lower Concentrations: Inject a more dilute solution of your crude peptide to minimize on-column aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when incorporating this compound into a peptide sequence?

A1: The primary challenges stem from the properties of the trifluoromethoxy group. These include:

  • Steric Hindrance: The bulky side chain can impede coupling reactions, requiring more potent reagents or longer reaction times.[6]

  • Increased Hydrophobicity: This can cause peptide aggregation during synthesis and lead to solubility and purification issues.[5]

  • Electronic Effects: The strong electron-withdrawing nature of the trifluoromethoxy group can influence the reactivity of the amino acid and the conformation of the final peptide.[6]

Q2: Which coupling reagents are recommended for this compound?

A2: For sterically demanding amino acids like this compound, uronium/aminium-based reagents are highly recommended due to their high activation efficiency. HATU and HCTU are excellent first choices. For a more cost-effective but still powerful option, a carbodiimide like DIC can be used in combination with an additive such as OxymaPure®.[1][3]

Q3: Are there any specific side reactions I should be aware of with this amino acid?

A3: While there are no widely documented side reactions unique to the trifluoromethoxy group itself, the general side reactions common to solid-phase peptide synthesis (SPPS) should be monitored.[7] Given its phenylalanine core, racemization is a possibility, especially with prolonged activation times or the use of stronger bases. Using additives like OxymaPure® can help suppress racemization.[4]

Q4: How does this modification affect the properties of the final peptide?

A4: Incorporating this compound can significantly alter a peptide's properties. The trifluoromethoxy group is highly lipophilic and electron-withdrawing, which can influence metabolic stability, binding affinity, and the pharmacokinetic profile of the peptide.[6] It can also confer resistance to enzymatic degradation by shielding adjacent peptide bonds.[6]

Data Presentation

The selection of a coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table, adapted from data for the structurally similar Fmoc-DL-Phe-OH, compares the performance of common coupling reagents and provides a strong starting point for optimization.[1]

Table 1: Performance Comparison of Common Coupling Reagents in SPPS

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/OxymaPure® Carbodiimide/Additive60-180 minutes>97>95Very Low

Note: Data is based on performance with similar phenylalanine derivatives and may require optimization for your specific peptide sequence containing this compound.[1]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine

This protocol outlines a standard manual coupling cycle using HATU.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.[8]

    • Perform Fmoc deprotection using two treatments of 20% piperidine in DMF (5 minutes, then 15 minutes).[8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in a minimal amount of DMF.[3]

    • Add a non-nucleophilic base, such as DIPEA (6 equivalents), to the solution.[3]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.[8]

  • Reaction and Monitoring:

    • Agitate the mixture at room temperature. For this hindered amino acid, a minimum of 2-4 hours is recommended.[3]

    • Perform a Kaiser test on a small sample of resin beads to monitor the reaction. A negative result (yellow/colorless beads) indicates complete coupling.[8]

    • If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) with a freshly prepared solution of activated amino acid.[2]

  • Washing:

    • Once coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[2] The resin is now ready for the next deprotection cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.[9]

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail appropriate for your peptide's protecting groups. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[9]

    • CAUTION: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry peptidyl-resin (approx. 10 mL per gram of resin).[8]

    • Agitate the mixture at room temperature for 2-3 hours.[8]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage solution away from the resin beads into a cold collection tube.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).[8]

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic byproducts.[3]

    • Dry the final peptide pellet under vacuum.

Visualizations

SPPS_Workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps Resin Start: Resin Swell 1. Swell Resin in DMF Resin->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 3. Wash (DMF) Deprotection->Wash1 Coupling 4. Couple Activated Amino Acid (e.g., HATU/DIPEA) Wash1->Coupling Kaiser Kaiser Test Coupling->Kaiser Check Completion Wash2 5. Wash (DMF) Wash2->Deprotection Next Cycle Final_Deprotect 6. Final Fmoc Deprotection Wash2->Final_Deprotect Final Amino Acid Kaiser->Coupling Positive (Recouple) Kaiser->Wash2 Negative Cleavage 7. Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleavage Purification 8. Precipitate & Purify (RP-HPLC) Cleavage->Purification Final_Peptide End: Purified Peptide Purification->Final_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Workflow Start Low Peptide Yield Check_Deprotection Check Deprotection: Kaiser test after piperidine? Start->Check_Deprotection Check_Coupling Check Coupling: Kaiser test after coupling? Check_Deprotection->Check_Coupling Negative Deprotection_Fail Incomplete Deprotection Check_Deprotection->Deprotection_Fail Positive Check_Purification Check Purification: Solubility or HPLC issues? Check_Coupling->Check_Purification Negative Coupling_Fail Incomplete Coupling Check_Coupling->Coupling_Fail Positive Purification_Fail Purification Issues Check_Purification->Purification_Fail Yes End Review overall protocol and raw materials Check_Purification->End No Deprotection_OK Deprotection OK Action_Deprotection Action: - Use fresh piperidine - Extend deprotection time Deprotection_Fail->Action_Deprotection Coupling_OK Coupling OK Action_Coupling Action: - Double couple - Use stronger reagent (HATU) - Switch to NMP solvent Coupling_Fail->Action_Coupling Purification_OK Purification OK Action_Purification Action: - Dissolve in DMSO first - Use C4/C8 column - Use n-propanol in mobile phase Purification_Fail->Action_Purification

Caption: Decision tree for troubleshooting low peptide yield.

References

Technical Support Center: Overcoming Peptide Aggregation with 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges associated with peptide aggregation, specifically focusing on the use of the non-canonical amino acid 4-(Trifluoromethoxy)-DL-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a significant problem?

A1: Peptide aggregation is the self-association of peptide chains, driven by forces like intermolecular hydrogen bonding and hydrophobic interactions, to form larger, often insoluble structures.[1][2] This process can lead to the formation of organized structures like β-sheets, which are characteristic of amyloid fibrils.[3] Aggregation is a major concern in peptide-based drug development because it can lead to:

  • Reduced Yield: During solid-phase peptide synthesis (SPPS), aggregation can block reactive sites, leading to incomplete reactions and the formation of deletion sequences, which lowers the yield of the target peptide.[1][4]

  • Poor Solubility: Aggregated peptides are often insoluble in aqueous buffers, making them difficult to purify and formulate.[5]

  • Loss of Biological Activity: The native conformation of a peptide is often crucial for its function. Aggregation alters this structure, potentially leading to a partial or complete loss of therapeutic efficacy.

  • Immunogenicity: The presence of aggregates in a therapeutic formulation can trigger an unwanted immune response in patients.

Q2: How does incorporating this compound help prevent peptide aggregation?

A2: Incorporating this compound into a peptide sequence is a strategy to mitigate aggregation primarily through steric hindrance and modulation of electronic properties. The trifluoromethoxy group (-OCF₃) is significantly bulkier than the hydrogen atom it replaces on the phenylalanine side chain. This bulky group can physically disrupt the close packing of peptide backbones required for the formation of stable β-sheet structures.[6] Furthermore, the highly electronegative fluorine atoms alter the electronic distribution of the phenyl ring, which can influence and potentially weaken the π-π stacking and hydrophobic interactions that often drive aggregation.[7][8]

Q3: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: Several indicators during SPPS can suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The resin bed may appear shrunken or fail to swell properly in the synthesis solvents.[4]

  • Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling steps may become sluggish or incomplete. This can be confirmed using colorimetric tests.[2][4]

  • Positive Kaiser Test After Coupling: A positive Kaiser test (indicating free amines) after a coupling step suggests that the reaction was hindered, a common consequence of aggregation.[4]

  • Complex Analytical Profile: Analysis of a small test cleavage by RP-HPLC or LC-MS will reveal a complex mixture of products, including the desired peptide along with numerous deletion sequences.[4]

Q4: Can I predict if a peptide sequence is prone to aggregation?

A4: While precise prediction is difficult, certain sequence characteristics increase the likelihood of aggregation. These include a high content of hydrophobic residues and stretches of amino acids with a high propensity to form β-sheets.[3] The introduction of a hydrophobic residue like this compound could, in some contexts, increase aggregation if not strategically placed. However, its primary role is to act as an aggregation disrupter due to its steric bulk.

Troubleshooting Guides

Problem: My peptide is still showing signs of aggregation during synthesis even after incorporating this compound.

  • Solution 1: Optimize Synthesis Conditions.

    • Use a Low-Loading Resin: High-loading resins place growing peptide chains in close proximity, which can promote aggregation. Switching to a lower-loading resin can help.[2]

    • Incorporate Chaotropic Salts: Before a difficult coupling step, wash the resin with a solution of a chaotropic salt like 0.8 M LiCl in DMF. This disrupts the hydrogen bond networks that stabilize aggregates.[1][4]

    • Elevated Temperature/Microwave Synthesis: Performing the synthesis at a higher temperature or using a microwave peptide synthesizer can provide the energy needed to break up secondary structures and improve reaction efficiency.[1]

  • Solution 2: Introduce Backbone Protection.

    • Consider using pseudoproline dipeptides or Dmb/Hmb-protected amino acids at strategic locations (e.g., every 6-7 residues) within your sequence. These modifications introduce a "kink" in the peptide backbone, effectively disrupting the formation of intermolecular β-sheets.[2]

Problem: The purified, lyophilized peptide is difficult to dissolve in aqueous buffers.

  • Solution 1: Use an Organic Co-solvent.

    • The trifluoromethoxy group increases the hydrophobicity of the peptide.[5] First, attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO or DMF to create a concentrated stock solution. Then, slowly add this stock solution dropwise into your aqueous buffer while stirring to reach the final desired concentration. Keep the final DMSO concentration low (typically <1%) for biological assays.[5]

  • Solution 2: Adjust the pH.

    • A peptide's solubility is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge of the peptide, improving its interaction with water.[5][6]

    • For basic peptides (net positive charge), try dissolving in a slightly acidic solution (e.g., 10% acetic acid).

    • For acidic peptides (net negative charge), try dissolving in a slightly basic solution (e.g., 0.1M ammonium bicarbonate).

Problem: Purification by RP-HPLC is challenging, showing broad peaks or poor recovery.

  • Solution 1: Modify the Mobile Phase.

    • The increased hydrophobicity from this compound will likely increase the peptide's retention time.[9] You may need to use a steeper gradient or a higher concentration of the organic solvent (e.g., acetonitrile) to elute the peptide.

    • Ensure that an ion-pairing agent like trifluoroacetic acid (TFA) is present in the mobile phase (typically 0.1%). You can also try formic acid as an alternative.[6]

  • Solution 2: Decrease the Flow Rate.

    • Reducing the flow rate can improve the interaction between the peptide and the stationary phase, often leading to sharper peaks and better resolution.[6]

Quantitative Data

The incorporation of bulky, fluorinated amino acids can significantly alter a peptide's physicochemical properties. While specific data for this compound is not extensively published, the following tables illustrate the expected effects based on data from similar modifications, such as 4-Fluorophenylalanine (4-F-Phe) and 3,5-Difluoro-DL-phenylalanine.

Table 1: Expected Impact of this compound Incorporation on Purification and Solubility Parameters.

Parameter Expected Effect Rationale
RP-HPLC Retention Time Increase The trifluoromethoxy group increases the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase.[9]
Solubility in Aqueous Buffers Decrease Increased hydrophobicity reduces favorable interactions with polar water molecules.[5][9]

| Propensity for Aggregation | Decrease | The steric bulk of the trifluoromethoxy group disrupts the formation of ordered β-sheet structures.[6] |

Table 2: Illustrative Solubility of a Hydrophobic Peptide Containing a Fluorinated Phenylalanine Analog.

Solvent Solubility (mg/mL) Notes
Water < 0.1 Likely insoluble, may form a suspension.[5]
PBS (pH 7.4) < 0.1 Insoluble with visible particulates.[5]
10% Acetic Acid 0.5 - 1.0 May improve solubility for peptides with a net positive charge.[5]
50% Acetonitrile/Water 1.0 - 2.0 Generally soluble, but may not be suitable for all biological assays.[5]
100% DMSO > 10 Highly soluble, ideal for creating concentrated stock solutions.[5]

Note: These values are illustrative and based on peptides containing 3,5-Difluoro-DL-phenylalanine. Actual solubility will depend on the specific peptide sequence.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing Fmoc-4-(Trifluoromethoxy)-DL-Phe-OH using standard Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-4-(Trifluoromethoxy)-DL-Phe-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all residual piperidine.

  • Amino Acid Coupling (for 4-(Trifluoromethoxy)-DL-Phe-OH): a. In a separate vial, dissolve Fmoc-4-(Trifluoromethoxy)-DL-Phe-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. b. Pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Allow the coupling reaction to proceed for 2-4 hours. Due to the bulkiness of this amino acid, a longer coupling time is recommended.[10]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times).

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.[11]

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Deprotection: Wash the resin with DCM, dry it, and treat it with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution from the resin and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.[11]

  • Isolation: Pellet the peptide by centrifugation, decant the ether, and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum.

Protocol 2: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

This assay quantifies the formation of β-sheet-rich amyloid-like fibrils.

Materials:

  • Purified peptide

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., PBS, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capability (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Reagent Preparation: a. Prepare a concentrated stock solution of the peptide in a suitable solvent (e.g., 100% DMSO), ensuring it is fully monomeric. b. Prepare a ThT stock solution (e.g., 1 mM in water) and store it protected from light. c. Prepare the final assay buffer.

  • Assay Setup: a. In the microplate, add the assay buffer. b. Add ThT from the stock solution to a final concentration of 10-25 µM. c. Initiate the aggregation by adding the peptide stock solution to the desired final concentration (e.g., 10-100 µM). Prepare negative control wells without the peptide.

  • Data Acquisition: a. Place the plate in the plate reader. b. Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-10 minutes) over the desired time course (hours to days). Maintain a constant temperature.

  • Data Analysis: a. Subtract the background fluorescence from the control wells. b. Plot the fluorescence intensity versus time. A sigmoidal curve with an increasing fluorescence signal is indicative of peptide aggregation into β-sheet structures.[3][5]

Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Washing (DMF) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for subsequent amino acids Wash2->Repeat Repeat->Deprotection1 Cleavage 6. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification cluster_troubleshooting Troubleshooting Peptide Aggregation Start Aggregation Suspected (e.g., Poor yield, Incomplete coupling) Step1 Optimize Synthesis Conditions - Lower resin loading - Increase temperature - Use microwave Start->Step1 Check1 Aggregation Resolved? Step1->Check1 Step2 Modify Synthesis Chemistry - Add Chaotropic Salt (LiCl) wash - Use Backbone Protection (Pseudoproline, Dmb/Hmb) Check1->Step2 No End_Success Successful Synthesis Check1->End_Success Yes Check2 Aggregation Resolved? Step2->Check2 Step3 Optimize Cleavage & Purification - Use scavenger cocktails - Adjust HPLC mobile phase Check2->Step3 No Check2->End_Success Yes Step3->End_Success End_Fail Re-evaluate Sequence Design cluster_mechanism Mechanism of Aggregation Inhibition by Steric Hindrance cluster_A A) Standard Peptides: β-Sheet Formation cluster_B B) Peptides with 4-(Trifluoromethoxy)-Phe P1 Peptide 1 P2 Peptide 2 P1->P2 H-Bonds M1 Peptide 1 X M1->X M2 Peptide 2 Bulky1 OCF₃ Bulky2 OCF₃ X->M2 Steric Clash X

References

Technical Support Center: Purification of Peptides with 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of synthetic peptides incorporating the unnatural amino acid 4-(Trifluoromethoxy)-DL-phenylalanine.

The inclusion of this compound can significantly enhance the therapeutic properties of peptides, such as metabolic stability and receptor affinity. However, the highly hydrophobic nature of the trifluoromethoxy group presents unique challenges during purification, primarily related to peptide solubility and aggregation.[1][2] This guide offers practical strategies and detailed protocols to overcome these obstacles and achieve high-purity peptides.

Frequently Asked Questions (FAQs)

Q1: How does incorporating this compound affect my peptide's behavior during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)?

A1: The 4-(trifluoromethoxy)phenyl group is significantly more hydrophobic than a standard phenylalanine residue. This increased hydrophobicity will lead to a substantially longer retention time on RP-HPLC columns.[1] You should anticipate the need to use a higher concentration of organic solvent to elute your peptide. It is advisable to start with a shallower gradient than you would for a non-fluorinated analog to ensure good separation from impurities.[1]

Q2: My crude peptide containing this compound is insoluble in standard aqueous buffers. What should I do?

A2: This is a common challenge due to the "superhydrophobic" effect of the trifluoromethoxy group.[2] Here is a step-by-step approach to solubilization:

  • Start with a small aliquot: To avoid risking your entire batch, test solubility on a small amount first.[3]

  • Use an organic co-solvent: Attempt to dissolve the peptide in a minimal volume of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[1][4][]

  • Dilute with aqueous buffer: Once dissolved in the organic solvent, slowly add your aqueous buffer to the desired final concentration while vortexing.[3] Be aware that the peptide may precipitate if the final organic solvent concentration is too low.

  • Adjust the pH: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH away from the pI can improve solubility. For acidic peptides, try a slightly basic buffer (e.g., 0.1M ammonium bicarbonate), and for basic peptides, a slightly acidic buffer (e.g., 10% acetic acid) may help.[3][6][7]

Q3: I'm observing broad or tailing peaks during HPLC purification. What could be the cause?

A3: Poor peak shape is often a sign of on-column aggregation or secondary interactions with the stationary phase.[1][2] To address this, consider the following:

  • Increase column temperature: Running the purification at a higher temperature (e.g., 40-60°C) can disrupt aggregation and improve peak shape.[1]

  • Modify the mobile phase: Adding a small percentage of a stronger organic solvent like isopropanol or n-propanol to the mobile phase can improve peptide solubility and reduce aggregation.[1][8]

  • Lower the peptide concentration: Injecting a more dilute sample can prevent on-column aggregation.[1]

  • Optimize the gradient: A shallower gradient can improve resolution and peak shape.[1]

Q4: Can I use a non-chromatographic method to purify my highly hydrophobic peptide?

A4: Yes, for extremely hydrophobic peptides that are challenging to purify by HPLC, a precipitation method can be effective.[1][9] This typically involves dissolving the crude peptide in a minimal amount of a strong organic solvent (like TFA or a solvent mixture used for cleavage) and then precipitating the peptide by adding it to a large volume of cold diethyl ether.[10][11] This process is particularly good at removing less hydrophobic impurities that remain soluble in the ether.[1][9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the purification of peptides containing this compound.

Problem Potential Cause Suggested Solution(s)
Low peptide yield after synthesis and cleavage On-resin aggregation during synthesis.- Use a low-loading resin. - Incorporate pseudoproline dipeptides to disrupt secondary structures.[7][12] - Use chaotropic salts or more polar solvents like N-methylpyrrolidone (NMP).[2]
Crude peptide won't dissolve for HPLC injection High hydrophobicity of the peptide.[2][3]- Dissolve in a minimal volume of DMSO, then dilute with the initial mobile phase.[1] - Use a solvent mixture containing trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) for initial dissolution.[2][13]
Peptide elutes very late or not at all from the HPLC column Strong hydrophobic interaction with the stationary phase.- Increase the final concentration of the organic mobile phase (e.g., acetonitrile). - Switch to a more hydrophobic stationary phase (e.g., C4 instead of C18 for very large/hydrophobic peptides).[] - Use a stronger organic solvent in the mobile phase, such as n-propanol.[1]
Co-elution of the target peptide with impurities Insufficient resolution of the HPLC method.[1]- Optimize the gradient slope by making it shallower.[1] - Try a different column chemistry or a longer column to increase resolving power.[1] - Adjust the mobile phase pH (while respecting the column's pH limits).[1]
Peptide appears to be aggregating on the column High hydrophobicity and inappropriate solvent conditions.[1]- Add a small percentage of isopropanol to the aqueous mobile phase.[1] - Increase the column temperature.[1] - Work at lower peptide concentrations if possible.[1]
Difficulty in lyophilizing the purified peptide Presence of residual high-boiling organic solvents like DMSO.- Ensure all organic solvent is removed before lyophilization. This may require multiple lyophilization cycles from a water/acetonitrile solution.[1] - Consider dialysis or desalting if DMSO was used and is difficult to remove.[1]

Quantitative Data Summary

The incorporation of this compound is expected to have a more pronounced effect on peptide properties than less hydrophobic analogs like 4-fluorophenylalanine. The following table summarizes the anticipated impact.

Parameter Expected Impact of this compound Reason
RP-HPLC Retention Time Significant IncreaseThe trifluoromethoxy group drastically increases hydrophobicity, leading to stronger interaction with the stationary phase.[1]
Solubility in Aqueous Buffers Significant DecreaseIncreased hydrophobicity reduces favorable interactions with polar solvents.[1][3]
Propensity for Aggregation HighStrong intermolecular hydrophobic interactions promote self-assembly and aggregation.[1][2]
Purification Yield Potentially LowerChallenges with solubility and strong column interactions can lead to product loss during purification steps.[1]
Achievable Purity Comparable to standard peptides with optimizationWith appropriate method development, high purity (>95%) can be achieved.[14]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Peptide Containing this compound

This protocol provides a starting point. Optimization will be necessary based on the specific properties of your peptide.

  • Instrumentation and Column:

    • A preparative HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 5-10 µm particle size, 100-300 Å pore size). For very hydrophobic peptides, a C4 column may be considered.[]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Sample Preparation:

    • Accurately weigh a small amount of the crude peptide.

    • Attempt to dissolve the peptide in a minimal volume of DMSO (e.g., 200-500 µL).

    • Once fully dissolved, dilute with Mobile Phase A to the desired concentration for injection. Ensure the final DMSO concentration is as low as possible to avoid peak distortion.[1]

  • Chromatographic Method (Starting Point):

    • Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

    • Detection: 210-220 nm.[15]

    • Gradient:

      • 0-5 min: 20% B

      • 5-55 min: 20% to 80% B (a shallow gradient, e.g., 1% B/min)

      • 55-60 min: 80% to 100% B

      • 60-65 min: 100% B

      • 65-70 min: 100% to 20% B (re-equilibration)

    • Injection Volume: Dependent on the concentration and column loading capacity.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peaks.

    • Analyze the purity of each fraction by analytical RP-HPLC and mass spectrometry.

    • Pool the fractions containing the pure peptide.

  • Lyophilization:

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a powder. If DMSO was used, ensure it is thoroughly removed.[1]

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Cleavage cluster_purification Purification & Analysis synthesis Solid-Phase Peptide Synthesis (with this compound) cleavage Cleavage from Resin (e.g., TFA cocktail) synthesis->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation crude Crude Peptide Powder precipitation->crude solubilization Solubilization (DMSO, then aqueous buffer) crude->solubilization hplc Preparative RP-HPLC solubilization->hplc fraction_analysis Fraction Analysis (Analytical HPLC & Mass Spec) hplc->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: General workflow for the synthesis and purification of peptides.

troubleshooting_logic start Poor HPLC Peak Shape (Broadening/Tailing) cause1 Peptide Aggregation? start->cause1 cause2 Poor Solubility? start->cause2 solution1a Increase Column Temperature cause1->solution1a Yes solution1b Inject Lower Concentration cause1->solution1b Yes solution2a Add Isopropanol/n-Propanol to Mobile Phase cause2->solution2a Yes solution2b Use Shallower Gradient cause2->solution2b Yes hplc_improved hplc_improved solution1a->hplc_improved Improved Peak Shape solution1b->hplc_improved solution2a->hplc_improved solution2b->hplc_improved

References

Technical Support Center: 19F NMR of 4-(Trifluoromethoxy)-DL-phenylalanine in Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Trifluoromethoxy)-DL-phenylalanine for protein analysis using 19F NMR. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: Why use this compound for 19F NMR studies of proteins?

A1: this compound is a valuable probe for 19F NMR studies due to several advantageous properties of the fluorine nucleus. The 19F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in 83% of the sensitivity of protons in NMR experiments.[1][2][3] Fluorine is virtually absent in biological systems, which means there are no background signals to complicate the spectra.[1][2][3] The 19F chemical shift is exceptionally sensitive to the local chemical environment, with a chemical shift range over 300 ppm, making it a highly responsive probe for changes in protein conformation, ligand binding, and dynamics.[1][4] The trifluoromethoxy group (-OCF3) offers a single, strong resonance and its chemical shift is highly sensitive to the local electrostatic environment and solvent exposure.[5]

Q2: What is the typical chemical shift range for the trifluoromethoxy group in proteins?

A2: The chemical shift of a trifluoromethyl or trifluoromethoxy group is highly dependent on its local environment within the protein.[5][6] Factors such as solvent polarity, van der Waals packing, and local electrostatic fields significantly influence the chemical shift.[1] While the general range for trifluoroacetyl (TFA) groups is reported to be between -67 to -85 ppm relative to CFCl3, the specific range for a trifluoromethoxy group on a phenylalanine residue within a protein will vary.[6] It is the change in chemical shift upon perturbation (e.g., ligand binding) that is often most informative.[1]

Q3: How do I assign the observed 19F NMR signals to specific residues in my protein?

A3: Assigning 19F NMR resonances to specific residues is a critical step. A common and effective method is site-directed mutagenesis.[4] The process involves the following steps:

  • Incorporate this compound at all potential phenylalanine sites in the wild-type protein and record the 19F NMR spectrum. This will show multiple signals, one for each labeled site.

  • Create a series of mutants where each phenylalanine residue is individually replaced with another amino acid, such as tyrosine or alanine.

  • Express and label each mutant protein with this compound.

  • Record the 19F NMR spectrum for each mutant. The signal that disappears from the spectrum of a particular mutant corresponds to the phenylalanine residue that was replaced.[1][4]

Q4: What factors influence the 19F chemical shift of the trifluoromethoxy group?

A4: The 19F chemical shift is exquisitely sensitive to its local environment. Key influencing factors include:

  • Solvent Exposure: The degree of exposure to the solvent can cause significant changes in the chemical shift.[1][5]

  • Local Electrostatic Fields: The polarity of the surrounding amino acid side chains and the protein backbone creates local electrostatic fields that affect the fluorine nucleus.[1][5]

  • van der Waals Interactions: Close packing of atoms around the trifluoromethoxy group influences its electronic environment.[1]

  • Ring Current Effects: Proximity to aromatic rings (like tryptophan, tyrosine, or other phenylalanines) can induce shielding or deshielding effects.[5]

  • Conformational Dynamics: Changes in the protein's conformation, whether due to ligand binding or intrinsic flexibility, will be reflected in the 19F chemical shift.[1][4]

Troubleshooting Guides

Q1: My 19F NMR signal has a low signal-to-noise (S/N) ratio. What can I do?

A1: A low S/N ratio can be addressed by several strategies:

  • Increase Protein Concentration: If possible, concentrating your protein sample will directly improve the signal strength.

  • Increase the Number of Scans: Acquiring more scans will improve the S/N ratio by the square root of the number of scans.

  • Use a Cryoprobe: A cryogenically cooled probe significantly enhances sensitivity and is often necessary for dilute membrane protein samples.[2]

  • Optimize Acquisition Parameters: Ensure the relaxation delay is sufficiently long (at least 5 times the expected T1) to allow for full magnetization recovery between scans.

  • Degas the Sample: Remove dissolved paramagnetic oxygen, which can cause line broadening and signal loss, by bubbling with an inert gas like argon.

Q2: The 19F NMR signal is very broad. What are the potential causes and solutions?

A2: Broad signals can arise from several factors:

  • Protein Aggregation: Aggregated protein will tumble slowly, leading to broad lines. Check for aggregation using dynamic light scattering (DLS) and optimize your buffer conditions (e.g., pH, salt concentration, additives).

  • Intermediate Chemical Exchange: If the trifluoromethoxy group is exchanging between two or more conformations on an intermediate timescale (milliseconds), this can lead to significant line broadening.[4] Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime.

  • Paramagnetic Contamination: Contamination with paramagnetic metal ions can cause significant line broadening. Add a chelating agent like EDTA to your buffer to sequester these ions.

  • High Molecular Weight: For very large proteins or protein complexes, the slow tumbling rate naturally leads to broader lines. Using a higher magnetic field spectrometer can sometimes exacerbate this due to chemical shift anisotropy (CSA), so for some probes, a lower field (e.g., 600 MHz) may yield sharper lines.[2]

Q3: I am not seeing any incorporation of this compound. What should I check?

A3: Lack of incorporation is a common issue with unnatural amino acids. Consider the following:

  • Verify Plasmid and Strain: Ensure you are using the correct expression plasmid containing the gene of interest with an amber (TAG) codon at the desired incorporation site, and co-transformed with a plasmid encoding the appropriate orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7]

  • Optimize Expression Conditions: Induction time, temperature, and the concentration of the unnatural amino acid can all affect incorporation efficiency. Try varying these parameters.

  • Check Amino Acid Stock: Ensure your this compound stock solution is fresh and has not degraded.

  • Confirm with Mass Spectrometry: The most definitive way to check for incorporation is to analyze the purified protein by mass spectrometry to detect the expected mass shift.[8]

Data Presentation

Table 1: Comparison of Chemical Shift Sensitivity for Trifluoromethyl Tags

This table summarizes the change in chemical shift (Δδ) for various trifluoromethyl tags in response to changes in solvent polarity. A larger Δδ indicates greater sensitivity to the local environment.

TagFull NameChemical Shift Range (Δδ in ppm)
BTFMA 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide~0.7
3-BTFMA N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide~0.6
BTFP 3-bromo-1,1,1-trifluoropropan-2-ol~0.4

Data adapted from studies on trifluoromethyl tags conjugated to glutathione in methanol/water mixtures.[9]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in E. coli

This protocol outlines the general steps for incorporating this compound at a specific site in a target protein using an orthogonal aminoacyl-tRNA synthetase/tRNA pair system.

  • Transformation: Co-transform E. coli cells (e.g., BL21(DE3) strain) with two plasmids:

    • An expression plasmid for your protein of interest, with an amber (TAG) stop codon engineered at the desired site of incorporation.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for this compound (e.g., a pEVOL plasmid).

  • Culture Growth:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.

    • Use the starter culture to inoculate a larger volume of minimal medium (e.g., M9) supplemented with all essential amino acids except phenylalanine, plus the necessary antibiotics.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction and Expression:

    • Add this compound to a final concentration of approximately 1 mM.

    • Induce the expression of the synthetase/tRNA pair with an appropriate inducer (e.g., L-arabinose).

    • Induce the expression of your target protein with IPTG.

    • Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Purify the labeled protein using standard chromatography techniques appropriate for your protein (e.g., affinity chromatography).

  • Verification: Confirm the successful incorporation of this compound via mass spectrometry.

Protocol 2: General 19F NMR Data Acquisition

  • Sample Preparation:

    • Prepare the purified, labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0). Protein concentration should typically be in the range of 10 µM to 1 mM.

    • Add 5-10% D2O to the sample for field-frequency locking.

    • Transfer the sample to a clean NMR tube.

  • Spectrometer Setup:

    • Place the sample in the NMR spectrometer, which must be equipped with a fluorine probe.

    • Lock the spectrometer on the D2O signal.

    • Tune and match the probe to the 19F frequency.

  • Data Acquisition:

    • Acquire a simple one-dimensional 19F spectrum. Proton decoupling is often beneficial to remove 1H-19F scalar couplings and sharpen the signals.

    • Set the spectral width to be large enough to encompass the expected chemical shift range of the trifluoromethoxy group.

    • Adjust the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts appropriately (e.g., using an external standard like trifluoroacetic acid).

Visualizations

experimental_workflow cluster_prep Preparation cluster_expression Expression & Labeling cluster_analysis Analysis plasmid_prep Plasmid Engineering (TAG codon at target site) transformation E. coli Co-transformation (Protein + Synthetase Plasmids) plasmid_prep->transformation growth Cell Growth in Minimal Media transformation->growth induction Induction & Addition of 4-(OCF3)-Phe growth->induction expression Protein Expression (18-25°C, 12-16h) induction->expression purification Protein Purification expression->purification ms_verify Mass Spectrometry Verification purification->ms_verify nmr_acq 19F NMR Data Acquisition purification->nmr_acq shift_assignment Chemical Shift Assignment nmr_acq->shift_assignment

Caption: Experimental workflow for 19F NMR analysis.

influencing_factors cluster_environment Protein Microenvironment cluster_dynamics Dynamic Processes center_node 19F Chemical Shift of -OCF3 Group solvent Solvent Exposure solvent->center_node electrostatics Local Electrostatic Fields electrostatics->center_node vdw Van der Waals Packing vdw->center_node ring_current Aromatic Ring Currents ring_current->center_node conf_change Conformational Changes conf_change->center_node ligand_binding Ligand Binding ligand_binding->center_node

Caption: Factors influencing 19F NMR chemical shifts.

troubleshooting_tree start Problem Observed in 19F NMR Spectrum low_signal Low Signal-to-Noise? start->low_signal Yes broad_signal Broad Signal? start->broad_signal No sol_low_signal1 Increase Protein Conc. &/or No. of Scans low_signal->sol_low_signal1 sol_low_signal2 Use Cryoprobe low_signal->sol_low_signal2 sol_low_signal3 Degas Sample low_signal->sol_low_signal3 cause_broad1 Aggregation? broad_signal->cause_broad1 Yes no_incorp No Signal at All? broad_signal->no_incorp No sol_broad1 Check DLS, Optimize Buffer cause_broad1->sol_broad1 Solution cause_broad2 Intermediate Exchange? cause_broad1->cause_broad2 If not aggregation sol_broad2 Vary Temperature cause_broad2->sol_broad2 Solution cause_broad3 Paramagnetic Ions? cause_broad2->cause_broad3 If not exchange sol_broad3 Add EDTA cause_broad3->sol_broad3 Solution check_incorp Check Incorporation no_incorp->check_incorp Yes sol_no_incorp1 Verify Plasmids & Strain check_incorp->sol_no_incorp1 sol_no_incorp2 Optimize Expression check_incorp->sol_no_incorp2 sol_no_incorp3 Confirm with Mass Spec check_incorp->sol_no_incorp3

Caption: Troubleshooting decision tree for 19F NMR.

References

Validation & Comparative

Decoding Protein Synthesis: A Comparative Guide to Validating 4-(Trifluoromethoxy)-DL-phenylalanine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool for elucidating biological mechanisms and engineering novel therapeutics. Among these, 4-(Trifluoromethoxy)-DL-phenylalanine (TFM-Phe) offers a unique probe for studying protein structure and function. The validation of its successful incorporation is a critical step, with mass spectrometry emerging as a gold-standard technique. This guide provides an objective comparison of mass spectrometry with alternative methods for validating TFM-Phe incorporation, supported by experimental data and detailed protocols.

Mass spectrometry provides unambiguous confirmation of UAA incorporation by detecting the precise mass shift in the modified protein or its constituent peptides. This high-resolution technique can pinpoint the exact location of the UAA within the protein sequence, offering a level of detail unmatched by other methods.

Comparative Analysis of Validation Techniques

The choice of validation method depends on the specific experimental needs, including the level of detail required, sample availability, and throughput. While mass spectrometry offers the most definitive evidence of incorporation, other techniques such as ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Western blotting provide complementary information.

FeatureMass Spectrometry (MS)¹⁹F NMR SpectroscopyWestern Blotting
Principle Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the protein or its peptides, identifying the mass shift caused by TFM-Phe incorporation.Directly detects the ¹⁹F nucleus of the incorporated TFM-Phe, providing a signal that is highly specific and sensitive to the local chemical environment.Utilizes antibodies to detect the full-length protein. Successful incorporation is inferred from the presence of a band at the expected molecular weight.
Information Provided - Definitive confirmation of incorporation- Precise location of incorporation (with tandem MS)- Quantitative assessment of incorporation efficiency- Detection of misincorporation- Direct and unambiguous detection of TFM-Phe- Information on the local environment and conformational changes- Quantitative assessment of incorporation- Confirmation of full-length protein expression- Semi-quantitative estimation of protein levels
Sensitivity High (picomole to femtomole range)Moderate (micromole to millimole range)Moderate to high, antibody-dependent
Quantitative Accuracy High, can provide absolute quantification with standards.High, can be quantitative with a known concentration standard.Semi-quantitative, relies on antibody affinity and signal detection limits.
Protein Yield (TFM-Phe) Typically, around 2 mg of purified protein can be obtained from a 50 mL E. coli culture.[1][2]Requires relatively high concentrations of pure protein (e.g., 0.1 mM).[1][2]Can detect proteins from crude cell lysates.
Throughput Moderate to high, depending on the complexity of the sample and the instrumentation.Low, requires longer acquisition times.High, suitable for screening multiple samples.
Limitations Can be destructive to the sample. Requires specialized equipment and expertise.Lower sensitivity compared to MS. Provides limited information on the site of incorporation without further experiments.Indirect evidence of incorporation. Does not confirm the identity or location of the UAA. Antibody availability and specificity can be a concern.

Experimental Workflows and Protocols

To ensure the successful validation of this compound incorporation, a systematic experimental approach is essential. The following diagrams and protocols outline the key steps for validation using mass spectrometry and a comparative method, Western blotting.

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_validation Validation cluster_ms_steps MS Analysis expr Protein Expression with TFM-Phe purify Protein Purification expr->purify ms Mass Spectrometry purify->ms wb Western Blot purify->wb digest In-solution or In-gel Digestion (e.g., Trypsin) ms->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide Identification & Quantification) lcms->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation protein_x Protein X (with TFM-Phe) kinase1->protein_x Phosphorylation kinase2 Kinase 2 protein_x->kinase2 Interaction tf Transcription Factor kinase2->tf Activation gene Gene Expression tf->gene Regulation ligand Ligand ligand->receptor Binding

References

A Comparative Guide to 4-(Trifluoromethoxy)-DL-phenylalanine and 4-Fluorophenylalanine in Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful approach to modulate the physicochemical and pharmacological properties of therapeutic peptides. Among the various modifications, the introduction of fluorine-containing functional groups has garnered significant attention due to the unique electronic and steric properties of fluorine. This guide provides a comprehensive comparison of two fluorinated phenylalanine analogs: 4-(Trifluoromethoxy)-DL-phenylalanine and 4-Fluorophenylalanine, for their potential to enhance peptide stability, bioactivity, and overall drug-like properties.

While direct comparative experimental data for peptides containing these two specific amino acids is limited in publicly available literature, this guide extrapolates from the well-established characteristics of the trifluoromethoxy (-OCF₃) and fluoro (-F) groups to provide a robust predictive comparison.

Introduction to the Analogs

4-Fluorophenylalanine (4-F-Phe) is a derivative of the natural amino acid phenylalanine, where a hydrogen atom at the para-position of the phenyl ring is substituted with a fluorine atom. This minimal steric alteration, coupled with the high electronegativity of fluorine, can significantly influence local electronic environments and intermolecular interactions.[1][2]

This compound (4-OCF₃-Phe) involves the substitution of the para-hydrogen with a trifluoromethoxy group. This bulkier and highly lipophilic group is known to exert profound effects on a molecule's conformation, metabolic stability, and membrane permeability.[3][4]

Physicochemical Properties: A Head-to-Head Comparison

The distinct properties of the fluoro and trifluoromethoxy groups are central to their differential impact on peptide performance. A summary of these key differences is presented below.

Property4-Fluorophenylalanine (-F)4-(Trifluoromethoxy)phenylalanine (-OCF₃)Implication for Peptides
Electronic Effect Strongly electron-withdrawing (inductive)Strongly electron-withdrawingAlters charge distribution, potentially enhancing binding affinity through modified electrostatic interactions.[3][5]
Lipophilicity (Hansch π) +0.14[6]+1.04[3][6][7]Significantly higher lipophilicity of -OCF₃ can improve membrane permeability and bioavailability, but may also increase non-specific binding.[4][8]
Steric Hindrance Minimal (Van der Waals radius similar to H)SignificantThe bulkier -OCF₃ group can provide a steric shield against enzymatic degradation but may also disrupt critical binding interactions if not positioned carefully.[3][9]
Metabolic Stability C-F bond is highly stable-OCF₃ group is metabolically robustBoth substitutions are expected to enhance resistance to enzymatic degradation, particularly oxidation.[1][3]

Expected Impact on Peptide Performance

Based on the fundamental physicochemical differences, the incorporation of 4-OCF₃-Phe versus 4-F-Phe into a peptide sequence is anticipated to yield distinct outcomes in key therapeutic parameters.

Metabolic Stability

The introduction of fluorinated groups is a well-established strategy to enhance the metabolic stability of peptides by shielding susceptible bonds from proteolytic cleavage.

  • 4-F-Phe: The strong C-F bond can increase resistance to enzymatic degradation. However, some studies suggest that the minimal steric difference from phenylalanine may still allow recognition by certain proteases, sometimes even leading to increased susceptibility to digestion.[1][10]

  • 4-OCF₃-Phe: The bulky trifluoromethoxy group is expected to provide a more substantial steric shield, hindering access of proteases to the peptide backbone and significantly increasing metabolic stability.[3][11] The high metabolic robustness of the -OCF₃ group itself further contributes to overall stability.[3]

Parameter4-F-Phe Peptide4-OCF₃-Phe Peptide (Predicted)
Proteolytic Resistance Variable, context-dependentHigh
In vivo Half-life Potentially increasedLikely significantly increased
Bioactivity and Receptor Binding

The electronic and steric properties of the substituted phenylalanine residue can profoundly influence a peptide's interaction with its biological target, such as a G-protein coupled receptor (GPCR).

  • 4-F-Phe: The strong electron-withdrawing nature of fluorine alters the electrostatic potential of the aromatic ring, which can modulate cation-π and other non-covalent interactions within a receptor binding pocket, potentially leading to enhanced affinity.[1][2]

  • 4-OCF₃-Phe: The electron-withdrawing effect of the -OCF₃ group is also pronounced.[3][8] Additionally, its significant lipophilicity can drive favorable interactions within hydrophobic binding pockets. However, the steric bulk of the -OCF₃ group necessitates careful consideration of the target's topography to avoid detrimental clashes that could reduce binding affinity.

Parameter4-F-Phe Peptide4-OCF₃-Phe Peptide (Predicted)
Receptor Binding Affinity (Ki) Can be enhancedPotentially enhanced, but highly dependent on binding pocket topology
Biological Potency (EC₅₀/IC₅₀) Often improvedVariable, requires empirical validation
Bioavailability

For orally administered peptides, the ability to cross biological membranes is a critical determinant of bioavailability.

  • 4-F-Phe: The modest increase in lipophilicity may offer a slight improvement in membrane permeability.

  • 4-OCF₃-Phe: The substantially higher lipophilicity conferred by the trifluoromethoxy group is predicted to significantly enhance passive diffusion across cell membranes, potentially leading to improved oral bioavailability.[4][8]

Parameter4-F-Phe Peptide4-OCF₃-Phe Peptide (Predicted)
Membrane Permeability Slightly increasedSignificantly increased
Oral Bioavailability Potentially improvedLikely to be improved

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of peptides containing these non-canonical amino acids.

Solid-Phase Peptide Synthesis (SPPS)

The incorporation of both 4-F-Phe and 4-OCF₃-Phe into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-4-fluorophenylalanine or Fmoc-4-(trifluoromethoxy)-DL-phenylalanine

  • Rink Amide resin (or other suitable solid support)

  • Standard protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

General Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain using 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (4-F-Phe, 4-OCF₃-Phe, or a standard amino acid) with a coupling reagent and a base, and add it to the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Proteolytic Stability Assay

This assay evaluates the resistance of the modified peptides to enzymatic degradation.

Materials:

  • Purified peptides (containing 4-F-Phe or 4-OCF₃-Phe, and a native control)

  • Protease solution (e.g., chymotrypsin, trypsin, or human plasma)

  • Reaction buffer (e.g., PBS)

  • Quenching solution (e.g., trifluoroacetic acid)

  • RP-HPLC system

Procedure:

  • Incubate a known concentration of the peptide with the protease solution at 37°C.

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the enzymatic reaction by adding a quenching solution.

  • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life (t₁/₂) of each peptide under the assay conditions.

GPCR Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity of the modified peptides to a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand for the target GPCR

  • Unlabeled competitor peptides (native, 4-F-Phe, and 4-OCF₃-Phe) at various concentrations

  • Assay buffer

  • Filtration apparatus and filter mats

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides.

  • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

  • Calculate the IC₅₀ values and subsequently the inhibition constants (Ki) for each peptide.

Visualizing the Concepts

Peptide_Modification_Workflow cluster_Synthesis Peptide Synthesis cluster_Evaluation Performance Evaluation cluster_Outcome Desired Outcomes Start Start SPPS Solid-Phase Peptide Synthesis Start->SPPS Incorporate_4F_Phe Incorporate 4-F-Phe SPPS->Incorporate_4F_Phe Incorporate_4OCF3_Phe Incorporate 4-OCF3-Phe SPPS->Incorporate_4OCF3_Phe Cleavage_Purification Cleavage & Purification Incorporate_4F_Phe->Cleavage_Purification Incorporate_4OCF3_Phe->Cleavage_Purification Stability_Assay Proteolytic Stability Assay Cleavage_Purification->Stability_Assay Compare Half-life Binding_Assay GPCR Binding Assay Cleavage_Purification->Binding_Assay Determine Ki Enhanced_Stability Enhanced Stability Stability_Assay->Enhanced_Stability Bioavailability_Study In vivo Bioavailability Binding_Assay->Bioavailability_Study Inform In vivo Studies Improved_Affinity Improved Affinity Binding_Assay->Improved_Affinity Better_Bioavailability Better Bioavailability Bioavailability_Study->Better_Bioavailability

Caption: Workflow for comparing peptides with 4-F-Phe and 4-OCF3-Phe.

Signaling_Pathway Peptide_Ligand Modified Peptide (4-F-Phe or 4-OCF3-Phe) GPCR G-Protein Coupled Receptor (GPCR) Peptide_Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: General GPCR signaling pathway modulated by modified peptides.

Conclusion

The choice between incorporating this compound and 4-fluorophenylalanine into a therapeutic peptide depends on the specific design objectives.

  • 4-Fluorophenylalanine offers a subtle modification that can fine-tune electronic interactions and potentially enhance binding affinity with minimal steric perturbation. It represents a more conservative approach to improving peptide properties.

  • This compound provides a more drastic alteration, significantly increasing lipophilicity and steric bulk. This modification holds the potential for substantial improvements in metabolic stability and oral bioavailability, but requires careful consideration of the target's binding site to ensure that the increased size does not compromise activity.

Ultimately, empirical testing is essential to validate the predicted effects and determine the optimal choice for a given peptide therapeutic. This guide provides a foundational framework for researchers to make informed decisions in the design and development of next-generation peptide drugs.

References

A Head-to-Head Comparison: 4-(Trifluoromethoxy)-DL-phenylalanine vs. 4-Trifluoromethyl-phenylalanine for Enhancing Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable proteins is paramount. Enhanced stability can lead to longer shelf-life, improved efficacy, and better therapeutic outcomes. The incorporation of non-canonical amino acids is a powerful strategy to achieve this. This guide provides a detailed comparison of two promising candidates: 4-(Trifluoromethoxy)-DL-phenylalanine and 4-trifluoromethyl-phenylalanine, offering insights into their potential effects on protein stability.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The key to understanding the differential effects of these two amino acids lies in the electronic and steric properties of the trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups.

PropertyThis compound4-Trifluoromethyl-phenylalanineReferences
Molecular Formula C₁₀H₁₀F₃NO₃C₁₀H₁₀F₃NO₂[1]
Molecular Weight ~265.19 g/mol 233.19 g/mol [1][2]
Structure Phenylalanine with a -OCF₃ group at the 4th position of the phenyl ring.Phenylalanine with a -CF₃ group at the 4th position of the phenyl ring.
Hydrophobicity (LogP) Higher than -CF₃ due to the additional oxygen atom, but still highly lipophilic.Highly hydrophobic.
Electronic Effect Strongly electron-withdrawing, but the oxygen atom can also participate in hydrogen bonding as an acceptor.Strongly electron-withdrawing.
Steric Hindrance Larger and more flexible than the -CF₃ group due to the C-O bond.Bulky and rigid.

Impact on Protein Stability: An Evidence-Based Inference

Fluorinated amino acids are known to enhance protein stability through a combination of factors, including the hydrophobic effect, stabilization of electrostatic interactions, and the sheer strength of the carbon-fluorine bond.[3]

4-Trifluoromethyl-phenylalanine has been more extensively studied and is known to significantly increase the thermal and chemical stability of proteins.[3] The trifluoromethyl group is highly hydrophobic, which can drive more compact protein folding and stabilize the hydrophobic core. Its strong electron-withdrawing nature can also influence local electrostatic interactions, potentially forming favorable dipole-dipole or multipole interactions that contribute to overall stability.

This compound , while less studied, is predicted to have a similar, if not more pronounced, stabilizing effect. The trifluoromethoxy group is even more lipophilic than the trifluoromethyl group, which could lead to a greater enhancement of the hydrophobic effect. The presence of the oxygen atom introduces a unique feature: the potential for hydrogen bond acceptance. This could allow for additional stabilizing interactions within the protein structure that are not possible with the trifluoromethyl group. However, the larger size and greater flexibility of the -OCF₃ group might also introduce steric challenges that could be either beneficial or detrimental depending on the local protein environment.

Experimental Protocols: A Guide to Implementation

The successful incorporation of these non-canonical amino acids and the subsequent analysis of protein stability require robust experimental protocols.

Incorporation of Non-Canonical Amino Acids

The site-specific incorporation of this compound and 4-trifluoromethyl-phenylalanine into proteins is typically achieved using an expanded genetic code system. This involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the desired non-canonical amino acid and recognizes a nonsense codon (e.g., the amber codon, UAG) engineered into the gene of interest.[4][5][6]

General Protocol for In Vivo Incorporation:

  • Plasmid Preparation: Co-transform E. coli cells with two plasmids:

    • An expression plasmid for the target protein containing an amber (TAG) codon at the desired incorporation site.

    • A plasmid encoding the orthogonal aaRS/tRNA pair specific for the chosen non-canonical amino acid (e.g., pEVOL-p-azido-L-phenylalanine for a related analog).[5]

  • Cell Growth: Grow the transformed cells in a suitable medium (e.g., LB) with appropriate antibiotics.

  • Induction: At mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce protein expression with an inducer (e.g., IPTG) and supplement the medium with the non-canonical amino acid (typically 1 mM).

  • Protein Expression: Continue cell growth at a reduced temperature (e.g., 18-30°C) for several hours to overnight.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques.

  • Verification of Incorporation: Confirm the successful incorporation of the non-canonical amino acid using mass spectrometry.[7][8][9]

Protein Stability Analysis

Thermal Denaturation using Circular Dichroism (CD) Spectroscopy:

Thermal denaturation is a widely used method to determine the melting temperature (Tₘ) of a protein, which is a key indicator of its stability.[10][11][12][13]

  • Sample Preparation: Prepare protein samples in a suitable buffer (e.g., phosphate buffer, as Tris buffer can be temperature-sensitive) at a concentration of 2-50 µM.[11]

  • CD Measurement: Use a circular dichroism spectropolarimeter to monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) as the temperature is increased.[10][11]

  • Data Analysis: Plot the CD signal as a function of temperature. The data should yield a sigmoidal curve, and the midpoint of the transition is the Tₘ.

Chemical Denaturation using Guanidinium Hydrochloride:

Chemical denaturation involves unfolding the protein with a chaotropic agent like guanidinium hydrochloride (GdnHCl) and monitoring the process to determine the free energy of unfolding (ΔG).[14][15][16][17][18]

  • Sample Preparation: Prepare a series of protein samples with increasing concentrations of GdnHCl (e.g., 0 to 8 M).

  • Spectroscopic Measurement: Monitor the unfolding process using a spectroscopic technique that is sensitive to protein conformation, such as intrinsic tryptophan fluorescence or circular dichroism.

  • Data Analysis: Plot the change in the spectroscopic signal as a function of GdnHCl concentration. The data can be fitted to a two-state unfolding model to calculate the ΔG of unfolding in the absence of the denaturant.

Visualizing the Concepts

To aid in understanding, the following diagrams illustrate the structures of the amino acids and the general experimental workflow.

Figure 1. Chemical structures of the two fluorinated phenylalanine analogs.

Experimental_Workflow cluster_incorporation Non-Canonical Amino Acid Incorporation cluster_stability Protein Stability Analysis plasmid Plasmid Construction (Target Gene + Orthogonal Pair) transformation E. coli Transformation plasmid->transformation expression Protein Expression + ncAA Supplementation transformation->expression purification Protein Purification expression->purification verification Mass Spectrometry Verification purification->verification thermal Thermal Denaturation (CD) purification->thermal chemical Chemical Denaturation (Fluorescence/CD) purification->chemical data_analysis Data Analysis (Tm and ΔG Calculation) thermal->data_analysis chemical->data_analysis end Results data_analysis->end start Start start->plasmid

Figure 2. General experimental workflow for protein stability studies.

Conclusion: Making an Informed Choice

Both this compound and 4-trifluoromethyl-phenylalanine offer exciting possibilities for enhancing protein stability. While the trifluoromethyl analog is more established, the trifluoromethoxy derivative presents intriguing, albeit less explored, opportunities due to its increased lipophilicity and potential for hydrogen bonding.

The choice between these two non-canonical amino acids will ultimately depend on the specific protein and the desired outcome. Researchers should consider the local environment of the substitution site and the potential for steric clashes. The detailed protocols and comparative information provided in this guide serve as a valuable resource for embarking on these powerful protein engineering strategies. Further experimental studies directly comparing these two analogs are eagerly awaited to fully elucidate their relative merits in the pursuit of hyperstable proteins.

References

Assessing the Impact of 4-(Trifluoromethoxy)-DL-phenylalanine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological function. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine. This guide provides a comparative analysis of 4-(Trifluoromethoxy)-DL-phenylalanine and its impact on peptide conformation, drawing comparisons with other relevant phenylalanine analogs.

The introduction of fluorine-containing functional groups into amino acid side chains can dramatically alter the properties of peptides and proteins.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can influence hydrophobicity, dipole moments, and steric interactions, thereby modulating peptide folding and stability.[2] These modifications are critical for enhancing proteolytic resistance, improving bioavailability, and optimizing interactions with biological targets.[2][3]

Comparative Analysis of Phenylalanine Analogs

The substitution of the para-hydrogen of phenylalanine with different fluorine-containing moieties imparts distinct electronic and steric characteristics to the amino acid side chain. Understanding these differences is crucial for the rational design of peptides with desired conformational properties.

FeaturePhenylalanine (Phe)4-Fluoro-DL-phenylalanine (4-F-Phe)4-(Trifluoromethyl)-DL-phenylalanine (4-CF3-Phe)This compound (4-OCF3-Phe)
Van der Waals Radius of Substituent H: 1.20 ÅF: 1.47 ÅCF3: ~2.7 ÅOCF3: ~3.0 Å
Electronic Effect NeutralWeakly electron-withdrawingStrongly electron-withdrawingStrongly electron-withdrawing and lipophilic
Impact on Aromatic Ring Standard π-systemModulates quadrupole moment, can participate in orthogonal dipole-dipole interactionsReduces electron density, can engage in fluorous interactionsSignificantly alters electron distribution and introduces a lipophilic, sterically demanding group
Conformational Probing Standard ¹H NMRExcellent ¹⁹F NMR probe due to high sensitivity and no background signal in biological systems.[4]Strong ¹⁹F NMR signalStrong ¹⁹F NMR signal

Impact on Peptide Conformation: A Data-Driven Comparison

While direct, side-by-side comparative studies on the conformational impact of this compound are limited in publicly available literature, we can infer its effects based on extensive studies of other fluorinated phenylalanines, particularly 4-F-Phe.

Computational studies and experimental data from techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy indicate that the incorporation of 4-F-Phe generally has a minimal effect on the peptide backbone's secondary structure (α-helix or β-sheet content) but can influence side-chain rotamer populations.[4] The trifluoromethoxy group, being significantly larger and more electron-withdrawing than a single fluorine atom, is expected to have a more pronounced effect on local and global peptide conformation.

Table 1: Representative Conformational Data from Spectroscopic Analyses

TechniquePeptide ContextResidueObserved Effect
Circular Dichroism (CD) Spectroscopy Helical Peptide4-F-PheMinor change in mean residue ellipticity, suggesting minimal disruption of the helical structure.
4-OCF3-PheExpected: Potential for greater disruption or stabilization of the helix depending on the context of surrounding residues due to steric and electronic effects.
¹⁹F NMR Spectroscopy Intrinsically Disordered Peptide4-F-Phe¹⁹F chemical shift of approximately -114 ppm, indicative of a random coil environment.[4]
4-OCF3-PheExpected: A distinct ¹⁹F chemical shift that would be highly sensitive to the local chemical environment, making it a valuable probe for conformational changes.
2D NMR Spectroscopy (NOESY/ROESY) Globular Protein4-F-PheSubtle changes in through-space proton-proton distances (NOEs) compared to the native protein, suggesting minor adjustments in side-chain packing.[4]
4-OCF3-PheExpected: More significant changes in NOE patterns involving the modified residue and its neighbors due to the steric bulk of the trifluoromethoxy group, potentially leading to a different local fold.

Experimental Protocols for Assessing Peptide Conformation

Accurate assessment of the conformational impact of incorporating this compound requires a combination of spectroscopic and computational methods.

Peptide Synthesis

Peptides containing this compound are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow cluster_cycle Synthesis Cycle Resin Resin Support Fmoc_AA Fmoc-Amino Acid Activation Coupling Coupling Fmoc_AA->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Wash2->Fmoc_AA Next Amino Acid Cleavage Cleavage & Deprotection Wash2->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis

Generalized workflow for Fmoc-based solid-phase peptide synthesis.
Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, low-cost method to assess the overall secondary structure of a peptide in solution.

Protocol:

  • Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Determine the peptide concentration accurately using UV absorbance at 280 nm (if tryptophan or tyrosine are present) or by quantitative amino acid analysis.

  • Acquire CD spectra in the far-UV region (190-260 nm) using a 1 mm pathlength quartz cuvette.

  • Record spectra at a controlled temperature (e.g., 25°C).

  • Average multiple scans to improve the signal-to-noise ratio.

  • Deconvolute the resulting spectra using software such as DichroWeb to estimate the percentage of α-helix, β-sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed, atomic-level information about the three-dimensional structure and dynamics of a peptide in solution. ¹⁹F NMR is particularly powerful for studying peptides containing fluorinated amino acids.

Logical Relationship for NMR-based Structure Determination

NMR_Logic Sample_Prep Peptide Sample Preparation (Buffer, D2O) NMR_Acquisition NMR Data Acquisition (1D, 2D TOCSY, NOESY, ¹⁹F NMR) Sample_Prep->NMR_Acquisition Resonance_Assignment Resonance Assignment NMR_Acquisition->Resonance_Assignment Constraint_Extraction Extraction of Structural Constraints (NOEs, J-couplings) Resonance_Assignment->Constraint_Extraction Structure_Calculation Structure Calculation (Molecular Dynamics/Simulated Annealing) Constraint_Extraction->Structure_Calculation Structure_Validation Structure Validation & Analysis Structure_Calculation->Structure_Validation

Logical workflow for determining peptide structure using NMR spectroscopy.

Protocol for ¹⁹F NMR:

  • Prepare a peptide sample in a suitable buffer, typically containing 10% D₂O for signal locking.

  • Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the trifluoromethoxy group will be highly sensitive to its local environment.

  • Changes in the ¹⁹F chemical shift upon binding to a target or changes in solution conditions can report on conformational alterations.

Protocol for 2D ¹H NMR (TOCSY, NOESY):

  • Acquire a TOCSY spectrum to assign spin systems to specific amino acid residues.

  • Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å).

  • The pattern and intensity of NOE cross-peaks provide distance restraints that are used to calculate the 3D structure of the peptide.

Conclusion

The incorporation of this compound into peptides offers a compelling strategy for modulating their conformational properties. The steric bulk and strong electron-withdrawing nature of the trifluoromethoxy group are anticipated to exert a more significant influence on peptide structure than smaller fluorinated analogs like 4-F-Phe. While further empirical data is needed for a direct and comprehensive comparison, the established methodologies of CD and NMR spectroscopy provide a robust framework for elucidating the precise conformational impact of this and other non-natural amino acids. The use of ¹⁹F NMR, in particular, offers a sensitive and direct window into the local environment of the fluorinated residue, making it an invaluable tool for drug discovery and development professionals.

References

The Fluorinated Advantage: A Comparative Analysis of the Biological Activity of Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated phenylalanine analogs into peptides and proteins offers a powerful tool to modulate biological activity and enhance therapeutic potential. This guide provides a comprehensive comparison of the biological activities of these analogs, supported by experimental data, detailed methodologies, and clear visualizations of relevant biological pathways and experimental workflows.

The substitution of hydrogen with fluorine in the phenylalanine scaffold, a seemingly minor alteration, imparts profound changes in the molecule's physicochemical properties.[1][2] The high electronegativity and small size of the fluorine atom can significantly influence a molecule's acidity, basicity, hydrophobicity, and metabolic stability.[3][4] These modifications, in turn, can lead to enhanced enzymatic inhibition, altered protein stability and function, and improved cellular uptake, making fluorinated phenylalanine analogs invaluable tools in drug discovery and chemical biology.[1][5]

Enhanced Enzyme Inhibition

Fluorinated phenylalanine analogs have demonstrated significant potential as inhibitors of various enzymes. The introduction of fluorine can alter the electronic properties of the phenyl ring, influencing key interactions within the enzyme's active site and leading to increased potency and selectivity.[6][7]

One notable example is the inhibition of aminopeptidases, a class of enzymes involved in cancer and other diseases.[6] Studies on phosphonic acid analogs of fluorophenylalanines have shown that these compounds act as micromolar or submicromolar inhibitors of human and porcine aminopeptidases N.[6] Similarly, the incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to have a profound effect on inhibitor potency and selectivity, with some analogs emerging as highly specific inhibitors of the proteasome's chymotrypsin-like (β5) subunit.[7]

Compound/AnalogTarget EnzymeIC50 (µM)Source
Phosphonic acid analogs of fluorophenylalaninesHuman Aminopeptidase N (hAPN)Micromolar to submicromolar[6]
Phosphonic acid analogs of fluorophenylalaninesPorcine Aminopeptidase N (pAPN)Micromolar[6]
Pentafluoro-L-phenylalanine (PheF5) containing peptide epoxyketoneProteasome β5 subunitHighly potent and selective[7]
3,5-bis(trifluoromethyl)-L-phenylalanine containing peptide epoxyketoneProteasome β5 subunitPotent[7]

Modulated Protein Incorporation and Stability

The site-specific incorporation of fluorinated phenylalanine analogs into proteins allows for the precise tuning of protein structure and function.[8][9] This technique has become a valuable tool for studying protein-protein interactions, protein folding, and the functional roles of aromatic residues.[8][10]

The efficiency of incorporation can vary depending on the specific analog and the expression system used.[8] For instance, penta- and tetra-fluorinated phenylalanine analogs have been shown to encode efficiently into proteins in both E. coli and HEK cells.[8] The introduction of fluorine can enhance protein stability, with studies on PvuII endonuclease showing that the incorporation of 3-fluoro-phenylalanine results in a two-fold increase in activity while maintaining similar stability to the wild-type enzyme.[10]

Fluorinated AnalogExpression SystemIncorporation Efficiency/YieldEffect on ProteinSource
Penta-fluoro phenylalanineE. coli and HEK cellsHighCan be used to probe electrostatic interactions[8]
Tetra-fluoro phenylalanineE. coli and HEK cellsHighCan be used to probe electrostatic interactions[8]
3-Fluoro phenylalaninePvuII endonucleaseNot specifiedSimilar stability, 2-fold increase in activity[10]
2-Fluoro and 4-Fluoro phenylalaninePvuII endonucleasePoorDecreased stability and activity[10]

Altered Cellular Uptake and Imaging Potential

Fluorinated phenylalanine analogs have found significant application as tracers for positron emission tomography (PET) imaging, particularly in oncology.[5][11] The increased metabolic activity of cancer cells leads to a higher uptake of amino acids, and fluorinated analogs can exploit this characteristic for targeted imaging.[11][12]

Studies on 18F-labeled fluoroalkyl phenylalanine analogs, such as p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP), have demonstrated their potential as PET imaging agents.[11] FEP exhibits higher uptake in glioma cells compared to the clinically utilized tracer O-(2-[18F]fluoroethyl)-L-tyrosine (FET) and is a selective substrate for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.[11][12]

AnalogCell LineUptake (% of total radioactivity)Transporter SelectivitySource
p-(2-[18F]fluoroethyl)-L-phenylalanine (FEP)9L glioma cellsHigher than FET and FPPLAT1[11]
p-(3-[18F]fluoropropyl)-L-phenylalanine (FPP)9L glioma cellsLower than FEPNot specified[11]
O-(2-[18F]fluoroethyl)-L-tyrosine (FET)9L glioma cellsLower than FEPNot specified[11]

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the biological context and experimental approaches discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

G Opioid Receptor Signaling Pathway cluster_downstream Downstream Effects Biphalin Biphalin Analog (with 4-F-Phe) OpioidReceptor μ/δ Opioid Receptor Biphalin->OpioidReceptor Binds G_Protein Gi/o Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channels (e.g., K+, Ca2+) G_Protein->IonChannel Modulates cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Analgesia Analgesia

Caption: Opioid receptor signaling cascade initiated by biphalin analogs.

G Workflow for Cellular Uptake Assay Start Start CellCulture Culture Cancer Cells (e.g., 9L glioma) Start->CellCulture Incubate Incubate with Fluorinated Analog CellCulture->Incubate Wash Wash Cells to Remove Extracellular Analog Incubate->Wash Lyse Lyse Cells Wash->Lyse Measure Measure Radioactivity or Fluorescence Lyse->Measure Analyze Analyze Data (e.g., % uptake) Measure->Analyze End End Analyze->End

Caption: A generalized workflow for assessing cellular uptake of fluorinated analogs.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Enzyme Inhibition Assay (General Protocol)

This protocol outlines a general method to determine the inhibitory effect of fluorinated phenylalanine analogs on a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Fluorinated phenylalanine analog (inhibitor)

  • Assay buffer (optimized for enzyme activity)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions: Prepare serial dilutions of the fluorinated phenylalanine analog in the assay buffer. Prepare a stock solution of the enzyme and substrate in the same buffer.

  • Enzyme-Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate, followed by the different concentrations of the inhibitor. Incubate for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Monitor Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate and product.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Protein Incorporation Assay

This protocol describes a method for the residue-specific incorporation of fluorinated phenylalanine analogs into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., auxotrophic for phenylalanine)

  • Expression plasmid containing the gene of interest

  • Plasmid for the evolved aminoacyl-tRNA synthetase/tRNA pair

  • Minimal media

  • Fluorinated phenylalanine analog

  • Inducing agent (e.g., IPTG)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the synthetase/tRNA plasmid.

  • Culture Growth: Grow the transformed cells in minimal media supplemented with all amino acids except phenylalanine.

  • Induction: When the cell culture reaches the mid-log phase, induce protein expression by adding the inducing agent (e.g., IPTG) and the fluorinated phenylalanine analog to the media.

  • Harvest and Lysis: After a period of induction, harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Protein Purification: Purify the target protein using an appropriate chromatography method (e.g., affinity chromatography).

  • Analysis: Confirm the incorporation of the fluorinated analog using techniques such as mass spectrometry or 19F NMR.[13][14] Quantify the protein yield.

Cellular Uptake Assay

This protocol details a method to measure the cellular uptake of radiolabeled fluorinated phenylalanine analogs in cancer cell lines.[15]

Materials:

  • Cancer cell line (e.g., 9L glioma)

  • Cell culture medium and supplements

  • Radiolabeled fluorinated phenylalanine analog (e.g., [18F]FEP)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Gamma counter or liquid scintillation counter

Procedure:

  • Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

  • Incubation with Analog: Remove the culture medium and incubate the cells with a solution containing the radiolabeled fluorinated phenylalanine analog for various time points.

  • Washing: After incubation, aspirate the solution and wash the cells multiple times with ice-cold PBS to remove any unbound extracellular analog.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Measurement of Radioactivity: Measure the radioactivity in the cell lysate using a gamma counter or liquid scintillation counter.

  • Data Analysis: Calculate the percentage of cellular uptake by comparing the radioactivity in the cell lysate to the total radioactivity added to the well. Normalize the uptake to the protein concentration in the lysate.

References

A Comparative Guide to Validating the Purity of Synthetic Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of unnatural amino acids, such as 4-(Trifluoromethoxy)-DL-phenylalanine, into synthetic peptides is a key strategy for enhancing their therapeutic properties, including metabolic stability and binding affinity. However, the unique physicochemical characteristics of these amino acids necessitate rigorous purity validation to ensure the quality and reliability of the final product. This guide provides a comparative overview of standard analytical techniques for assessing the purity of these complex peptides, supported by experimental data and detailed protocols.

Core Analytical Techniques for Peptide Purity Assessment

The primary methods for determining the purity of synthetic peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), often used in tandem (LC-MS). Amino Acid Analysis (AAA) provides complementary information regarding composition and concentration.

Quantitative Data Summary

The following table summarizes typical performance metrics for the most common analytical techniques used in peptide purity validation.

Parameter High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Amino Acid Analysis (AAA)
Primary Measurement Purity (%) based on UV absorbance at 210-220 nmPurity (%), Identity (Mass-to-charge ratio)Amino acid ratio, Peptide concentration
Typical Resolution Good separation of major impuritiesHigh to very high separation efficiencyNot applicable for purity separation
Limit of Detection ~0.01%~0.001%~1% for amino acid contaminants
Analysis Time 15-60 minutes5-20 minutes1-2 hours (post-hydrolysis)
Key Advantage Robust, quantitative, widely availableHigh resolution, mass confirmationAccurate quantification and composition
Consideration for 4-(TFM)-DL-Phe Potential for co-elution with closely related impurities. The hydrophobicity of TFM-Phe may require gradient optimization.Confirms incorporation and identifies impurities with different masses.Confirms the presence and ratio of the unnatural amino acid post-hydrolysis, provided a standard is available.

Experimental Methodologies

Detailed protocols for the key analytical methods are provided below. These serve as a starting point and should be optimized for the specific peptide sequence and its properties.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the gold standard for assessing peptide purity. It separates the target peptide from impurities based on hydrophobicity.

Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 5% acetonitrile in water) to a concentration of 1 mg/mL.

  • Instrumentation: A standard HPLC system with a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient Elution: A typical gradient runs from 5% to 95% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min. The gradient should be optimized based on the hydrophobicity of the peptide containing this compound.

  • Detection: UV detection at 214 nm or 220 nm.

  • Data Analysis: Purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This method couples the high-resolution separation of UPLC with the mass detection capabilities of MS, providing both purity and identity confirmation.

Protocol:

  • Sample Preparation: Prepare the sample as for HPLC, but at a lower concentration (e.g., 0.1 mg/mL).

  • Instrumentation: A UPLC system coupled to an electrospray ionization (ESI) mass spectrometer. A C18 column with smaller particle sizes (e.g., 1.7 µm) is typically used for higher resolution.

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid (FA) in Water.

    • Mobile Phase B: 0.1% FA in Acetonitrile (ACN). (Note: FA is used instead of TFA as it is more compatible with MS).

  • Gradient Elution: A faster gradient is typically used (e.g., 5-95% B in 10 minutes).

  • MS Detection: The mass spectrometer is set to scan for the expected mass-to-charge (m/z) ratio of the target peptide.

  • Data Analysis: The purity is determined from the UV chromatogram, while the mass spectrum confirms the identity of the main peak.

Amino Acid Analysis (AAA)

AAA is used to verify the amino acid composition of the peptide and to provide an accurate measure of peptide quantity.

Protocol:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by heating in 6N HCl at 110°C for 24 hours.

  • Derivatization: The hydrolyzed amino acids are derivatized to make them detectable (e.g., using phenylisothiocyanate, PITC).

  • Separation & Detection: The derivatized amino acids are separated by HPLC and detected by UV absorbance.

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to a known standard. A standard for this compound is required for accurate quantification.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key validation processes.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing Peptide Synthetic Peptide Powder Dissolved Dissolve in Solvent (1 mg/mL) Peptide->Dissolved Injection Inject Sample Dissolved->Injection Column C18 RP-Column Injection->Column Gradient Gradient Elution (ACN/Water/TFA) Column->Gradient Detection UV Detection (214 nm) Gradient->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity Integration->Purity

Caption: Workflow for RP-HPLC based peptide purity analysis.

G cluster_0 Sample Preparation cluster_1 UPLC-MS Analysis cluster_2 Data Analysis Peptide Synthetic Peptide Powder Dissolved Dissolve in Solvent (0.1 mg/mL) Peptide->Dissolved Injection Inject Sample Dissolved->Injection UPLC UPLC Separation (C18, FA Gradient) Injection->UPLC ESI Electrospray Ionization UPLC->ESI UV_Chromatogram UV Chromatogram (% Purity) UPLC->UV_Chromatogram MS Mass Analyzer ESI->MS Mass_Spectrum Mass Spectrum (Identity) MS->Mass_Spectrum Final Confirm Purity & Identity UV_Chromatogram->Final Mass_Spectrum->Final

Caption: Integrated workflow for UPLC-MS peptide purity and identity confirmation.

G start Peptide Sample hydrolysis Acid Hydrolysis (6N HCl, 110°C, 24h) start->hydrolysis derivatization Derivatization (e.g., PITC) hydrolysis->derivatization hplc HPLC Separation of Derivatized Amino Acids derivatization->hplc quantification Quantification vs. Standards hplc->quantification result Amino Acid Ratio & Peptide Concentration quantification->result

Caption: Step-by-step process for Amino Acid Analysis (AAA).

Conclusion

Validating the purity of synthetic peptides containing this compound requires a multi-faceted approach. While RP-HPLC is a robust method for quantification of purity, its combination with mass spectrometry (UPLC-MS) is highly recommended. This provides an orthogonal method that confirms the identity of the main peptide peak and can help identify the nature of impurities. Amino Acid Analysis serves as a crucial complementary technique to confirm the incorporation of the unnatural amino acid and to provide an accurate quantification of the peptide stock. The choice of method and its optimization will ultimately depend on the specific properties of the peptide and the requirements of the downstream application.

A Comparative Guide to the Circular Dichroism Analysis of Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, fluorinated amino acids have garnered significant interest due to their unique stereoelectronic properties. This guide provides a comparative analysis of the impact of incorporating 4-(Trifluoromethoxy)-DL-phenylalanine on peptide secondary structure, as analyzed by circular dichroism (CD) spectroscopy. Due to the limited availability of direct comparative CD spectral data for peptides containing this specific residue in the public domain, this guide synthesizes findings from studies on related fluorinated phenylalanine analogues to provide a predictive framework.

Introduction to Circular Dichroism (CD) Spectroscopy of Peptides

Circular Dichroism (CD) spectroscopy is a widely used technique for investigating the secondary structure of peptides and proteins in solution.[1] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone is the primary chromophore in the far-UV region (190-250 nm), and its conformation dictates the resulting CD spectrum.[1]

Characteristic CD spectra are observed for different secondary structures:

  • α-helix: Exhibits two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[1]

  • β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.[1]

  • Random coil: Characterized by a strong negative band around 200 nm.[1]

The incorporation of unnatural amino acids, such as this compound, can significantly influence the conformational preferences of a peptide, leading to distinct changes in its CD spectrum.[1]

The Impact of this compound Incorporation

The introduction of a this compound residue into a peptide sequence can induce significant conformational changes due to a combination of steric and electronic effects. The trifluoromethoxy group is highly electron-withdrawing and possesses considerable steric bulk. These properties can influence intramolecular hydrogen bonding, dihedral angles, and overall peptide folding, thus altering the secondary structure. While specific experimental data for peptides containing this compound is sparse, studies on the closely related 4-(Trifluoromethyl)-L-phenylalanine suggest that such modifications can lead to a stabilization or destabilization of helical or β-sheet structures depending on the peptide sequence and the surrounding microenvironment.[2]

Comparative Analysis of Secondary Structure

To illustrate the potential impact of incorporating a trifluorinated phenylalanine analog, the following table presents hypothetical, yet representative, quantitative data on the secondary structure content of a model peptide. This data is based on general observations from studies on peptides containing fluorinated amino acids.

Peptide SequenceSecondary Structure ElementContent (%) in BufferContent (%) in 50% TFE*
Ac-YK(AAAA)3A-NH2 (Native)α-Helix2570
β-Sheet<5<5
Random Coil7025
Ac-YK(AAAA)2A(pCF3O-Phe)A-NH2 (Modified)α-Helix3580
β-Sheet<5<5
Random Coil6015

*TFE (Trifluoroethanol) is a solvent known to induce and stabilize helical structures.

This illustrative data suggests that the incorporation of a trifluoromethoxylated phenylalanine analog can enhance the helical propensity of a peptide, both in aqueous buffer and in a helix-inducing solvent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate analysis of peptide conformation. Below are representative methodologies for peptide synthesis and circular dichroism spectroscopy.

1. Peptide Synthesis using Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 and then 15 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Activate the Fmoc-protected amino acid (3 equivalents), including Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine-OH, with a coupling reagent such as HBTU (2.9 equivalents) and a base like diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Add the activated amino acid solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

2. Circular Dichroism (CD) Spectroscopy

  • Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).[3] Buffers with high chloride concentrations should be avoided as they interfere with far-UV measurements.[3] The final peptide concentration for CD measurements should be in the range of 0.1-0.2 mg/mL.[3]

  • Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25 °C) using a Peltier temperature controller.[3]

    • Use a quartz cuvette with a 1 mm path length.[3]

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.[3]

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.[3]

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * MRW) / (10 * d * c) where θobs is the observed ellipticity in degrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids), d is the path length in cm, and c is the concentration in g/mL.

    • Estimate the secondary structure content (% α-helix, % β-sheet, % random coil) using deconvolution software (e.g., K2D2, DichroWeb).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and conformational analysis of peptides containing this compound.

G cluster_synthesis Peptide Synthesis cluster_analysis CD Analysis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including 4-(CF3O)-Phe) Deprotection->Coupling Coupling->Deprotection Repeat for each AA Cleavage Cleavage & Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization SamplePrep Sample Preparation (Buffer) Characterization->SamplePrep Lyophilized Peptide CD_Acquisition CD Data Acquisition (190-260 nm) SamplePrep->CD_Acquisition DataProcessing Data Processing (Baseline Subtraction) CD_Acquisition->DataProcessing Deconvolution Secondary Structure Estimation DataProcessing->Deconvolution Comparison Comparative Analysis Deconvolution->Comparison

Caption: Workflow for peptide synthesis and CD analysis.

Signaling Pathways and Logical Relationships

The incorporation of this compound can influence signaling pathways by altering the peptide's conformation, which in turn affects its binding affinity and efficacy towards its biological target (e.g., a receptor or enzyme).

G cluster_peptide_mod Peptide Modification cluster_structural_effects Structural Effects cluster_biological_outcome Biological Outcome UAA 4-(CF3O)-Phe Incorporation Conformation Altered Peptide Conformation UAA->Conformation Binding Modified Binding Affinity/Efficacy Conformation->Binding Target Biological Target (e.g., Receptor) Binding->Target Signaling Altered Downstream Signaling Target->Signaling

Caption: Impact of 4-(CF3O)-Phe on biological signaling.

References

Enhanced Enzymatic Stability of Peptides Incorporating 4-(Trifluoromethoxy)-DL-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The modification of native peptide sequences with non-canonical amino acids is a cornerstone of modern therapeutic peptide development. A primary goal of such modifications is to enhance enzymatic stability, thereby improving pharmacokinetic profiles and increasing bioavailability. This guide provides a comparative analysis of the enzymatic stability of peptides containing the unnatural amino acid 4-(Trifluoromethoxy)-DL-phenylalanine against their native counterparts. The inclusion of this modified amino acid introduces both steric hindrance and altered electronic properties that can significantly impede recognition and cleavage by proteolytic enzymes.

Enhanced Resistance to Proteolytic Degradation

The substitution of a native L-phenylalanine with this compound introduces a trifluoromethoxy group on the phenyl ring. This bulky and highly electronegative group can disrupt the binding of proteases that typically recognize and cleave at the C-terminus of aromatic amino acids. Furthermore, the presence of the D-isomer in the DL-racemic mixture provides an additional layer of protection, as proteases are highly stereospecific and predominantly recognize L-amino acids. This dual-protection mechanism is expected to lead to a substantial increase in the peptide's half-life in biological matrices.

While direct, peer-reviewed head-to-head quantitative data for a specific peptide is not always publicly available, the principles of enhanced stability through such modifications are well-established in peptide chemistry. The following data is representative of the expected improvements in enzymatic stability.

Quantitative Comparison of Enzymatic Stability

The following table summarizes hypothetical yet representative data from a typical in vitro plasma stability assay, comparing a native peptide with its modified analogue containing this compound.

PeptideSequenceHalf-life in Human Plasma (t½, hours)% Remaining after 8 hours
Native PeptideAc-Tyr-Gly-Gly-Phe-Leu-NH₂~ 0.5< 5%
Modified PeptideAc-Tyr-Gly-Gly-[4-(CF₃O)-DL-Phe]-Leu-NH₂> 24> 90%

Note: The data presented is illustrative and based on established principles of peptide stabilization through the incorporation of modified amino acids.

Experimental Protocols

A robust assessment of enzymatic stability is critical in the development of peptide therapeutics. Below is a detailed methodology for a typical in vitro plasma stability assay.

Protocol for In Vitro Peptide Stability Assay in Human Plasma

1. Materials and Reagents:

  • Test Peptide (Native and Modified)

  • Pooled Human Plasma (from a commercial source, stored at -80°C)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Internal Standard (a stable, structurally similar peptide)

  • 96-well plates or microcentrifuge tubes

  • Incubator capable of maintaining 37°C

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (LC-MS)

2. Experimental Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of the test peptides and the internal standard in an appropriate solvent (e.g., 50:50 ACN/water).

    • Thaw the human plasma on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a 96-well plate or microcentrifuge tubes, add the test peptide stock solution to the pre-warmed plasma to achieve a final concentration of 10 µM.

    • Incubate the plate at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots (e.g., 50 µL) from the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours). The 0-hour time point should be collected immediately after the addition of the peptide.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add each aliquot to a tube containing 3 volumes (150 µL) of ice-cold ACN with 0.1% TFA and the internal standard.

    • Vortex thoroughly to ensure complete mixing and to precipitate plasma proteins.

    • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Sample Analysis:

    • Carefully transfer the supernatant to HPLC vials for LC-MS analysis.

    • Quantify the remaining parent peptide at each time point by comparing its peak area to that of the internal standard.

3. Data Analysis:

  • Plot the percentage of the remaining peptide against time.

  • Calculate the half-life (t½) of the peptide using a first-order decay model.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the enzymatic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Thaw & Centrifuge Plasma Plasma_Prep->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points Quench Quench with ACN/TFA & Internal Standard Time_Points->Quench Precipitate Precipitate Proteins Quench->Precipitate LCMS LC-MS Analysis Precipitate->LCMS Data_Analysis Calculate Half-life LCMS->Data_Analysis

Caption: Workflow for assessing the enzymatic stability of peptides.

Peptide Degradation Pathway

The degradation of peptides in biological systems is a complex process involving multiple enzymes. The general pathway involves the breakdown of the peptide into smaller fragments and ultimately into individual amino acids.

G Intact_Peptide Intact Peptide Peptide_Fragments Peptide Fragments Intact_Peptide->Peptide_Fragments Proteases (e.g., Trypsin, Chymotrypsin) Amino_Acids Amino Acids Peptide_Fragments->Amino_Acids Peptidases

Caption: Generalized pathway of enzymatic peptide degradation.

A Comparative Guide to ¹⁹F NMR Sensitivity of Fluorinated Phenylalanine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorinated amino acids into proteins has become an invaluable tool for studying protein structure, dynamics, and interactions using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The unique properties of the ¹⁹F nucleus—a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio—endow it with high sensitivity, second only to protons (¹H)[1][2]. Furthermore, the large chemical shift dispersion of ¹⁹F makes it exquisitely sensitive to the local chemical environment, providing a powerful probe for subtle conformational changes.

This guide provides a comparative overview of the ¹⁹F NMR sensitivity of three commonly used fluorinated phenylalanine probes: 3-fluorophenylalanine (3-F-Phe), 4-fluorophenylalanine (4-F-Phe), and 4-(trifluoromethyl)phenylalanine (tfmF). We present a summary of their key NMR parameters, detailed experimental protocols for their incorporation and analysis, and a visual representation of the experimental workflow.

Data Presentation: Comparison of ¹⁹F NMR Probe Properties

The sensitivity of a ¹⁹F NMR probe is determined by a combination of factors, including its intrinsic properties and its behavior within the protein environment. The following table summarizes key NMR parameters for 3-F-Phe, 4-F-Phe, and tfmF.

Property3-Fluorophenylalanine (3-F-Phe)4-Fluorophenylalanine (4-F-Phe)4-(Trifluoromethyl)phenylalanine (tfmF)
Typical ¹⁹F Chemical Shift Range (in proteins) ~1.0 - 12 ppm dispersion observed[3][4]~4.8 ppm dispersion observed[3]Sensitive to environment, specific range varies
Spin-Lattice (T₁) Relaxation Time Expected to be long in proteinsLong (free 4-F-Phe T₁ ≈ 352 s)[5]Shorter (free tfmF T₁ ≈ 1.47 s; protein-bound T₁ ≈ 1.1-1.5 s)[5]
Spin-Spin (T₂) Relaxation Time Dependent on protein size and dynamicsDependent on protein size and dynamicsShorter (protein-bound T₂ ≈ 89-1088 ms)[5]
¹⁹F-¹H Heteronuclear NOE Observed to be weak in some cases[6][7]ObservableGenerally weak due to lack of close protons and rapid internal rotation
Key Sensitivity Advantage Sensitive reporter of local environment.Sensitive reporter of local environment.Shorter T₁ allows for faster data acquisition and improved signal-to-noise per unit time.
Potential Considerations Potential for line broadening due to proximity to protons.Potential for line broadening due to proximity to protons.The larger CF₃ group may be more perturbing to protein structure than a single fluorine atom.

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of fluorinated phenylalanine probes into proteins and subsequent ¹⁹F NMR analysis.

I. Biosynthetic Incorporation of Fluorinated Phenylalanine Probes

This protocol describes a general method for expressing proteins containing fluorinated phenylalanine analogs in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) auxotrophic for phenylalanine or a strain that can be treated with glyphosate.

  • Expression plasmid containing the gene of interest.

  • Minimal media (e.g., M9).

  • Fluorinated phenylalanine analog (3-F-Phe, 4-F-Phe, or tfmF).

  • Glyphosate (if not using an auxotrophic strain).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) or other appropriate inducer.

  • Standard cell culture and protein purification reagents.

Procedure:

  • Culture Preparation: Inoculate a starter culture of the E. coli expression strain in a rich medium (e.g., LB) and grow overnight at 37°C.

  • Minimal Media Growth: Inoculate the minimal media with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition of Endogenous Phenylalanine Synthesis (if applicable): If using a non-auxotrophic strain, add glyphosate to the culture to inhibit the synthesis of aromatic amino acids[2].

  • Addition of Fluorinated Analog: Add the desired fluorinated phenylalanine analog to the culture. The final concentration will need to be optimized but is typically in the range of 100-200 mg/L[1].

  • Induction of Protein Expression: Induce protein expression by adding IPTG to the culture.

  • Expression: Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein folding and solubility.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques appropriate for the protein of interest.

II. Sample Preparation for ¹⁹F NMR Spectroscopy

Materials:

  • Purified, fluorinated protein.

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0).

  • Deuterium oxide (D₂O).

  • Internal reference standard (e.g., trifluoroacetic acid, TFA).

  • NMR tubes.

Procedure:

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer.

  • Concentration: Concentrate the protein to a suitable concentration for NMR, typically in the range of 10 µM to 1 mM[1].

  • Addition of D₂O: Add D₂O to the protein sample to a final concentration of 5-10% for the NMR lock.

  • Addition of Reference Standard: Add a small amount of an internal reference standard for chemical shift referencing.

  • Sample Transfer: Transfer the final sample to a clean NMR tube.

III. ¹⁹F NMR Data Acquisition

Instrumentation:

  • NMR spectrometer equipped with a fluorine probe.

Typical 1D ¹⁹F NMR Acquisition Parameters:

  • Pulse Sequence: A standard one-pulse sequence is typically used.

  • Spectral Width: A spectral width of ~50-100 ppm is often sufficient to cover the signals from fluorinated phenylalanines[1].

  • Transmitter Offset: The transmitter frequency should be centered in the expected region of the ¹⁹F signals.

  • Number of Scans: The number of scans will depend on the protein concentration and the desired signal-to-noise ratio.

  • Relaxation Delay: The relaxation delay should be set to at least 1.5 times the longest T₁ of the signals of interest for qualitative spectra, and 5 times T₁ for accurate quantification. For probes with long T₁ values like 4-F-Phe, this can significantly increase experiment time. The shorter T₁ of tfmF is a major advantage in this regard[5].

  • Acquisition Time: A typical acquisition time is between 0.1 and 0.5 seconds.

  • Proton Decoupling: Proton decoupling is often not necessary for simple 1D spectra but can be used to remove ¹H-¹⁹F couplings and simplify the spectra.

Mandatory Visualization

Experimental_Workflow cluster_protein_expression Protein Expression & Labeling cluster_purification_preparation Purification & Sample Preparation cluster_nmr_analysis NMR Analysis start Inoculate Starter Culture growth1 Grow in Minimal Media start->growth1 inhibit Inhibit Phe Synthesis (optional, with glyphosate) growth1->inhibit add_probe Add Fluorinated Phe Probe inhibit->add_probe induce Induce Protein Expression add_probe->induce express Overnight Expression induce->express harvest Harvest Cells express->harvest purify Purify Labeled Protein harvest->purify buffer_exchange Buffer Exchange purify->buffer_exchange concentrate Concentrate Protein buffer_exchange->concentrate add_d2o Add D₂O & Reference concentrate->add_d2o to_tube Transfer to NMR Tube add_d2o->to_tube acquire Acquire ¹⁹F NMR Data to_tube->acquire process Process Spectrum (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Data (Chemical Shift, Linewidth, Integration) process->analyze

Caption: Experimental workflow for ¹⁹F NMR analysis.

Conclusion

The choice of a fluorinated phenylalanine probe for ¹⁹F NMR studies depends on the specific experimental goals.

  • 3-Fluorophenylalanine and 4-Fluorophenylalanine are excellent reporters of the local electrostatic environment and are less likely to perturb the native protein structure due to their smaller size compared to the trifluoromethyl group. However, their long T₁ relaxation times can lead to longer experiment times, especially for quantitative measurements.

  • 4-(Trifluoromethyl)phenylalanine offers a significant advantage in terms of sensitivity per unit time due to its much shorter T₁ relaxation time, which allows for faster repetition of experiments. This is particularly beneficial for studying large proteins or for high-throughput screening applications. However, the bulkier trifluoromethyl group has a higher potential to perturb the local protein structure and function.

By carefully considering the trade-offs between sensitivity, potential for structural perturbation, and experimental time, researchers can select the most appropriate fluorinated phenylalanine probe to gain valuable insights into their protein of interest.

References

Probing the Proteome: A Comparative Guide to 4-(Trifluoromethoxy)-DL-phenylalanine in Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids (nnAAs) into proteins offers a powerful tool to modulate protein structure, function, and stability. Among the diverse array of available nnAAs, fluorinated analogs of phenylalanine have garnered significant attention. This guide provides a comprehensive comparison of 4-(Trifluoromethoxy)-DL-phenylalanine with other commonly used alternatives, supported by experimental data and detailed methodologies to aid in the design and execution of protein engineering studies.

The introduction of the trifluoromethoxy group (-OCF3) at the para position of phenylalanine offers a unique combination of steric and electronic properties. Its impact on protein stability and its utility as a nuclear magnetic resonance (NMR) probe make it a valuable addition to the protein engineer's toolkit. This guide will delve into case studies and comparative data to illuminate the advantages and considerations for using this compound.

Performance Comparison: 4-(Trifluoromethoxy)phenylalanine vs. Alternatives

The selection of a non-natural amino acid is dictated by the specific goals of the protein engineering project. Key performance indicators include the impact on protein stability, binding affinity, and the efficiency of incorporation. Here, we compare 4-(Trifluoromethoxy)phenylalanine (OCF3Phe) with its close structural analog, 4-(Trifluoromethyl)phenylalanine (tfmF), and the simpler 4-Fluorophenylalanine (4-F-Phe).

Non-Natural Amino AcidProtein SystemProperty InvestigatedQuantitative MeasurementReference
4-(Trifluoromethoxy)-L-phenylalanine (OCF3Phe) FLN519F NMR Chemical Shift DispersionReduced by 0.56 ppm (70%) compared to tfmF[1]
4-(Trifluoromethyl)-L-phenylalanine (tfmF) FLN519F NMR Chemical Shift DispersionBaseline for comparison[1]
4-Fluorophenylalanine (4-F-Phe) Biphalin AnalogOpioid Receptor Binding Affinity (Ki)μ-receptor: 0.18 nM, δ-receptor: 0.046 nM (compared to native Phe: μ-receptor: 0.45 nM, δ-receptor: 0.21 nM)[2]
Pentafluorophenylalanine (F5Phe) p53 Tetramerization DomainThermal Stability (Tm)No significant change at Phe328 or Phe338[3]
Cyclohexylalanine (Cha) p53 Tetramerization DomainThermal Stability (Tm)Increased to 100°C at Phe341[3]

Table 1: Comparative Performance of Fluorinated Phenylalanine Analogs in Protein Engineering. This table summarizes key quantitative data from studies incorporating different fluorinated phenylalanine analogs, highlighting their impact on protein properties.

Case Study: 4-(Trifluoromethoxy)phenylalanine as a ¹⁹F NMR Probe

A key application of fluorinated amino acids is in ¹⁹F NMR spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions. The fluorine nucleus provides a sensitive and background-free signal.

In a study on the fifth filamin domain of human filamin A (FLN5), researchers compared the ¹⁹F NMR properties of site-specifically incorporated 4-(trifluoromethoxy)-L-phenylalanine (OCF3Phe) with 4-(trifluoromethyl)-L-phenylalanine (tfmF).[1] While both probes yielded high signal-to-noise ratios, the chemical shift dispersion for OCF3Phe was found to be reduced by 0.56 ppm, which is 70% of that observed for tfmF.[1] This observation is critical for researchers selecting a probe for resolving distinct conformational states of a protein. A wider chemical shift dispersion, as seen with tfmF, may be advantageous for distinguishing between multiple protein conformations.

Experimental Protocols

The successful incorporation of non-natural amino acids relies on the use of an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA. This system functions independently of the host cell's translational machinery to incorporate the nnAA at a specific site, typically encoded by an amber stop codon (UAG).

General Protocol for Site-Specific Incorporation of Fluorinated Phenylalanine Analogs in E. coli

This protocol is a generalized procedure based on methods for incorporating similar fluorinated phenylalanine analogs and can be adapted for this compound.[4][5][6]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid for the protein of interest with a UAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aaRS/tRNA pair (e.g., pEVOL). Note: A specific aaRS may need to be evolved or selected for optimal incorporation of this compound.[7][8][9]

  • Luria-Bertani (LB) medium and agar plates with appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction of protein expression.

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid encoding the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: The following day, inoculate 1 L of LB medium containing the appropriate antibiotics with the overnight starter culture.

  • Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Addition of nnAA: Add this compound to a final concentration of 1 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard protocols appropriate for the protein's purification tag.

Confirmation of Incorporation:

Successful incorporation of the non-natural amino acid should be confirmed by mass spectrometry. A mass shift corresponding to the molecular weight of this compound will be observed.

Visualizing the Workflow and Key Relationships

To better understand the processes involved, the following diagrams illustrate the experimental workflow for nnAA incorporation and the logical relationship of the orthogonal translation system.

Experimental_Workflow cluster_preparation Preparation cluster_expression Protein Expression cluster_analysis Analysis Transformation Co-transformation of E. coli Starter_Culture Overnight Starter Culture Transformation->Starter_Culture Expression_Culture Inoculate Expression Culture Starter_Culture->Expression_Culture Growth Grow to OD600 0.6-0.8 Expression_Culture->Growth Add_nnAA Add 4-(Trifluoromethoxy) -DL-phenylalanine Growth->Add_nnAA Induction Induce with IPTG Add_nnAA->Induction Incubation Incubate at 18-25°C Induction->Incubation Harvesting Harvest Cells Incubation->Harvesting Purification Protein Purification Harvesting->Purification Confirmation Confirm Incorporation (Mass Spectrometry) Purification->Confirmation

Caption: Experimental workflow for site-specific incorporation of this compound.

Orthogonal_Translation_System cluster_components Orthogonal Components cluster_cellular_machinery Cellular Machinery cluster_product Product o_aaRS Orthogonal Aminoacyl-tRNA Synthetase (o-aaRS) o_tRNA Orthogonal tRNA (o-tRNA) o_aaRS->o_tRNA charges Ribosome Ribosome o_tRNA->Ribosome delivers nnAA nnAA 4-(Trifluoromethoxy) -DL-phenylalanine nnAA->o_aaRS is loaded onto mRNA mRNA with UAG codon mRNA->Ribosome is translated by Engineered_Protein Engineered Protein with nnAA Ribosome->Engineered_Protein synthesizes

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)-DL-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, the primary directive for the disposal of 4-(Trifluoromethoxy)-DL-phenylalanine is to entrust its contents and container to a licensed and approved hazardous waste disposal facility.[1] This guide provides detailed procedures to ensure the safe handling and disposal of this compound, safeguarding both personnel and the environment.

Researchers and drug development professionals must handle this compound with care, adhering to established safety protocols from acquisition to disposal. The following information outlines the necessary steps for its proper disposal, in line with safety data sheet recommendations.

Pre-Disposal Safety and Handling

Before beginning the disposal process, it is crucial to be aware of the potential hazards associated with this compound. During a fire, it may produce irritating and highly toxic gases through thermal decomposition or combustion.[1] Therefore, proper personal protective equipment (PPE) should always be worn when handling this compound.

In the event of an accidental spill, personnel should wear protective equipment and ensure the area is well-ventilated. All sources of ignition must be removed from the vicinity. The spill should be contained to prevent it from entering drains or waterways.[1]

Quantitative Safety Information

For quick reference, the following table summarizes key safety information.

Hazard ProfileHandling and Spill ControlDisposal
GHS Hazards May cause skin, eye, and respiratory irritation.Personal Protective Equipment (PPE)
Fire Hazards During a fire, irritating and highly toxic gases may be generated.[1]Accidental Release
Incompatible Materials Strong oxidizing agents, Strong acids.[2][3]

Step-by-Step Disposal Protocol

The following protocol details the necessary steps for the safe and compliant disposal of this compound.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated labware).

    • The label should include the full chemical name, hazard symbols, and the date of accumulation.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Packaging for Disposal:

    • Ensure the waste container is chemically compatible with this compound and is in good condition with a securely sealing lid.

    • For solid waste, use a robust, leak-proof container.

    • Keep the container closed at all times except when adding waste.

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be secure and away from general laboratory traffic.

    • Ensure the storage area is incompatible materials, particularly strong oxidizing agents and strong acids.[2][3]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound and an accurate inventory of the waste.

    • Follow all institutional and regulatory procedures for waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_contaminated Is the material contaminated? start->is_contaminated pure_material Pure or Unused Material is_contaminated->pure_material No contaminated_material Contaminated Material (e.g., gloves, glassware) is_contaminated->contaminated_material Yes package_waste Package in a Labeled, Sealed, Compatible Container pure_material->package_waste contaminated_material->package_waste store_waste Store in Designated Hazardous Waste Area package_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling 4-(Trifluoromethoxy)-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the paramount concern in the laboratory is safety. This guide provides essential, immediate safety and logistical information for the handling of 4-(Trifluoromethoxy)-DL-phenylalanine (CAS No. 174732-57-1), a novel amino acid derivative.[1] Given that the full toxicological properties of this compound may not be fully investigated, a cautious and rigorous approach to handling, storage, and disposal is imperative to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive suite of personal protective equipment is non-negotiable when handling this compound to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMust conform to EN 166 (EU) or ANSI Z87.1 (US) standards.
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended contact, consult the glove manufacturer's chemical resistance data. Double gloving is advised.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat is required.
Chemical ApronA splash-resistant chemical apron is recommended for procedures with a higher potential for splashes.
Respiratory Protection Dust Mask/RespiratorIf handling procedures may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) dust mask should be utilized.[2] All handling of the solid compound should ideally be performed in a well-ventilated area or a chemical fume hood.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and maintaining the integrity of this compound.

Preparation and Pre-Handling
  • Engineering Controls Verification: Ensure a calibrated chemical fume hood, eyewash station, and safety shower are readily accessible and in good working order.

  • Assemble Materials: Gather all necessary equipment, including spatulas, weighing paper, glassware, and solvents, within the fume hood to minimize movement of the compound in open air.

  • Don PPE: Put on all required personal protective equipment as detailed in the table above before handling the chemical.

Handling the Solid Compound
  • Containment: All manipulations of solid this compound, including weighing and transferring, should be performed within a chemical fume hood to prevent the inhalation of any airborne particles.[2]

  • Minimize Dust Generation: When weighing, use a tared, sealed container to the extent possible. Avoid actions that could create dust.

  • Avoid Contact: Use clean, dry spatulas for transferring the solid. Do not allow the chemical to come into direct contact with skin.

Dissolution and Solution Handling
  • Controlled Environment: The preparation of solutions should also occur within a chemical fume hood.

  • Careful Addition: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Labeling: Ensure the container is appropriately labeled with the compound name, concentration, solvent, date, and any relevant hazard information.

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

  • PPE Removal: Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated waste container.

  • Hygiene: Wash hands thoroughly with soap and water after all handling procedures are complete.

Disposal Plan: Ensuring a Safe and Compliant Exit

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste, including empty containers, contaminated gloves, weighing papers, and any unused compound, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container. Do not pour any of the chemical or its solutions down the drain.

  • Waste Segregation: Segregate waste streams according to your institution's and local regulations.

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed and reputable chemical waste disposal company.

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance understanding of the safe handling process, the following diagram illustrates the key steps and decision points.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_start Start: Verify Engineering Controls (Fume Hood, Eyewash, Safety Shower) assemble_materials Assemble All Necessary Materials prep_start->assemble_materials don_ppe Don All Required PPE assemble_materials->don_ppe weigh_solid Weigh Solid Compound in Fume Hood don_ppe->weigh_solid Proceed to Handling dissolve Prepare Solution in Fume Hood weigh_solid->dissolve decontaminate Decontaminate Surfaces and Equipment dissolve->decontaminate After Experimentation remove_ppe Dispose of Contaminated PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands collect_waste Collect Solid and Liquid Waste in Labeled Containers wash_hands->collect_waste Final Step store_waste Store in Designated Waste Area collect_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal end End professional_disposal->end Process Complete

Safe handling workflow from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.